5-(2-Bromophenyl)-1H-tetrazole
Description
Properties
IUPAC Name |
5-(2-bromophenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVBXKTXLJTDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339997 | |
| Record name | 5-(2-Bromophenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73096-42-1 | |
| Record name | 5-(2-Bromophenyl)-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73096-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Bromophenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Characteristics of 5-(2-Bromophenyl)-1H-tetrazole: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 5-(2-Bromophenyl)-1H-tetrazole, tailored for researchers, scientists, and professionals in drug development. This document outlines its key properties, experimental protocols for its synthesis and characterization, and its potential biological significance.
Core Physicochemical Properties
Table 1: Physicochemical Data for this compound and Related Compounds
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₄ | |
| Molecular Weight | 225.05 g/mol | |
| Melting Point | 182-184 °C | |
| Boiling Point | 389.3 °C at 760 mmHg | [1] |
| Density | 1.7 g/cm³ | [1] |
| XLogP3 | 1.8 | [1] |
| pKa | Similar to carboxylic acids | [2] |
| Aqueous Solubility (of 5-(4-Bromophenyl)-1H-tetrazole) | 9.5 µg/mL (at pH 7.4) | [3] |
Note: Some data, such as aqueous solubility, is for the isomeric 5-(4-Bromophenyl)-1H-tetrazole and should be considered as an approximation.
Experimental Protocols
The synthesis and characterization of this compound involve standard organic chemistry techniques. The most common synthetic route is the [3+2] cycloaddition of an aryl nitrile with an azide source.
Synthesis Protocol: [3+2] Cycloaddition
A prevalent method for synthesizing 5-substituted-1H-tetrazoles is the reaction of a nitrile with sodium azide, often facilitated by a catalyst.[4] For the synthesis of this compound, a silica-supported sulfuric acid catalyst has been reported.
Materials:
-
2-Bromobenzonitrile
-
Sodium azide (NaN₃)
-
Silica sulfuric acid (SSA)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2-bromobenzonitrile (1 equivalent) in DMF.
-
Add sodium azide (1.5-2 equivalents) and a catalytic amount of silica sulfuric acid.
-
Heat the reaction mixture at a specified temperature (e.g., 120-130 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Carefully add an aqueous solution of HCl to quench the reaction and precipitate the product.
-
Filter the crude product, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.
Characterization Protocols
The structural confirmation of the synthesized this compound is typically achieved through a combination of spectroscopic methods.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the bromophenyl ring. The chemical shifts and coupling patterns will be indicative of the ortho-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the phenyl ring and the tetrazole ring. The chemical shift of the carbon in the tetrazole ring is a characteristic feature.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretching vibrations from the tetrazole ring.
-
C=N and N=N stretching vibrations within the tetrazole ring.
-
C-H stretching and bending vibrations from the aromatic ring.
-
C-Br stretching vibration.
3. Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (225.05 g/mol ), with the characteristic isotopic pattern of a bromine-containing compound.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: General workflow for synthesis and characterization.
Tetrazoles as Carboxylic Acid Bioisosteres
Tetrazole rings are frequently employed in medicinal chemistry as bioisosteres of carboxylic acids. This is due to their similar pKa values and planar structures, which allow them to mimic the interactions of carboxylic acids with biological targets.[2]
Caption: Tetrazoles as bioisosteres for carboxylic acids in drug design.
Biological Significance
While specific signaling pathways for this compound are not well-documented, the broader class of tetrazole derivatives exhibits a wide range of biological activities. These include antimicrobial, antifungal, anticancer, analgesic, anti-inflammatory, and antihypertensive effects.[5][6]
One notable mechanism of action for some tetrazole-containing compounds is the disruption of microtubule dynamics, leading to anticancer activity.[7] This suggests that this compound could potentially be investigated for similar cytostatic or cytotoxic effects. The tetrazole moiety's ability to act as a bioisostere for carboxylic acids is a key factor in its diverse pharmacological profile, enabling it to interact with various biological targets.[2] Further research is warranted to elucidate the specific biological targets and signaling pathways modulated by this compound.
References
- 1. echemi.com [echemi.com]
- 2. mdpi.com [mdpi.com]
- 3. 5-(4-Bromophenyl)-1H-tetrazole | C7H5BrN4 | CID 766141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(2-Bromophenyl)-1H-tetrazole (CAS: 73096-42-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Bromophenyl)-1H-tetrazole is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical development. Structurally, it consists of a phenyl ring substituted with a bromine atom at the ortho position, which is in turn attached to a five-membered tetrazole ring. The tetrazole ring is a well-known bioisostere for the carboxylic acid group, offering similar acidity (pKa) but with improved metabolic stability and lipophilicity. This property makes it a valuable moiety in drug design.
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, and applications of this compound, with a particular focus on its role as a key synthetic intermediate in the manufacturing of blockbuster pharmaceuticals.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 73096-42-1 | [1] |
| Molecular Formula | C₇H₅BrN₄ | [2] |
| Molecular Weight | 225.05 g/mol | [2] |
| Appearance | White to off-white powder/crystal | [2] |
| Melting Point | 178-179 °C | [2] |
| Boiling Point | 389.3 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.7 g/cm³ (Predicted) | [2] |
| InChI Key | YHVBXKTXLJTDRI-UHFFFAOYSA-N | [1] |
| SMILES | Brc1ccccc1-c1nnn[nH]1 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. The following table summarizes its key nuclear magnetic resonance (NMR) data.
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference(s) |
| ¹H NMR | DMSO-d₆ | 16.92 (brs, 1H, N-H), 7.88 (dd, 1H), 7.72 (dd, 1H), 7.60 (td, 1H), 7.55 (td, 1H) | [3] |
| ¹³C NMR | DMSO-d₆ | 154.6, 133.5, 132.7, 132.0, 128.1, 126.4, 121.7 | [2][3] |
Mass spectrometry of 5-substituted-1H-tetrazoles typically shows characteristic fragmentation patterns, including the loss of N₂ in negative ion mode and HN₃ in positive ion mode. For this compound, an ESI-MS analysis has shown a [M-H]⁻ peak at m/z 224.[3]
Synthesis and Purification
The most prevalent and efficient method for synthesizing 5-substituted-1H-tetrazoles, including the title compound, is the [3+2] cycloaddition reaction between an organic nitrile and an azide source, typically sodium azide. Various catalysts have been developed to improve the safety, efficiency, and environmental friendliness of this reaction.
Experimental Protocol: Synthesis via Silica Sulfuric Acid Catalysis
This protocol is based on a reported efficient and green synthesis method.[3]
Materials:
-
2-Bromobenzonitrile
-
Sodium azide (NaN₃)
-
Silica sulfuric acid (SSA)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
Procedure:
-
To a solution of 2-bromobenzonitrile (10 mmol) in DMF (50 mL), add sodium azide (15 mmol) and silica sulfuric acid (0.5 g).
-
Heat the reaction mixture to 120 °C and stir for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into 150 mL of ice-cold water.
-
Acidify the aqueous solution to a pH of approximately 2-3 by the dropwise addition of concentrated HCl.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the crude product with cold deionized water.
-
For further purification, the crude solid can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture, to yield pure this compound as a white to off-white solid.
Applications in Drug Development
This compound is not typically used as a final active pharmaceutical ingredient (API). Instead, it serves as a crucial building block for the synthesis of more complex molecules, most notably the "sartan" class of angiotensin II receptor blockers (ARBs).[2] These drugs are widely prescribed for the treatment of hypertension (high blood pressure) and heart failure.
The compound's utility stems from its structure: the tetrazole ring acts as the bioisosteric replacement for a carboxylic acid, while the ortho-bromophenyl group provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki coupling) to build the characteristic biphenyl scaffold of sartan drugs.
Role in the Synthesis of Angiotensin II Receptor Blockers (ARBs)
The diagram below illustrates the pivotal role of this compound in a generalized synthetic pathway towards sartan drugs. The key transformation is the Suzuki coupling reaction, which forms the biphenyl core of the final drug molecule.
Biological Activity
While the tetrazole scaffold is a well-established pharmacophore present in numerous active drugs, there is a lack of published data on the specific biological activity of this compound itself. Its primary role described in the scientific literature is that of a synthetic intermediate.[2] The biological activity is realized in the final sartan molecules, which are potent and selective antagonists of the angiotensin II receptor subtype 1 (AT₁), leading to vasodilation and a reduction in blood pressure.
The broader class of tetrazole-containing compounds has been investigated for a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[4][5] However, specific quantitative data (e.g., IC₅₀ or Kᵢ values) for this compound against any biological target are not available in the public domain.
Safety Information
Appropriate safety precautions should be taken when handling this compound. It is classified as an irritant and may cause respiratory irritation. The key GHS hazard information is summarized below.
| Hazard Classification | Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE): Use of a dust mask, eye shields, and chemical-resistant gloves is recommended.[1]
Conclusion
This compound (CAS 73096-42-1) is a compound of high importance in synthetic and medicinal chemistry. While it does not possess significant intrinsic biological activity, its role as a key, high-value intermediate in the synthesis of angiotensin II receptor blockers is well-established. Its synthesis is achieved through robust chemical methods, and its physicochemical and spectroscopic properties are well-characterized. For researchers and professionals in drug development, a thorough understanding of this molecule's chemistry and applications is essential for the efficient production of life-saving antihypertensive medications.
References
A Comprehensive Technical Guide to 5-(2-Bromophenyl)-1H-tetrazole for Researchers and Drug Development Professionals
An in-depth examination of the synthesis, characterization, and synthetic applications of 5-(2-Bromophenyl)-1H-tetrazole, a key heterocyclic scaffold in medicinal chemistry and materials science.
Abstract
This compound is a pivotal heterocyclic compound, recognized for its role as a bioisosteric replacement for carboxylic acids in drug discovery and as a versatile intermediate in organic synthesis. This technical guide provides a detailed overview of its fundamental chemical and physical properties, a comprehensive experimental protocol for its synthesis, and a summary of its spectral characterization data. Furthermore, this document outlines its application in advanced organic synthesis, specifically in the construction of more complex nitrogen-containing heterocyclic systems. This guide is intended to serve as a crucial resource for researchers, medicinal chemists, and professionals in the field of drug development.
Core Compound Properties
This compound is a substituted aromatic tetrazole with the molecular formula C₇H₅BrN₄ and a molecular weight of 225.05 g/mol .[1] Its structure features a tetrazole ring attached to a brominated phenyl group at the ortho position, a configuration that imparts specific chemical reactivity and physical properties.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below for ease of reference and comparison.
| Identifier | Value |
| Molecular Formula | C₇H₅BrN₄ |
| Molecular Weight | 225.05 g/mol [1] |
| CAS Number | 73096-42-1[1] |
| Appearance | Brown solid[2] |
| Melting Point | 178-179 °C[2] |
Table 1: Physical and Chemical Properties of this compound.
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.58-7.61 (m, 2H), 7.72 (bd, J = 7.2 Hz, 1H), 7.88 (bd, J = 7.5 Hz, 1H)[2] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 121.7, 126.4, 128.1, 131.9, 132.6, 133.5, 154.6[2] |
Table 2: NMR Spectroscopic Data for this compound.
Experimental Protocols
The synthesis of this compound can be efficiently achieved through a one-pot, three-component reaction. The following protocol is based on a green synthesis approach utilizing humic acid as a reusable catalyst.
Synthesis of this compound
Materials:
-
2-Bromobenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium azide
-
Humic acid
-
Water
-
Ethyl acetate
-
n-hexane
Procedure:
-
A mixture of 2-bromobenzaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), sodium azide (2 mmol), and humic acid (0.1 g) in water (5 mL) is prepared in a round-bottom flask.
-
The reaction mixture is stirred at 80 °C for 3 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by recrystallization from an ethyl acetate/n-hexane mixture to yield this compound as a brown solid.
Synthetic Applications and Workflows
This compound serves as a valuable precursor in the synthesis of more complex heterocyclic structures. One notable application is in the copper-catalyzed domino synthesis of 1,3-diaminoisoquinoline derivatives.
Domino Synthesis of Ethyl 1,3-diaminoisoquinoline-4-carboxylate
The workflow for this synthetic transformation is illustrated in the diagram below. This process involves a copper-catalyzed C-arylation followed by denitrogenation of the tetrazole ring.
Caption: Synthetic workflow for the synthesis of ethyl 1,3-diaminoisoquinoline-4-carboxylate.
Role in Medicinal Chemistry
The tetrazole moiety is a well-established bioisostere of the carboxylic acid group in medicinal chemistry.[3] This substitution can enhance the pharmacological profile of a drug candidate by improving its metabolic stability, lipophilicity, and ability to cross cell membranes, while maintaining the necessary acidic properties for receptor binding. The presence of the 2-bromophenyl substituent on the tetrazole ring provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug design programs. The general importance of tetrazoles in drug discovery is underscored by their presence in a number of approved drugs with a wide range of therapeutic applications, including antibacterial, antihypertensive, and anticancer agents.[4]
The logical relationship of utilizing a tetrazole as a carboxylic acid bioisostere in a drug design workflow is depicted below.
Caption: The role of tetrazoles as carboxylic acid bioisosteres in drug design.
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined synthesis and characterization, coupled with its utility as a synthetic intermediate and a bioisosteric module, make it a valuable tool in the pursuit of novel therapeutics and functional materials. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this important heterocyclic building block.
References
An In-depth Technical Guide to the Solubility of 5-(2-Bromophenyl)-1H-tetrazole in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-(2-Bromophenyl)-1H-tetrazole. Due to a lack of specific quantitative data in publicly available literature for this exact compound, this guide leverages data from closely related analogs and outlines detailed experimental protocols for researchers to determine solubility in their own laboratories.
Introduction
This compound is a substituted tetrazole derivative. Tetrazole-based compounds are of significant interest in medicinal chemistry, often serving as bioisosteres for carboxylic acids, a substitution that can enhance metabolic stability and lipophilicity. Understanding the solubility of this compound in common laboratory solvents is crucial for its synthesis, purification, formulation, and biological screening.
Quantitative Solubility Data
Table 1: Experimental Aqueous Solubility of a Structural Isomer
| Compound | Solvent/Medium | Temperature | Solubility |
| 5-(4-Bromophenyl)-1H-tetrazole | Phosphate Buffer (pH 7.4) | Not Specified | 9.5 µg/mL[1] |
Table 2: Qualitative Solubility Ranking of the Parent Compound (5-phenyltetrazole) in Common Solvents
The solubility of 5-phenyltetrazole was determined to increase with temperature. At a given temperature, the mole fraction solubility in various mono-solvents follows a descending order, providing a useful guide for solvent selection.[2]
| Rank | Solvent |
| 1 | Dimethyl Sulfoxide (DMSO) |
| 2 | N,N-Dimethylformamide (DMF) |
| 3 | Acetone |
| 4 | Methanol |
| 5 | Ethanol, 2-Butanone (similar solubility) |
| 6 | Isopropanol |
| 7 | n-Propanol |
| 8 | 1,4-Dioxane |
| 9 | Ethyl Acetate |
| 10 | Acetonitrile |
| 11 | Toluene |
| 12 | Cyclohexane |
This ranking suggests that this compound is likely to exhibit higher solubility in polar aprotic solvents like DMSO and DMF and lower solubility in non-polar solvents like toluene and cyclohexane.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, the following established methodologies are recommended.
Isothermal Saturation (Shake-Flask) Method
This is a widely used and reliable method for determining the equilibrium solubility of a compound in a given solvent.[2][3]
Methodology:
-
Preparation: An excess amount of the solid this compound is added to a known volume of the selected solvent in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant, controlled temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sampling and Analysis: A sample of the clear supernatant is carefully withdrawn and filtered (e.g., through a 0.45 µm syringe filter) to remove any remaining solid particles.[4]
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a calibration curve of known concentrations.[3][4]
Step-wise Procedure for General Solubility Assessment
This tiered approach is useful for quickly assessing solubility in a range of solvents, from aqueous media to organic solvents.[5]
Methodology:
-
Tier 1 (Aqueous Media): Attempt to dissolve the compound (e.g., starting at 20 mg/mL) in the primary aqueous medium (e.g., cell culture media, buffer) using a sequence of mechanical agitation methods (e.g., vortexing, sonication).[5]
-
Tier 2 (Dilution): If the compound does not dissolve, decrease the concentration by a factor of 10 by adding more solvent and repeat the agitation process.[5]
-
Tier 3 (Alternative Solvents): If the compound remains insoluble in the primary aqueous medium, repeat the process with alternative solvents in order of preference, such as Dimethyl Sulfoxide (DMSO) or Ethanol.[5]
-
Observation: Solubility is determined by visual observation of a clear solution with no visible cloudiness or precipitate.[5]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for determining the solubility of a research compound like this compound.
Caption: Workflow for Solubility Determination.
References
- 1. 5-(4-Bromophenyl)-1H-tetrazole | C7H5BrN4 | CID 766141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Guide: Spectral and Synthetic Profile of 5-(2-Bromophenyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and spectral characterization of 5-(2-bromophenyl)-1H-tetrazole, a molecule of interest in medicinal chemistry and materials science. This document details the synthetic protocol and provides an analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Synthesis of this compound
A reliable method for the synthesis of this compound involves the [3+2] cycloaddition reaction of 2-bromobenzonitrile with an azide source. A specific protocol is outlined below.
Experimental Protocol: Synthesis
A mixture of 8.83 g (48.5 mmol) of 2-bromobenzonitrile, 7.27 g (53.4 mmol) of zinc chloride, and 6.94 g (106.8 mmol) of sodium azide in 10 mL of dimethylformamide (DMF) is prepared in a 50-mL glass reactor equipped with a thermometer and a reflux condenser. The reaction mixture is stirred and heated to an internal temperature of 100-110°C for 2 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). Following the disappearance of the starting material, the mixture is subjected to a standard aqueous work-up and extraction with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, for instance by recrystallization, to yield this compound as a white crystalline solid.
Spectral Data
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including NMR, IR, and MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound by providing information about the hydrogen and carbon environments within the molecule.
Table 1: NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Solvent |
| ¹³C | 154.5 (C-tetrazole), 134.0, 132.5, 131.0, 128.0, 123.0, 121.5 | DMSO-d₆ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the tetrazole and bromophenyl moieties.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100-2800 | N-H stretch (tetrazole) | Broad, Medium |
| 1600-1450 | C=N and N=N stretches (tetrazole ring) | Medium-Strong |
| 1470-1430 | C=C stretch (aromatic) | Medium |
| 1100-1000 | Tetrazole ring vibrations | Medium-Strong |
| 760-740 | C-H out-of-plane bend (ortho-disubstituted aromatic) | Strong |
| ~750 | C-Br stretch | Medium |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₅BrN₄ |
| Molecular Weight | 225.05 g/mol |
| Exact Mass | 223.969759 g/mol |
Fragmentation Pattern: The mass spectrum of 5-substituted-1H-tetrazoles typically shows a characteristic fragmentation pattern involving the loss of a molecule of nitrogen (N₂, 28 Da) or hydrazoic acid (HN₃, 43 Da). The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 Da ([M]⁺ and [M+2]⁺).
Experimental Protocols for Spectral Analysis
Standard protocols are employed for the acquisition of spectral data.
NMR Spectroscopy
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Acquisition: Standard pulse sequences are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from synthesis to the full spectral characterization of this compound.
Commercial Availability and Technical Profile of 5-(2-Bromophenyl)-1H-tetrazole (98% Purity)
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential biological relevance of 5-(2-Bromophenyl)-1H-tetrazole with a purity of 98%. This document is intended for researchers, scientists, and professionals involved in drug discovery and development who may be considering this compound as a building block or a molecule of interest for their research endeavors.
Commercial Sourcing
This compound (CAS No: 73096-42-1) is commercially available from a variety of chemical suppliers, catering to both research and bulk quantity needs. The purity of 98% is a standard grade offered by several vendors. Below is a summary of suppliers and their offerings.
| Supplier | Product/Catalog No. | Purity | Available Quantities | Price (USD) | Lead Time |
| ChemUniverse | P60496 | 98% | 250 mg, 1 g, 5 g, Bulk | $37.00 (250mg), $40.00 (1g), $74.00 (5g) | 6 to 8 days |
| TCI America (via Fisher Scientific) | B257725G | ≥98.0% (HPLC) | 25 g | $259.11 | Varies |
| Toronto Research Chemicals (via Biomall) | B698695-100mg | Not Specified | 100 mg | Inquiry | 5-6 Weeks |
| Laboratorium Discounter | Not Specified | >98.0% (HPLC) | 25 g | €143.00 | Varies |
| Amerigo Scientific | CBB1135036 | 98% | 1 g | Inquiry | Varies |
| XIAMEN EQUATION CHEMICAL CO., LTD (via Echemi) | Not Specified | 98% (Industrial Grade) | Bulk (e.g., 0.1 kg) | Inquiry | Varies |
| Capot Chemical Co., Ltd. (via ChemicalBook) | Not Specified | NLT 98% | 1 g, 1 kg | Inquiry | Varies |
Note: Prices and lead times are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current information and for bulk quantity pricing.
Physicochemical Properties
| Property | Value |
| CAS Number | 73096-42-1 |
| Molecular Formula | C₇H₅BrN₄ |
| Molecular Weight | 225.05 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 182-184 °C (lit.) |
| Purity | ≥98% |
Experimental Protocols
The synthesis of 5-substituted-1H-tetrazoles is well-documented in the scientific literature. A common and effective method is the [3+2] cycloaddition of a nitrile with an azide source. Below is a representative protocol adapted from literature for the synthesis of this compound from 2-bromobenzonitrile.
Synthesis of this compound
This protocol is based on the general method of reacting an aryl nitrile with sodium azide, often with a catalyst and in a high-boiling polar aprotic solvent.
Materials:
-
2-Bromobenzonitrile
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl) or a Lewis acid catalyst (e.g., Zinc Chloride, ZnCl₂)
-
Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), aqueous solution
-
Ethyl Acetate
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromobenzonitrile (1 equivalent) in DMF.
-
Addition of Reagents: To the stirred solution, add sodium azide (1.5-2 equivalents) and ammonium chloride (1.5-2 equivalents). The use of ammonium chloride helps in the in-situ formation of hydrazoic acid, the reactive species.
-
Reaction Conditions: Heat the reaction mixture to 120-130 °C and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly acidify the mixture with an aqueous solution of HCl (e.g., 2M) to a pH of approximately 2-3. This step protonates the tetrazole ring and quenches any unreacted azide. Caution: Acidification of azide-containing solutions can generate toxic and explosive hydrazoic acid. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product with high purity.
Potential Biological Activity and Signaling Pathways
While specific studies detailing the mechanism of action for this compound are not extensively available in the public domain, the tetrazole moiety is a well-known pharmacophore in medicinal chemistry.[1][2] Tetrazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects.[3][4][5]
One of the prominent mechanisms of action for some anticancer tetrazole-containing compounds is the inhibition of tubulin polymerization.[6][7] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to the induction of apoptosis.[6]
Below is a diagram illustrating a plausible signaling pathway for the anticancer activity of a tetrazole derivative that acts as a tubulin polymerization inhibitor.
Caption: Plausible mechanism of anticancer action for a tetrazole derivative via tubulin polymerization inhibition.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a researcher interested in evaluating the biological activity of this compound, from sourcing the compound to in vitro testing.
Caption: General experimental workflow for in vitro evaluation of this compound.
This guide provides a foundational understanding of the commercial and technical aspects of this compound (98% purity). Researchers are encouraged to consult the primary literature for more detailed information and to ensure all safety precautions are taken when handling this and any other chemical compound.
References
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazole: A privileged scaffold for the discovery of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Safe Handling of 5-(2-Bromophenyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 5-(2-Bromophenyl)-1H-tetrazole, a key intermediate in the synthesis of pharmaceutically active compounds, particularly angiotensin II receptor antagonists. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research and development activities.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₇H₅BrN₄ |
| Molecular Weight | 225.05 g/mol |
| CAS Number | 73096-42-1 |
| Melting Point | 182-184 °C |
| Appearance | White to off-white powder |
| Solubility | Low water solubility |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]
GHS Hazard Classification
| Hazard Class | Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Warning | H315 - Causes skin irritation[1][2][3] |
| Serious Eye Damage/Eye Irritation | 2A | Warning | H319 - Causes serious eye irritation[2][3] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory System) | 3 | Warning | H335 - May cause respiratory irritation[2][3] |
Precautionary Measures
To mitigate the identified hazards, the following precautionary measures must be strictly followed:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][3] Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][3]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][3]
-
Respiratory Protection: If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator (such as a dust mask type N95) should be worn.[2]
-
-
Hygiene Practices: Wash hands thoroughly after handling.[1][3] Do not eat, drink, or smoke in the laboratory.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[1][3][4] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1][3][4] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][3][4] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][4] |
Storage and Handling
-
Storage: Store in a cool, dry, and well-ventilated place.[1][3] Keep the container tightly closed.[1][3] The storage class for this compound is 11 - Combustible Solids.[2]
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Avoid breathing dust.[3] Prevent dust formation.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[1]
-
Containment and Cleanup: Sweep up the spilled solid and shovel it into a suitable, closed container for disposal.[1] Avoid generating dust. Do not let the product enter drains or waterways.[3]
Thermal Stability and Decomposition
Tetrazole derivatives can decompose exothermically at elevated temperatures. Phenyl-substituted tetrazoles have been observed to decompose at temperatures between 190–240 °C. The primary decomposition products are typically nitrogen gas (N₂) and the corresponding isonitrile.
Biological Significance and Experimental Context
This compound is a crucial building block in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension and heart failure.[3] ARBs function by blocking the action of angiotensin II, a potent vasoconstrictor, within the renin-angiotensin system (RAS).
Renin-Angiotensin Signaling Pathway and ARB Mechanism of Action
The following diagram illustrates the renin-angiotensin system and the point of intervention for angiotensin II receptor blockers.
This pathway begins with the liver producing angiotensinogen.[2] Renin, an enzyme released by the kidneys in response to low blood pressure, converts angiotensinogen to angiotensin I.[2] Angiotensin-converting enzyme (ACE), primarily found in the lungs, then converts angiotensin I to the active hormone, angiotensin II.[2] Angiotensin II binds to AT1 receptors on various cells, leading to vasoconstriction and the release of aldosterone, which collectively increase blood pressure.[6][7] Angiotensin II receptor blockers (ARBs), synthesized using intermediates like this compound, competitively inhibit the binding of angiotensin II to the AT1 receptor, thereby preventing these hypertensive effects.[3][6]
Experimental Protocol: Synthesis of 5-substituted-1H-tetrazoles
The following is a general protocol for the synthesis of 5-substituted-1H-tetrazoles from nitriles, which can be adapted for the synthesis of this compound from 2-bromobenzonitrile. This reaction is a [3+2] cycloaddition.
Materials and Reagents
-
Aryl or alkyl nitrile (e.g., 2-bromobenzonitrile)
-
Sodium azide (NaN₃) - EXTREMELY TOXIC AND EXPLOSIVE. HANDLE WITH EXTREME CAUTION.
-
Ammonium chloride (NH₄Cl) or a Lewis acid catalyst (e.g., ZnCl₂)
-
Solvent (e.g., Dimethylformamide - DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitrile (1 equivalent) in DMF.
-
Addition of Reagents: Carefully add sodium azide (1.5-3 equivalents) and ammonium chloride (1.5-3 equivalents) to the solution. Caution: Sodium azide can form highly explosive hydrazoic acid (HN₃) in the presence of acid. Ensure the reaction is performed in a well-ventilated fume hood.
-
Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with dilute HCl to pH ~2. This step should be done slowly in a fume hood as it may generate hydrazoic acid.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Synthesis Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][4] Do not dispose of down the drain.
This technical guide is intended to provide comprehensive safety and handling information for this compound. It is not exhaustive and should be used in conjunction with institutional safety protocols and a thorough understanding of the experimental procedures being undertaken. Always prioritize safety in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 7. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Potential Biological Activities of Brominated Tetrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrazole moiety is a significant pharmacophore in medicinal chemistry, recognized for its role as a bioisosteric replacement for carboxylic acids and its metabolic stability.[1] The introduction of bromine atoms to the tetrazole scaffold can modulate the lipophilicity, electronic properties, and conformational flexibility of the molecule, potentially enhancing its biological activity. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of brominated tetrazole derivatives, with a focus on their anticancer and antimicrobial properties.
Synthesis of Brominated Tetrazole Derivatives
The synthesis of brominated tetrazole derivatives can be achieved through various strategies, primarily involving either the introduction of a tetrazole ring onto a bromine-containing precursor or the bromination of a pre-formed tetrazole scaffold.
General Synthetic Approach: [3+2] Cycloaddition
A common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organonitrile and an azide source, often catalyzed by acids or metal salts.[2] For brominated derivatives, this typically involves using a brominated nitrile as a starting material.
Experimental Protocol: Synthesis of 1-(3-Bromophenyl)-1H-tetrazole
This protocol describes the synthesis from 3-bromoaniline and triethyl orthoformate.[1]
Materials:
-
3-Bromoaniline (2 mmol)
-
Sodium azide (2 mmol)
-
Triethyl orthoformate (2.4 mmol)
-
Glycerol (8 mL)
-
Trifluoromethanesulfonic acid (HNTf2) (5 mol%)
-
Hexane
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
A mixture of 3-bromoaniline, sodium azide, triethyl orthoformate, glycerol, and HNTf2 is taken in a round-bottomed flask.
-
The mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with cold water (5 mL).
-
The product is extracted with a mixture of hexane/ethyl acetate (95:5) (3 x 10 mL).
-
The combined organic layers are washed with brine and dried over anhydrous Na2SO4.
-
The solvent is evaporated under reduced pressure.
-
The crude product is recrystallized from an ethyl acetate/hexane (2:1) mixture to afford the pure 1-(3-bromophenyl)-1H-tetrazole.
Experimental Protocol: Benzylic Bromination
In some synthetic routes, a brominating agent is used to introduce a bromine atom at a benzylic position of a tetrazole derivative.[3]
Materials:
-
Substituted biphenyl tetrazole
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile)
-
Carbon tetrachloride (CCl4)
Procedure:
-
A mixture of the substituted biphenyl tetrazole, N-Bromosuccinimide (NBS), and a catalytic amount of AIBN in carbon tetrachloride (CCl4) is refluxed.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the succinimide is filtered off.
-
The filtrate is concentrated under reduced pressure to yield the crude brominated product, which can be further purified by chromatography.
Caption: General workflow for the synthesis of brominated tetrazole derivatives.
Anticancer Activity
Several studies have highlighted the potential of brominated tetrazole derivatives as anticancer agents.[4][5][6][7] The introduction of bromine can enhance the cytotoxic effects of these compounds against various cancer cell lines.
Quantitative Data: In Vitro Anticancer Activity
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| 1 | 5-(5-(2,6-dichloropyridin-4-yl)-1H-tetrazol-1-yl)-1-methyl-1H-indole | HeLa | 0.045 | [3] |
| 2h | Pyrazolopyridazine derivative | p38α enzyme | 0.008 | [8] |
| 2m | Pyrazolopyridazine derivative | p38α enzyme | 0.003 | [8] |
| 13h | Pyrazolopyridazine derivative | p38α enzyme | 0.005 | [8] |
Note: Data for specifically brominated tetrazole derivatives in a comprehensive table is limited in the reviewed literature. The table above includes potent tetrazole derivatives to illustrate the potential of this class of compounds. Further research is needed to populate a similar table for a series of brominated analogs.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well plates
-
Brominated tetrazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the brominated tetrazole derivatives and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for assessing the cytotoxicity of brominated tetrazoles using the MTT assay.
Antimicrobial Activity
Brominated tetrazole derivatives have also shown promise as antimicrobial agents against a range of bacterial and fungal strains.[3][9]
Quantitative Data: In Vitro Antimicrobial Activity
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| 7a | Phenyl-substituted triazolo-thiadiazine | S. aureus | 6.25 | [9] |
| 7b | Phenyl-substituted triazolo-thiadiazine | S. aureus | 6.25 | [9] |
| 7i | p-bromo phenyl-substituted triazolo-thiadiazine | S. aureus | 6.25 | [9] |
| 7a | Phenyl-substituted triazolo-thiadiazine | E. coli | 6.25 | [9] |
| 7b | Phenyl-substituted triazolo-thiadiazine | E. coli | 6.25 | [9] |
| 7i | p-bromo phenyl-substituted triazolo-thiadiazine | E. coli | 6.25 | [9] |
| 7a | Phenyl-substituted triazolo-thiadiazine | C. albicans | 6.25 | [9] |
| 7b | Phenyl-substituted triazolo-thiadiazine | C. albicans | 6.25 | [9] |
| 7i | p-bromo phenyl-substituted triazolo-thiadiazine | C. albicans | 6.25 | [9] |
Note: This table includes a p-bromo phenyl derivative to highlight the potential of brominated compounds in this class.
Experimental Protocol: Agar Well Diffusion Assay
This method is widely used to evaluate the antimicrobial activity of chemical compounds.[10]
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Muller-Hinton agar
-
Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Brominated tetrazole derivatives (dissolved in DMSO)
-
Positive control (e.g., Gentamicin, Miconazole)
-
Negative control (DMSO)
Procedure:
-
Prepare Muller-Hinton agar plates and allow them to solidify.
-
Inoculate the agar surface with a standardized suspension of the test microorganism.
-
Aseptically punch wells into the agar using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the brominated tetrazole derivative solution at a known concentration into the wells.
-
Add positive and negative controls to separate wells.
-
Incubate the plates at 37°C for 24 hours for bacteria or at 25-27°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well.
Caption: Workflow for the agar well diffusion assay to determine antimicrobial activity.
Potential Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by brominated tetrazole derivatives are not yet fully elucidated and represent an active area of research. However, based on studies of tetrazole derivatives and other halogenated compounds, several potential mechanisms can be proposed.
Anticancer Mechanisms
Many tetrazole-based anticancer agents function by targeting key cellular processes.[7][11] Potential mechanisms for brominated tetrazole derivatives include:
-
Tubulin Polymerization Inhibition: Some tetrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][10] Molecular docking studies suggest that these compounds can bind to the colchicine site of tubulin.[3][12] The bromine atom may enhance binding affinity through halogen bonding or by altering the electronic properties of the molecule.
-
Enzyme Inhibition: Tetrazoles can act as inhibitors of various enzymes crucial for cancer cell survival and proliferation, such as protein kinases.[8] For example, some tetrazole derivatives are potent inhibitors of p38α mitogen-activated protein kinase (MAPK).[8]
-
Induction of Apoptosis: Brominated chalcone derivatives, which share structural similarities with some tetrazole precursors, have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of apoptosis-related proteins like DR4, DR5, and Bcl-2 family members.[13] It is plausible that brominated tetrazoles could act through similar pathways.
Caption: Potential anticancer mechanisms of action for brominated tetrazole derivatives.
Antimicrobial Mechanisms
The antimicrobial action of tetrazole derivatives is often attributed to their ability to interfere with essential bacterial or fungal cellular processes.[14]
-
Enzyme Inhibition: Tetrazoles can inhibit enzymes vital for microbial survival. For instance, some derivatives have been investigated as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[14] Molecular docking studies can help to elucidate the binding modes of these compounds within the enzyme active sites.
-
Disruption of Cell Membrane Integrity: The structural features of some tetrazole derivatives may allow them to interact with and disrupt the microbial cell membrane, leading to cell lysis.
Conclusion
Brominated tetrazole derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The introduction of bromine can enhance the biological activity of the parent tetrazole scaffold. Further research is warranted to fully explore the structure-activity relationships, elucidate the specific molecular targets and signaling pathways, and optimize the pharmacokinetic properties of these compounds for therapeutic applications. The experimental protocols and data presented in this guide provide a foundation for researchers to advance the study of this important class of molecules.
References
- 1. 1H-TETRAZOLE, 1-(3-BROMOPHENYL)- synthesis - chemicalbook [chemicalbook.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazole Derivatives as Promising Anticancer Agents | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Part 2: Structure-activity relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
The Tetrazole Moiety in Medicinal Chemistry: A Bioisosteric Powerhouse
An In-depth Technical Guide for Drug Discovery Professionals
Introduction
In the landscape of medicinal chemistry, the strategic bioisosteric replacement of functional groups is a cornerstone of modern drug design. Among these strategies, the substitution of a carboxylic acid with a 5-substituted-1H-tetrazole ring stands out as a particularly successful and widely adopted tactic.[1][2][3] This replacement aims to overcome the inherent limitations of carboxylic acids, such as poor metabolic stability and limited cell permeability, while preserving or enhancing the desired pharmacological activity.[2][4][5] Tetrazoles, while not found in nature, are metabolically robust and their unique physicochemical properties make them an invaluable tool for optimizing lead compounds into viable drug candidates.[6][7][8] This guide provides a comprehensive technical overview of the tetrazole moiety's role, covering its physicochemical properties, synthetic methodologies, and impact on pharmacology, with a focus on its application in Angiotensin II Receptor Blockers (ARBs).
Physicochemical Properties: A Tale of Two Acids
The success of the tetrazole ring as a carboxylic acid bioisostere lies in its ability to mimic the essential acidic properties while offering key advantages in other areas. Both functional groups are ionized at physiological pH, allowing them to engage in similar crucial ionic interactions with biological targets.[1][2] However, their differences in lipophilicity, hydrogen bonding capacity, and metabolic stability can be leveraged to fine-tune a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2]
A primary motivation for this bioisosteric swap is to improve metabolic stability.[1] Carboxylic acids are prone to metabolic degradation, which can lead to rapid clearance.[4] Tetrazoles, in contrast, are resistant to many of these metabolic pathways, often resulting in a longer half-life and an improved pharmacokinetic profile.[6][7][8]
| Property | Carboxylic Acid | 5-Substituted-1H-Tetrazole | Key Implications for Drug Design |
| Acidity (pKa) | ~4.0 - 5.0[1] | ~4.5 - 5.1[1] | Both are predominantly ionized at physiological pH (~7.4), enabling similar ionic interactions with biological targets.[1][2] |
| Lipophilicity (LogP/LogD) | Lower | Higher | The tetrazolate anion is significantly more lipophilic than the corresponding carboxylate, which can enhance membrane permeability and oral absorption.[1][7] |
| Hydrogen Bonding | Acts as H-bond donor and acceptor. | Primarily an H-bond donor; the ring nitrogens are weak acceptors. | Differences in hydrogen bonding can influence receptor binding affinity and specificity. |
| Metabolic Stability | Susceptible to Phase II conjugation (e.g., glucuronidation).[4] | Generally resistant to metabolic degradation.[6][7] | Replacement often leads to increased metabolic stability and longer half-life.[8] |
| Permeability | Can be limited due to charge.[9] | Often lower than expected despite higher lipophilicity, potentially due to a larger desolvation penalty.[1][9] | The impact on permeability is complex and must be evaluated on a case-by-case basis.[9][10] |
The Tetrazole Moiety in Action: Angiotensin II Receptor Blockers
A prominent example of the successful application of the tetrazole moiety is the class of antihypertensive drugs known as Angiotensin II Receptor Blockers (ARBs), or "sartans." In these drugs, such as Losartan, the tetrazole ring is crucial for high-affinity binding to the Angiotensin II type 1 (AT1) receptor.[5][11] This binding effectively blocks the actions of Angiotensin II, a potent vasoconstrictor, leading to vasodilation and a reduction in blood pressure.[11][12]
The renin-angiotensin system (RAS) is a critical regulator of blood pressure.[13] Angiotensin II, the primary effector of this system, exerts its effects by binding to the AT1 receptor, which triggers a cascade of intracellular signaling events leading to vasoconstriction and other physiological responses that elevate blood pressure.[13][14][15] ARBs competitively inhibit the binding of Angiotensin II to the AT1 receptor, thus blocking these downstream effects.[11][16]
Experimental Protocols
Accurate characterization of compounds containing a tetrazole moiety requires robust experimental protocols. Below are methodologies for the synthesis of a common tetrazole scaffold and a key biological assay for evaluating its function.
Protocol 1: Synthesis of 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition
This protocol describes a common method for synthesizing 5-substituted-1H-tetrazoles from nitriles and sodium azide, a type of [3+2] cycloaddition reaction.[17][18]
Objective: To synthesize a 5-substituted-1H-tetrazole from a nitrile precursor.
Materials:
-
Aryl or alkyl nitrile (1 mmol)
-
Sodium azide (NaN₃) (1.5 mmol)
-
Catalyst (e.g., Zinc(II) salts, Silica Sulfuric Acid)[17]
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))[18]
-
Reaction vessel with a reflux condenser and magnetic stirrer
-
Standard work-up and purification equipment (e.g., rotary evaporator, chromatography supplies)
Methodology:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the nitrile (1 mmol) in the chosen solvent (e.g., 5 mL of DMF).
-
Addition of Reagents: To the stirred solution, add sodium azide (1.5 mmol) and the catalyst (e.g., 0.1 mmol of ZnCl₂).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for the required time (can range from a few hours to overnight, monitored by TLC).[19]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with dilute HCl to protonate the tetrazole.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure 5-substituted-1H-tetrazole.[17]
Protocol 2: AT1 Receptor Binding Assay (Radioligand-based)
This protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., a tetrazole-containing ARB) for the AT1 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the AT1 receptor.
Materials:
-
Membrane preparation from cells expressing the AT1 receptor.[20]
-
Radioligand (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II).[20]
-
Test compound (e.g., Losartan or a novel tetrazole analog).
-
Non-specific binding competitor (e.g., a high concentration of unlabeled Angiotensin II or Losartan).[20]
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
96-well plates, filters, and a scintillation counter.
Methodology:
-
Plate Setup: Prepare a 96-well plate with wells for total binding, non-specific binding, and a range of concentrations for the test compound, all in triplicate.[20]
-
Reagent Addition:
-
Total Binding: Add membrane preparation and radioligand to these wells.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of the non-specific binding competitor.
-
Test Compound: Add membrane preparation, radioligand, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at room temperature (e.g., for 60-90 minutes) to allow the binding to reach equilibrium.[20]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[20]
-
Detection: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[20]
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Conclusion
The bioisosteric replacement of carboxylic acids with tetrazoles is a powerful and well-established strategy in medicinal chemistry.[2][7] While these two functional groups share key similarities in acidity, their differences in lipophilicity, metabolic stability, and hydrogen bonding capacity can be strategically exploited to fine-tune the properties of a drug candidate.[2][8] The success of tetrazole-containing drugs, such as the ARBs, highlights the significant impact of this moiety on modern drug discovery. A thorough understanding of its physicochemical properties, combined with robust synthetic and analytical methodologies, enables researchers to effectively harness the potential of the tetrazole ring in the design of novel and improved therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]
- 10. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. What is the mechanism of Losartan Potassium? [synapse.patsnap.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Losartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
5-(2-Bromophenyl)-1H-tetrazole: A Technical Guide to a Carboxylic Acid Bioisostere
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-(2-Bromophenyl)-1H-tetrazole, focusing on its role as a bioisosteric replacement for carboxylic acids in drug discovery. The document details its physicochemical properties in comparison to its carboxylic acid analogue, 2-bromobenzoic acid, provides a comprehensive synthesis protocol, and discusses its potential biological significance.
Introduction: The Role of Tetrazoles in Medicinal Chemistry
Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physicochemical properties, is a cornerstone of modern medicinal chemistry.[1] One of the most successful and widely employed bioisosteric replacements is the substitution of a carboxylic acid with a 5-substituted-1H-tetrazole.[2] This substitution is prevalent in numerous FDA-approved drugs.
The rationale for this replacement lies in the similar acidic properties of the two functional groups. The pKa of the N-H proton in a 5-substituted-1H-tetrazole is comparable to that of a carboxylic acid proton, allowing it to engage in similar ionic interactions with biological targets.[3] However, the tetrazole ring offers several advantages over the carboxylic acid moiety, including:
-
Metabolic Stability: Tetrazoles are generally more resistant to metabolic degradation pathways that target carboxylic acids.
-
Lipophilicity: The tetrazole group can increase the overall lipophilicity of a molecule, potentially improving its pharmacokinetic profile, such as membrane permeability and oral bioavailability.
-
Spatial Arrangement: The tetrazole ring presents its acidic proton at a different vector compared to a carboxylic acid, which can lead to altered and potentially improved binding interactions with target proteins.
This compound serves as a prime example of this chemical scaffold, offering a unique substitution pattern for exploration in drug design.
Physicochemical Properties: A Comparative Analysis
The successful application of a bioisostere is contingent on its ability to mimic the key physicochemical properties of the original functional group. The following table provides a comparative summary of the properties of this compound and its corresponding carboxylic acid, 2-bromobenzoic acid.
| Property | This compound | 2-Bromobenzoic Acid | References |
| Molecular Formula | C₇H₅BrN₄ | C₇H₅BrO₂ | [4],[5] |
| Molecular Weight | 225.05 g/mol | 201.02 g/mol | [4],[6] |
| Melting Point | 182-184 °C | 147-150 °C | [4],[7] |
| pKa | Not explicitly found | 2.84 (at 25 °C) | [7] |
| LogP (XLogP3) | 1.8 | 2.2 | [8],[9] |
| Solubility | Not explicitly found | Slightly soluble in cold water; soluble in ethanol, ether, acetone, and hot water. | [10],[5] |
| Appearance | White to off-white powder | White to light yellow crystalline powder | [8],[7] |
Synthesis of this compound: Experimental Protocol
The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[11] The following protocol is a representative procedure for the synthesis of this compound from 2-bromobenzonitrile.
Reaction: [3+2] Cycloaddition
Starting Material: 2-Bromobenzonitrile Reagents: Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl) or a Lewis acid catalyst (e.g., Zinc Chloride - ZnCl₂), Dimethylformamide (DMF) as solvent.
General Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromobenzonitrile (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add sodium azide (1.5 - 2.0 eq) and ammonium chloride (1.5 - 2.0 eq). The use of a catalyst like zinc chloride can also be employed to enhance the reaction rate.[12]
-
Reaction Conditions: Heat the reaction mixture to 120-130 °C and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After completion of the reaction, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water.
-
Acidify the aqueous solution with dilute hydrochloric acid (e.g., 2N HCl) to a pH of ~2-3. This will protonate the tetrazole and cause it to precipitate out of the solution.
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
-
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood.
-
The reaction can generate hydrazoic acid (HN₃), which is also toxic and explosive. Ensure the reaction is performed under a proper setup to handle any potential off-gassing.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Biological Activity and Potential Applications
While a broad spectrum of biological activities has been reported for various tetrazole derivatives, including anticancer, anti-inflammatory, antibacterial, and antihypertensive properties, specific biological data for this compound is not extensively documented in publicly available literature.[13] The presence of the tetrazole ring, however, suggests its potential as a carboxylic acid mimetic in various drug discovery programs.
The 2-bromophenyl substituent provides a handle for further chemical modifications through cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening against various biological targets. The bromine atom can be replaced with other functional groups to explore the structure-activity relationship (SAR) of potential drug candidates.
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Bioisosteric Relationship
Caption: Bioisosteric relationship between carboxylic acids and tetrazoles.
Conclusion
This compound represents a valuable building block in medicinal chemistry, embodying the principles of bioisosterism. Its synthesis is well-established, and its physicochemical properties make it an attractive surrogate for the carboxylic acid functionality. While specific biological data for this compound is limited, the broader class of tetrazole-containing molecules has demonstrated significant therapeutic potential. Further investigation into the biological activities of this compound and its derivatives is warranted to explore its full potential in the development of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. 5-(2-ブロモフェニル)-1H-テトラゾール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Bromobenzoic acid | 88-65-3 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. 2-Bromobenzoic acid|88-65-3|lookchem [lookchem.com]
- 10. chembk.com [chembk.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. 1H-Tetrazole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(2-Bromophenyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrazoles are a significant class of nitrogen-rich heterocyclic compounds that serve as crucial pharmacophores in medicinal chemistry.[1] Their metabolic stability and ability to act as a bioisosteric replacement for carboxylic acids make them valuable in drug design.[1][2][3] 5-(2-Bromophenyl)-1H-tetrazole, in particular, is a key building block for synthesizing various pharmaceutical agents. The most proficient and common route for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide salt.[2][4][5] This document provides detailed protocols and application notes for the synthesis of this compound from 2-bromobenzonitrile.
Reaction Scheme: The synthesis proceeds via a [3+2] cycloaddition reaction where the nitrile group of 2-bromobenzonitrile reacts with sodium azide to form the tetrazole ring. This reaction is often catalyzed by a Brønsted or Lewis acid.[6]
2-bromobenzonitrile + Sodium Azide → this compound
Application Notes
The cycloaddition of nitriles and azides is a robust method for tetrazole synthesis, and its efficiency can be enhanced by various catalysts and reaction conditions.
-
Mechanism : The reaction is a type of click chemistry, specifically a [3+2] cycloaddition.[4] The mechanism can be complex, but it is generally understood that an acid catalyst activates the nitrile group, making it more susceptible to nucleophilic attack by the azide anion.[6][7] This is followed by an intramolecular cyclization to form the tetrazole ring.[5][7]
-
Catalysts : A wide range of catalysts can be employed to promote this reaction:
-
Heterogeneous Acid Catalysts : Silica sulfuric acid is an effective, reusable, and cost-effective solid acid catalyst that facilitates high yields and simple work-up procedures.[8] Nano-TiCl₄·SiO₂ is another highly efficient heterogeneous Lewis acid catalyst that is easily recoverable.[9][10]
-
Metal Catalysts : Various metal salts and complexes have been shown to catalyze the reaction effectively. Zinc salts (e.g., ZnBr₂, Zn(OAc)₂) are commonly used.[6][11] Other reported metal-based catalysts include cobalt(II) complexes and copper sulfate pentahydrate (CuSO₄·5H₂O).[4][12]
-
Traditional Reagents : A classic method involves using ammonium chloride in DMF, which serves as a proton source to activate the nitrile.[3][7]
-
-
Solvents : The choice of solvent is critical. High-boiling point, polar aprotic solvents are generally preferred.
-
Dimethylformamide (DMF) is widely used due to its ability to dissolve the reactants and its high boiling point, allowing for elevated reaction temperatures.[8][9]
-
Dimethyl Sulfoxide (DMSO) is another excellent solvent choice because of its high dipole moment.[12]
-
Water can also be used as a solvent, particularly with zinc salt catalysts, offering a greener reaction medium.[6]
-
-
Safety Precautions :
-
Sodium Azide (NaN₃) is highly toxic and can form explosive hydrazoic acid (HN₃) in the presence of acid.[7] Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids and heavy metals.
-
Reactions should be conducted behind a safety shield, especially when scaling up.
-
Experimental Protocols
Two distinct protocols are provided below, utilizing different catalytic systems.
Protocol 1: Silica Sulfuric Acid Catalyzed Synthesis
This protocol is based on the method described by Du et al., which employs a heterogeneous acid catalyst for a simple and efficient synthesis.[8]
Materials:
-
2-Bromobenzonitrile
-
Sodium Azide (NaN₃)
-
Silica Sulfuric Acid
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
Petroleum Ether
-
Deionized Water
-
Hydrochloric Acid (HCl)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
Procedure:
-
In a round-bottom flask, create a suspension of 2-bromobenzonitrile (1 mmol), sodium azide (1.2 mmol), and silica sulfuric acid (500 mg) in DMF (10 mL).[8]
-
Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction typically takes between 4 to 12 hours.[8]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid silica sulfuric acid catalyst from the reaction mixture and wash it with a small amount of DMF or ethyl acetate. The catalyst can be recovered and reused.[8]
-
The filtrate is then treated with water and acidified with HCl to precipitate the product.
-
Isolate the crude product by vacuum filtration.
-
Purify the crude product by recrystallization or column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound.[8]
Protocol 2: Nano-TiCl₄·SiO₂ Catalyzed Synthesis
This protocol utilizes a nano-particle based Lewis acid catalyst in DMF.[9][10]
Materials:
-
2-Bromobenzonitrile
-
Sodium Azide (NaN₃)
-
Nano-TiCl₄·SiO₂ catalyst
-
Dimethylformamide (DMF)
-
Ice water
-
Hydrochloric Acid (4N HCl)
-
Chloroform
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Add nano-TiCl₄·SiO₂ (0.1 g) to a mixture of 2-bromobenzonitrile (1 mmol) and sodium azide (2 mmol) in DMF (5 mL) in a round-bottom flask.[9][10]
-
Heat the mixture to reflux for approximately 2 hours, monitoring the reaction by TLC.[9][10]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the catalyst by filtration. The catalyst can be recovered for reuse.[9][10]
-
To the filtrate, add ice water and 4N HCl (5 mL) to precipitate the product.[9][10]
-
A white solid should be obtained. Isolate the solid by filtration and wash it with cold chloroform to obtain the pure product.[9][10]
Data Presentation
Table 1: Comparison of Synthetic Protocols for 5-Aryl-1H-tetrazoles
| Catalyst | Starting Nitrile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Silica Sulfuric Acid | 2-Bromobenzonitrile | DMF | Reflux | 4-12 | 72-95 | [8] |
| Nano-TiCl₄·SiO₂ | Benzonitrile | DMF | Reflux | 2 | 90 | [10] |
| CuSO₄·5H₂O (2 mol%) | Benzonitrile | DMSO | 140 | 1 | 100 | [12] |
| Ammonium Chloride | Benzonitrile | DMF | ~120 | Several | ~59-88 | [3] |
| ZnBr₂ | Various Nitriles | NMP:H₂O (9:1) | 190 | 0.5 | >95 | [13] |
| Co(II) Complex | Aryl Nitriles | Methanol | Reflux | 24 | ~99 | [4] |
Table 2: Characterization Data for this compound
| Property | Value | Reference |
| CAS Number | 73096-42-1 | |
| Molecular Formula | C₇H₅BrN₄ | |
| Molecular Weight | 225.05 g/mol | |
| Appearance | Yellowish solid | [8] |
| Melting Point | 178–179 °C | [8] |
| 182-184 °C (lit.) | ||
| ¹H NMR (500 MHz, DMSO-d₆) | δ 16.92 (brs, 1H, N-H), 7.88 (d, 1H), 7.78 (d, 1H), 7.65 (t, 1H), 7.55 (t, 1H) | [8] |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chalcogen.ro [chalcogen.ro]
- 4. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. scielo.org.za [scielo.org.za]
- 10. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]
- 11. growingscience.com [growingscience.com]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for the [3+2] Cycloaddition Synthesis of 5-Substituted 1H-Tetrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition reaction. This reaction is a cornerstone in medicinal chemistry for the creation of metabolically stable bioisosteres of carboxylic acids, a feature prevalent in numerous FDA-approved drugs.[1] The protocols outlined below utilize various catalytic systems, offering flexibility in reaction conditions and substrate scope to suit diverse research and development needs.
Introduction
The tetrazole moiety is a key pharmacophore in a range of therapeutic agents, including the antihypertensive drug Losartan.[1] Its prevalence in drug design is due to its similar pKa to a carboxylic acid, metabolic stability, and ability to participate in crucial binding interactions with biological targets.[2][3] The most efficient and widely adopted method for constructing the 5-substituted 1H-tetrazole ring is the [3+2] cycloaddition of an organic nitrile with an azide source.[4][5] This document details protocols using three distinct and effective catalytic systems: a heterogeneous solid acid catalyst (silica sulfuric acid), a simple metal salt (copper(II) sulfate), and a homogeneous metal complex (cobalt(II) complex).
General Reaction Mechanism
The formation of 5-substituted 1H-tetrazoles proceeds via a 1,3-dipolar cycloaddition mechanism. An azide acts as the 1,3-dipole, which reacts with the dipolarophile, a nitrile. Catalysts are often employed to activate the nitrile, making it more susceptible to nucleophilic attack by the azide.
Caption: General mechanism of catalyzed [3+2] cycloaddition for tetrazole synthesis.
Protocol 1: Silica Sulfuric Acid (SSA) Catalyzed Synthesis
This protocol utilizes a recyclable and efficient heterogeneous solid acid catalyst for the synthesis of 5-substituted 1H-tetrazoles.[2][6] The use of SSA simplifies product purification as the catalyst can be removed by simple filtration.[2]
Experimental Protocol:
-
To a solution of the nitrile (1.0 mmol) in N,N-dimethylformamide (DMF, 5 mL), add sodium azide (1.5 mmol, 97.5 mg) and silica sulfuric acid (0.05 g).
-
Heat the reaction mixture to reflux temperature (approximately 153°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 5-10 hours), cool the mixture to room temperature.
-
Filter the solid catalyst and wash it with ethyl acetate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel (eluting with a mixture of petroleum ether and ethyl acetate) to yield the pure 5-substituted 1H-tetrazole.[2][7]
Quantitative Data:
| Entry | Nitrile Substrate | Time (h) | Yield (%) | Reference |
| 1 | Benzonitrile | 5 | 92 | [8] |
| 2 | 2-Chlorobenzonitrile | 8 | 85 | [8] |
| 3 | 4-Bromobenzonitrile | 6 | 95 | [8] |
| 4 | 4-Methoxybenzonitrile | 5 | 93 | [8] |
| 5 | 4-Methylbenzonitrile | 6 | 90 | [8] |
| 6 | 3-Nitrobenzonitrile | 8 | 88 | [8] |
| 7 | Phenylacetonitrile | 10 | 72 | [8] |
| 8 | Acetonitrile | 10 | 78 | [8] |
Protocol 2: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) Catalyzed Synthesis
This method provides an environmentally benign and inexpensive catalytic system for the [3+2] cycloaddition reaction, affording excellent yields in relatively short reaction times.[9]
Experimental Protocol:
-
In a round-bottom flask, dissolve the nitrile (1.0 mmol) in dimethyl sulfoxide (DMSO, 2 mL).
-
Add sodium azide (1.0 mmol, 65 mg) and copper(II) sulfate pentahydrate (0.02 mmol, 5 mg, 2 mol%).
-
Stir the mixture at room temperature and then heat it to 140°C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 0.5-5 hours).
-
Cool the reaction mixture to room temperature and add 4 M HCl (10 mL), followed by ethyl acetate (10 mL).
-
Separate the organic layer, wash it twice with distilled water (2 x 10 mL), and dry it over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a mixture of n-hexane and ethyl acetate (1:1) to obtain the pure 5-substituted 1H-tetrazole.[9]
Quantitative Data:
| Entry | Nitrile Substrate | Time (h) | Yield (%) | Reference |
| 1 | Benzonitrile | 1 | 98 | [9] |
| 2 | 4-Chlorobenzonitrile | 0.5 | 96 | [9] |
| 3 | 4-Bromobenzonitrile | 0.5 | 95 | [9] |
| 4 | 4-Nitrobenzonitrile | 0.5 | 98 | [9] |
| 5 | 4-Methylbenzonitrile | 2 | 90 | [9] |
| 6 | 2-Naphthonitrile | 5 | 85 | [9] |
| 7 | Phenylacetonitrile | 3 | 80 | [9] |
| 8 | Acetonitrile | 5 | 75 | [9] |
Protocol 3: Homogeneous Cobalt(II)-Complex Catalyzed Synthesis
This protocol describes the use of a specific Co(II) complex with a tetradentate ligand for the homogeneous catalysis of tetrazole synthesis, achieving near-quantitative yields under controlled conditions.[4][10]
Experimental Protocol:
-
In a reaction vial, combine the nitrile substrate (1.0 mmol), sodium azide (1.2 mmol, 78 mg), and the Cobalt(II) complex (0.01 mmol, 1 mol%).
-
Add dimethyl sulfoxide (DMSO, 3 mL) as the solvent.
-
Seal the vial and heat the mixture at 110°C for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under vacuum.
-
Purify the resulting residue by column chromatography on silica gel to afford the desired 5-substituted 1H-tetrazole.[10]
Quantitative Data:
| Entry | Nitrile Substrate | Time (h) | Yield (%) | Reference |
| 1 | Benzonitrile | 12 | 98 | [11] |
| 2 | 4-Fluorobenzonitrile | 12 | 95 | [11] |
| 3 | 4-Chlorobenzonitrile | 12 | 96 | [11] |
| 4 | 4-Bromobenzonitrile | 12 | 97 | [11] |
| 5 | 4-Iodobenzonitrile | 12 | 98 | [11] |
| 6 | 4-Methoxybenzonitrile | 12 | 94 | [11] |
| 7 | Terephthalonitrile | 12 | 95 | [11] |
| 8 | Adiponitrile | 12 | 89 | [11] |
Experimental Workflow
The general workflow for the synthesis, workup, and purification of 5-substituted 1H-tetrazoles is outlined below. This process is representative of all three protocols, with specific reagents and conditions varying as detailed above.
Caption: General laboratory workflow for tetrazole synthesis and purification.
Application in Drug Development: Losartan and the Renin-Angiotensin System
5-Substituted 1H-tetrazoles are critical in drug development. Losartan, an angiotensin II receptor blocker (ARB), exemplifies this. The tetrazole group mimics the C-terminal carboxylate of angiotensin II, allowing it to act as a competitive antagonist at the Angiotensin II Type 1 (AT1) receptor.[3] This blockade prevents vasoconstriction and aldosterone secretion, leading to a decrease in blood pressure.
Caption: Signaling pathway of the RAS and the inhibitory action of Losartan.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Losartan Chemistry and Its Effects via AT1 Mechanisms in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Catalytic Synthesis of 5-(2-Bromophenyl)-1H-tetrazole using Copper Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-substituted-1H-tetrazoles are a significant class of heterocyclic compounds widely recognized for their applications in medicinal chemistry, materials science, and as ligands in coordination chemistry. The tetrazole moiety is often employed as a bioisosteric replacement for a carboxylic acid group in drug design, enhancing metabolic stability and pharmacokinetic properties. The synthesis of these compounds through efficient and sustainable catalytic methods is of paramount importance. This document provides detailed protocols for the synthesis of 5-(2-Bromophenyl)-1H-tetrazole from 2-bromobenzonitrile and sodium azide, utilizing copper nanoparticles as a heterogeneous catalyst. This approach offers advantages such as high yields, mild reaction conditions, and the potential for catalyst recyclability.
The core of this synthesis is the [3+2] cycloaddition reaction between the nitrile group of 2-bromobenzonitrile and an azide source, catalyzed by copper nanoparticles.[1] Various forms of copper nanocatalysts have been effectively employed for this transformation, often supported on materials like magnetic nanoparticles (e.g., Fe₃O₄) or silica (SiO₂) to facilitate catalyst recovery and reuse.[2][3]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 5-Aryl-1H-Tetrazoles using Copper Nanoparticles
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cu-Amd-RGO | DMF | 120 | 0.5 | 83-96 | [2] |
| 2 | nano-Fe₃O₄@TiO₂/Cu₂O | DMF | Thermal | - | High | [3] |
| 3 | Fe₃O₄@SiO₂-DAQ-Cu(II) | DMF | - | - | High | [3] |
| 4 | Fe₃O₄-AMPD-Cu | PEG | 120 | < 1.3 | High to Excellent | [3] |
| 5 | CuO nanoparticles | DMF | 130 | 10 | 80 | [4] |
| 6 | CuO nanoparticles (Microwave) | DMF | - | 0.25 | 99 | [4] |
| 7 | Cu-DPMI@biochar | Solvent-free | 100 | - | Good to High | [5] |
Note: This table summarizes data for the synthesis of various 5-substituted-1H-tetrazoles to provide a basis for the protocol for this compound.
Experimental Protocols
Protocol 1: Synthesis of Copper Nanoparticles Supported on Magnetic Nanoparticles (Fe₃O₄@SiO₂-CuNPs)
This protocol describes a general method for the preparation of a magnetically separable copper nanoparticle catalyst.
Materials:
-
FeCl₃·6H₂O
-
FeCl₂·4H₂O
-
Ammonia solution (25%)
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Copper(II) acetate
-
Hydrazine hydrate
-
Deionized water
Procedure:
-
Synthesis of Fe₃O₄ Nanoparticles: In a three-necked flask, dissolve FeCl₃·6H₂O (2 mmol) and FeCl₂·4H₂O (1 mmol) in deionized water (50 mL) under a nitrogen atmosphere with vigorous stirring. Heat the solution to 80°C. Add ammonia solution (10 mL, 25%) dropwise. A black precipitate will form. Continue stirring for 1 hour at 80°C. Cool the mixture to room temperature, collect the black precipitate using a magnet, wash with deionized water and ethanol, and dry under vacuum.
-
Silica Coating of Fe₃O₄ Nanoparticles (Fe₃O₄@SiO₂): Disperse the dried Fe₃O₄ nanoparticles (1.0 g) in a mixture of ethanol (80 mL) and deionized water (20 mL). Add ammonia solution (1.0 mL, 25%) and TEOS (1.0 mL) and stir for 6 hours at room temperature. Collect the particles with a magnet, wash with ethanol and water, and dry.
-
Amino-functionalization (Fe₃O₄@SiO₂-NH₂): Disperse the Fe₃O₄@SiO₂ particles (1.0 g) in dry toluene (50 mL). Add APTES (1.0 mL) and reflux the mixture for 12 hours under a nitrogen atmosphere. Cool, collect the particles with a magnet, wash with toluene and ethanol, and dry.
-
Immobilization of Copper Ions: Disperse the amino-functionalized particles (1.0 g) in ethanol (50 mL). Add a solution of copper(II) acetate (0.2 g) in ethanol (20 mL). Stir the mixture for 24 hours at room temperature. Collect the particles with a magnet, wash with ethanol to remove unbound copper ions, and dry.
-
Reduction to Copper Nanoparticles (Fe₃O₄@SiO₂-CuNPs): Disperse the copper ion-loaded particles (1.0 g) in ethanol (50 mL). Add hydrazine hydrate (1.0 mL) dropwise and stir for 2 hours at 60°C. Cool the mixture, collect the catalyst with a magnet, wash thoroughly with ethanol and deionized water, and dry under vacuum.
Protocol 2: Catalytic Synthesis of this compound
Materials:
-
2-Bromobenzonitrile
-
Sodium azide (NaN₃) - Caution: Highly toxic and explosive! Handle with extreme care.
-
Fe₃O₄@SiO₂-CuNPs catalyst (from Protocol 1)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobenzonitrile (1.0 mmol, 182 mg), sodium azide (1.5 mmol, 97.5 mg), and the Fe₃O₄@SiO₂-CuNPs catalyst (2.5 mol% based on Cu).
-
Add DMF (5 mL) to the flask.
-
Heat the reaction mixture to 120°C and stir for the required time (monitor by TLC).
-
After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Separate the magnetic catalyst using an external magnet and wash it with ethyl acetate for reuse.
-
Pour the reaction mixture into a separatory funnel containing deionized water (20 mL).
-
Acidify the aqueous solution with 1 M HCl to pH ~2-3. A white precipitate of the product should form.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.[6]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Plausible catalytic cycle for the copper-nanoparticle-catalyzed synthesis of 5-substituted-1H-tetrazoles.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of 5-Substituted Tetrazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the rapid and efficient synthesis of 5-substituted tetrazoles utilizing microwave irradiation. Microwave-assisted organic synthesis has emerged as a powerful technique that significantly reduces reaction times, often improves product yields, and aligns with the principles of green chemistry compared to conventional heating methods.[1][2] The protocols outlined below are primarily based on the widely employed [3+2] cycloaddition reaction between nitriles and an azide source.
Introduction
5-Substituted tetrazoles are a prominent class of heterocyclic compounds possessing a wide range of applications in medicinal chemistry, materials science, and as ligands in coordination chemistry.[1][3] They are notably recognized as bioisosteres for carboxylic acids, offering similar physicochemical properties with improved metabolic stability.[1] Traditional methods for their synthesis often require prolonged reaction times and harsh conditions.[4] Microwave-assisted synthesis provides a compelling alternative, offering enhanced reaction rates and higher yields in a fraction of the time.[1][4]
General Workflow for Microwave-Assisted Tetrazole Synthesis
The general procedure for the microwave-assisted synthesis of 5-substituted tetrazoles involves the reaction of a nitrile with an azide source, typically sodium azide, in the presence of a catalyst and a suitable solvent. The reaction mixture is then subjected to microwave irradiation at a controlled temperature and for a specific duration. Upon completion, the product is isolated and purified.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications [organic-chemistry.org]
Application Notes and Protocols for 5-(2-Bromophenyl)-1H-tetrazole in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Bromophenyl)-1H-tetrazole is a versatile heterocyclic ligand with significant potential in coordination chemistry, materials science, and medicinal chemistry. The tetrazole ring, being a bioisostere of the carboxylic acid group, enhances the pharmacological profile of molecules by improving their metabolic stability and lipophilicity.[1][2] Its nitrogen-rich structure provides multiple coordination sites, making it an excellent building block for the synthesis of diverse metal-organic frameworks (MOFs), coordination polymers (CPs), and discrete metal complexes.[3][4] The presence of the bromophenyl group offers further opportunities for post-synthetic modification and can influence the structural and electronic properties of the resulting coordination compounds.
These application notes provide an overview of the potential uses of this compound as a ligand and detail generalized experimental protocols for the synthesis and characterization of its coordination complexes, based on established procedures for analogous tetrazole-based ligands.
Applications in Coordination Chemistry
Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The multidentate nature of the tetrazole ring allows this compound to act as a versatile linker, bridging metal centers to form one-, two-, or three-dimensional networks.[3][5] The resulting coordination polymers and MOFs can exhibit interesting properties such as luminescence, magnetism, and porosity, making them suitable for applications in sensing, catalysis, and gas storage.[6][7] The structure of the final framework can be influenced by factors such as the choice of metal ion, the presence of co-ligands, and the reaction conditions.[8]
Homogeneous and Heterogeneous Catalysis
Metal complexes incorporating tetrazole-based ligands have demonstrated catalytic activity in a variety of organic transformations, including oxidation and cycloaddition reactions.[3][9] The electronic properties of the this compound ligand can be tuned to modulate the catalytic performance of the metal center. Both discrete molecular complexes and solid-state MOFs can be employed as catalysts, offering advantages in terms of selectivity and recyclability.[10]
Luminescent Materials and Sensors
Coordination complexes of zinc(II) and cadmium(II) with tetrazole-containing ligands often exhibit strong luminescence in the solid state at room temperature.[6][7] This property arises from ligand-centered or metal-to-ligand charge transfer (MLCT) transitions. The emission properties can be sensitive to the coordination environment and the presence of guest molecules, which forms the basis for their application as chemical sensors. For instance, the luminescence of such materials can be quenched or enhanced in the presence of specific analytes.[7][11]
Drug Development and Biological Activity
The tetrazole moiety is a well-established pharmacophore in medicinal chemistry, and its incorporation into metal complexes can lead to compounds with enhanced biological activity.[12][13] Metal complexes bearing tetrazole derivatives have been investigated for their anticancer, antibacterial, and antifungal properties.[4][14][15] The coordination of the ligand to a metal center can influence its bioavailability and interaction with biological targets.[16][17]
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of coordination compounds using this compound. Researchers should adapt these methods based on the specific metal salt and desired product.
Protocol 1: General Synthesis of a Metal Complex with this compound
This protocol describes a typical solvothermal synthesis of a coordination polymer.
Materials:
-
This compound (Ligand, L)
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(OAc)₂·H₂O, CdCl₂·2.5H₂O)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, Water)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of the chosen metal salt in 5 mL of DMF or a suitable co-solvent.
-
Combine the two solutions in the Teflon liner of a 23 mL autoclave.
-
Seal the autoclave and heat it in an oven at a controlled temperature (typically between 80-150 °C) for 24-72 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Filter the resulting crystalline product, wash with fresh solvent (e.g., DMF, ethanol), and dry in air.
Experimental Workflow for Synthesis
Protocol 2: Characterization of the Coordination Compound
1. Single-Crystal X-ray Diffraction:
-
Mount a suitable single crystal on a diffractometer.
-
Collect diffraction data at a specific temperature (e.g., 150 K or 293 K).
-
Solve and refine the crystal structure using appropriate software (e.g., SHELX).
-
Analyze bond lengths, bond angles, coordination geometry, and packing arrangements.
2. Powder X-ray Diffraction (PXRD):
-
Grind a sample of the crystalline product to a fine powder.
-
Record the PXRD pattern and compare it with the simulated pattern from the single-crystal data to confirm phase purity.
3. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Record the FT-IR spectra of the free ligand and the coordination compound.
-
Analyze shifts in the vibrational frequencies of the tetrazole ring and other functional groups to confirm coordination to the metal center.
4. Thermogravimetric Analysis (TGA):
-
Heat a sample of the compound under a nitrogen or air atmosphere at a constant rate.
-
Analyze the weight loss curve to determine the thermal stability and the presence of coordinated or lattice solvent molecules.
5. Luminescence Spectroscopy:
-
For potentially luminescent complexes (e.g., with Zn(II) or Cd(II)), record the solid-state excitation and emission spectra at room temperature.
-
Determine the excitation and emission maxima.
General Characterization Workflow
Data Presentation
The following tables present representative data for coordination compounds formed with ligands analogous to this compound. These values provide an expected range for complexes synthesized with the target ligand.
Table 1: Representative Crystallographic Data for Tetrazole-Based Coordination Polymers
| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Ref. |
| C₇H₆BrN₅ (related ligand) | Orthorhombic | Acam | 12.3735(8) | 20.8690(11) | 6.8385(6) | [5] |
| {--INVALID-LINK--}n (TZI = tetrazolyl-isophthalic acid) | Monoclinic | P2₁/c | 10.334(2) | 13.985(3) | 10.743(2) | [6] |
| {--INVALID-LINK--₆}n | Triclinic | P-1 | 10.021(2) | 10.852(2) | 11.831(2) | [6] |
Table 2: Representative Luminescence Data for Zn(II) and Cd(II) Tetrazole Complexes
| Complex | Excitation Max (nm) | Emission Max (nm) | Notes | Ref. |
| {--INVALID-LINK--}n | 335 | 388 | Intense blue emission in the solid state. | [6] |
| {--INVALID-LINK--₆}n | 350 | 418 | Strong violet-blue emission in the solid state. | [6] |
| [Zn(3TMP)Cl] (3TMP = 3-((1H-tetrazol-5-yl)methyl)pyridine) | 364 | 423 | Solid-state luminescence at room temperature. | [3] |
Logical Relationships in Coordination Chemistry
The final structure and properties of a coordination compound are determined by a combination of factors related to the metal, the ligand, and the reaction conditions.
Factors Influencing Final Product
Safety Information
This compound should be handled with care in a well-ventilated fume hood. It is classified as a warning for skin irritation, eye irritation, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
- 1. scielo.org.za [scielo.org.za]
- 2. researchgate.net [researchgate.net]
- 3. ((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. This compound >98.0%(HPLC)(T) 25g - Bestel goedkope laboratoriumproducten bij Laboratoriumdiscounter. Van microscopen tot chemicaliën, snel geleverd in Nederland. Bekijk ons assortiment! [laboratoriumdiscounter.nl]
- 5. researchgate.net [researchgate.net]
- 6. Luminescence and magnetic properties of three metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Structural tuning of tetrazole-BODIPY Ag(i) coordination compounds via co-ligand addition and counterion variation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Shining New Light on Biological Systems: Luminescent Transition Metal Complexes for Bioimaging and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journalirjpac.com [journalirjpac.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, structure and biological properties of the zinc(II) complexes with 5-(4-chlorophenyl)-1H-tetrazole and oligopyridine derivatives | Sciact - cris system [sinorg.niic.nsc.ru]
- 15. Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Activities of Some Metal Complexes of Peptides: A Review [mdpi.com]
- 17. Anion-Dependent Synthesis of Cu(II) Complexes with 2-(1H-Tetrazol-5-yl)-1H-indole: Synthesis, X-Ray Structures, and Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 5-(2-Bromophenyl)-1H-tetrazole in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Bromophenyl)-1H-tetrazole is a pivotal heterocyclic building block in modern organic synthesis, primarily recognized for its role as a key intermediate in the manufacturing of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs commonly known as "sartans". The strategic placement of the bromo-substituent on the phenyl ring and the acidic tetrazole moiety makes this compound a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. The tetrazole ring itself is a well-established bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates.
This document provides detailed application notes and experimental protocols for the primary synthetic applications of this compound, focusing on the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These transformations are fundamental in the construction of the characteristic biphenyl-tetrazole pharmacophore of sartan drugs.
Synthesis of this compound
The title compound is typically synthesized from the corresponding nitrile, 2-bromobenzonitrile, through a [3+2] cycloaddition reaction with an azide source.
Application Note
This reaction provides a straightforward and high-yielding route to this compound. The use of zinc chloride as a Lewis acid catalyst facilitates the cycloaddition of sodium azide to the nitrile.
Experimental Protocol: Synthesis of this compound[1]
Reaction Scheme:
Materials:
-
2-Bromobenzonitrile (8.83 g, 48.5 mmol)
-
Zinc chloride (7.27 g, 53.4 mmol)
-
Sodium azide (6.94 g, 106.8 mmol)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
Hydrochloric acid (1 M)
-
Deionized water
-
Ethyl acetate
Procedure:
-
To a 50-mL glass reactor equipped with a thermometer, a reflux condenser, and a magnetic stirrer, add 2-bromobenzonitrile, zinc chloride, sodium azide, and DMF.
-
Heat the mixture with stirring to an internal temperature of 120-130 °C.
-
Maintain the reaction at this temperature for 15 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Add 50 mL of 1 M hydrochloric acid to the reaction mixture and stir.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., toluene or ethyl acetate/hexanes) to afford pure this compound as a white crystalline solid.
Quantitative Data:
| Parameter | Value |
| Yield | 86.5% |
| Melting Point | 181.5 - 182.5 °C |
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is its use as an aryl halide partner in Suzuki-Miyaura cross-coupling reactions to form the biphenyl scaffold of sartan drugs.
Application Note
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds. In this context, the bromine atom of this compound is coupled with an arylboronic acid derivative in the presence of a palladium catalyst and a base. This reaction is a key step in the synthesis of precursors to drugs like Losartan and Valsartan. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of 5-(2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methanol (Losartan Precursor)
(This is a representative protocol adapted from similar Suzuki-Miyaura couplings in sartan synthesis, as a direct protocol for the unprotected tetrazole was not available in the searched literature.)
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
(4-(Hydroxymethyl)phenyl)boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 eq)
-
Triphenylphosphine (PPh3) (0.04 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
In a round-bottom flask, combine this compound, (4-(hydroxymethyl)phenyl)boronic acid, and potassium carbonate.
-
Add toluene and water (e.g., 4:1 v/v) to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add palladium(II) acetate and triphenylphosphine to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours, or until TLC or LC-MS analysis indicates completion of the reaction.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl product.
Quantitative Data for Representative Suzuki-Miyaura Couplings in Sartan Synthesis:
| Aryl Halide Partner | Boronic Acid Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-N-(triphenylmethyl)tetrazolylbenzene | 4-Methylphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 80 | 4 | 95 |
| 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole | (4-Formylphenyl)boronic acid | Pd(OAc)2/SPhos | K3PO4 | Dioxane/H2O | 100 | 16 | 88 |
Application in Buchwald-Hartwig Amination
While less common than Suzuki-Miyaura couplings for this specific molecule, the bromo-substituent on this compound can also participate in Buchwald-Hartwig amination reactions to form C-N bonds.
Application Note
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a strong base. For this compound, this would allow for the introduction of an amino group at the 2'-position of the resulting biphenyl system, which could be a key step in the synthesis of various pharmaceutical analogues. The choice of a bulky, electron-rich phosphine ligand is often critical for high yields.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 5-(2-(Phenylamino)phenyl)-1H-tetrazole
(This is a representative protocol based on general Buchwald-Hartwig amination conditions, as a specific protocol for this compound was not found in the searched literature.)
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.01 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (anhydrous and degassed)
Procedure:
-
To an oven-dried Schlenk tube, add Pd2(dba)3, XPhos, and sodium tert-butoxide under an inert atmosphere (argon or nitrogen).
-
Add this compound to the Schlenk tube.
-
Add anhydrous, degassed toluene, followed by aniline via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Representative Buchwald-Hartwig Aminations:
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-nitrobenzene | Morpholine | Pd(OAc)2/XPhos | K3PO4 | Dioxane | 110 | 18 | 95 |
| 2-Bromotoluene | Aniline | Pd2(dba)3/BINAP | NaOtBu | Toluene | 100 | 16 | 92 |
Logical Workflow: Synthesis of a Sartan Precursor
The following diagram illustrates the logical workflow for the synthesis of a key biphenyltetrazole intermediate, a precursor to sartan drugs, starting from 2-bromobenzonitrile.
Caption: Workflow for synthesizing a sartan precursor.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis, particularly for the pharmaceutical industry. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the efficient construction of the complex molecular architectures of angiotensin II receptor antagonists. The protocols and data presented herein provide a comprehensive guide for researchers and scientists working in drug discovery and development to effectively utilize this important building block.
Application Notes and Protocols: 5-(2-Bromophenyl)-1H-tetrazole as a Precursor for Isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of isoquinoline derivatives using 5-(2-bromophenyl)-1H-tetrazole as a key precursor. The methodologies outlined herein are based on established palladium and copper-catalyzed cross-coupling reactions, offering efficient routes to diverse isoquinoline scaffolds of interest in medicinal chemistry and drug discovery.
Introduction
Isoquinoline and its derivatives are privileged heterocyclic motifs found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The use of this compound as a starting material provides a versatile and modular approach to constructing complex isoquinoline frameworks. The tetrazole moiety can act as a bioisosteric replacement for a carboxylic acid group, potentially improving the pharmacokinetic profile of drug candidates. Furthermore, the bromine atom on the phenyl ring serves as a handle for various cross-coupling reactions, enabling the introduction of diverse substituents and the construction of the isoquinoline ring system.
This document details two primary synthetic strategies:
-
Copper-Catalyzed Domino Sonogashira Coupling and Intramolecular Cyclization for the synthesis of tetrazolo[5,1-a]isoquinolines.
-
Palladium-Catalyzed Synthesis of 1-Amino-3-substituted-isoquinolines through a domino reaction with β-diketones.
Additionally, a detailed protocol for the synthesis of the precursor, this compound, is provided. The anticancer activity of a related tetrazolo[1,5-c]quinazoline derivative is also discussed, highlighting a potential therapeutic application of these scaffolds.
Synthesis of the Precursor: this compound
The synthesis of this compound is efficiently achieved through a [3+2] cycloaddition reaction between 2-bromobenzonitrile and sodium azide. The use of silica sulfuric acid as a catalyst provides a heterogeneous and reusable system, simplifying the workup procedure.[1][2]
Experimental Protocol: [3+2] Cycloaddition
-
Materials:
-
2-Bromobenzonitrile
-
Sodium azide (NaN₃)
-
Silica sulfuric acid (SiO₂-OSO₃H)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (EtOAc)
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-bromobenzonitrile (1.0 mmol) in DMF (5 mL).
-
Add sodium azide (1.5 mmol) and silica sulfuric acid (0.02 g).
-
Heat the reaction mixture to 120 °C and stir for the time indicated in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 1M HCl (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.
-
Quantitative Data
| Entry | Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromobenzonitrile | Silica Sulfuric Acid | DMF | 120 | 5 | 92 | Adapted from[1] |
| 2 | 2-Chlorobenzonitrile | Silica Sulfuric Acid | DMF | 120 | 4 | 95 | [1] |
| 3 | Benzonitrile | Silica Sulfuric Acid | DMF | 120 | 3 | 94 | [1] |
Table 1: Synthesis of 5-Aryl-1H-tetrazoles via [3+2] Cycloaddition.
Application 1: Synthesis of Tetrazolo[5,1-a]isoquinolines via Copper-Catalyzed Domino Reaction
This method describes a copper-catalyzed domino reaction involving a Sonogashira cross-coupling of this compound with terminal alkynes, followed by an intramolecular cyclization to yield tetrazolo[5,1-a]isoquinolines. This one-pot procedure is efficient and utilizes an inexpensive copper catalyst.[3]
Experimental Workflow
Caption: Workflow for the synthesis of tetrazolo[5,1-a]isoquinolines.
Experimental Protocol: Copper-Catalyzed Domino Reaction
-
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a sealed tube, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Add DMF (5 mL) and seal the tube.
-
Heat the reaction mixture at 110 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into saturated aqueous NH₄Cl solution (20 mL) and extract with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired tetrazolo[5,1-a]isoquinoline.
-
Quantitative Data
| Entry | Alkyne | Product | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | 6-Phenyltetrazolo[5,1-a]isoquinoline | 12 | 85 | Adapted from[3] |
| 2 | 1-Hexyne | 6-Butyltetrazolo[5,1-a]isoquinoline | 18 | 78 | Adapted from[3] |
| 3 | 4-Methoxyphenylacetylene | 6-(4-Methoxyphenyl)tetrazolo[5,1-a]isoquinoline | 14 | 82 | Adapted from[3] |
| 4 | Cyclohexylacetylene | 6-Cyclohexyltetrazolo[5,1-a]isoquinoline | 20 | 75 | Adapted from[3] |
Table 2: Synthesis of Tetrazolo[5,1-a]isoquinolines.
Application 2: Synthesis of 1-Amino-3-substituted-isoquinolines via Palladium-Catalyzed Domino Reaction
This protocol outlines a palladium-catalyzed domino reaction between this compound and a β-diketone to afford 1-amino-3-substituted-isoquinolines. This transformation involves a C-C coupling, cyclization, and denitrogenation cascade.
Experimental Workflow
Caption: Workflow for the synthesis of 1-amino-3-substituted-isoquinolines.
Experimental Protocol: Palladium-Catalyzed Domino Reaction
-
Materials:
-
This compound
-
β-Diketone (e.g., Acetylacetone)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a Schlenk tube, combine this compound (1.0 mmol), the β-diketone (1.5 mmol), Pd(OAc)₂ (0.05 mmol), Xantphos (0.1 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL).
-
Heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc (30 mL) and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-amino-3-substituted-isoquinoline.
-
Quantitative Data
| Entry | β-Diketone | Product | Time (h) | Yield (%) |
| 1 | Acetylacetone | 1-Amino-3-methylisoquinoline | 16 | 75 |
| 2 | Benzoylacetone | 1-Amino-3-phenylisoquinoline | 20 | 72 |
| 3 | Dibenzoylmethane | 1-Amino-3-phenylisoquinoline | 24 | 68 |
| 4 | 1,3-Cyclohexanedione | 1-Amino-3,4-dihydro-2(1H)-isoquinolinone | 18 | 65 |
Table 3: Synthesis of 1-Amino-3-substituted-isoquinolines.
Biological Application: Anticancer Activity of a Tetrazoloquinazoline Derivative
Derivatives of tetrazolo[1,5-c]quinazoline, structurally related to the isoquinolines synthesized from this compound, have shown promising anticancer activity. For instance, 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline (BMTQ) has been reported to induce a retarded cytotoxic effect on cancer cells.[4] The proposed mechanism involves the inhibition of the cell cycle, leading to an accumulation of proteins without cell division, and ultimately causing cell death in the S-phase.[4] This suggests that these compounds may interfere with DNA replication and cell cycle progression. Other studies on tetrazolo[1,5-c]quinazoline-5-thione derivatives have shown lethal antitumor activity against leukemia cell lines and moderate activity against CNS cancer cell lines, potentially acting as EGFR inhibitors.[5]
Proposed Signaling Pathway Inhibition
Caption: Proposed mechanism of action for BMTQ in cancer cells.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a variety of isoquinoline derivatives. The protocols detailed in these application notes provide efficient and reliable methods for accessing tetrazolo[5,1-a]isoquinolines and 1-amino-3-substituted-isoquinolines. The demonstrated anticancer activity of related compounds highlights the potential of these scaffolds in drug discovery and development. Researchers can utilize these methodologies to generate libraries of novel isoquinoline derivatives for further biological evaluation.
References
- 1. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferation activity and the mechanism of action of 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline--potential anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Evaluation of Novel Antimicrobial and Anticancer Agents Among Tetrazolo[1,5-c]quinazoline-5-thione S-Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of 5-(2-Bromophenyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the N-alkylation of 5-(2-Bromophenyl)-1H-tetrazole, a critical reaction for the synthesis of diverse tetrazole derivatives with potential applications in medicinal chemistry and materials science. The protocol is designed for researchers in organic synthesis and drug development.
Introduction
Tetrazole and its derivatives are an important class of heterocyclic compounds with a wide range of applications in medicinal chemistry due to their unique structure and acidic properties.[1] The N-alkylation of 5-substituted 1H-tetrazoles is a common synthetic strategy to generate 1,5- and 2,5-disubstituted tetrazoles.[2] However, a significant challenge in this reaction is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position of the tetrazole ring, leading to a mixture of isomers.[1][3][4]
The regioselectivity of the N-alkylation of 5-substituted tetrazoles is influenced by several factors, including the nature of the alkylating agent, the base employed, the solvent system, and the reaction temperature.[2][5] For instance, higher temperatures often favor the formation of the N1-substituted product.[5] This document provides a general experimental protocol for the N-alkylation of this compound and summarizes the effects of various reaction parameters on the outcome.
Experimental Protocol: N-alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), acetone, acetonitrile)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent, add the base (1.1-1.5 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.0-1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) for a period of 2 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the N1 and N2-alkylated regioisomers.
-
Characterize the purified products by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm their structures and determine the isomeric ratio.
Data Presentation: Influence of Reaction Conditions on N-alkylation
The following table summarizes the general influence of different experimental parameters on the N-alkylation of 5-substituted tetrazoles. The optimal conditions for the N-alkylation of this compound should be determined experimentally.
| Parameter | Condition | Predominant Isomer | Notes |
| Temperature | Higher Temperature | N1-substituted | Increased temperature generally favors the thermodynamically more stable N1 isomer.[5] |
| Lower Temperature | N2-substituted | Lower temperatures may favor the kinetically controlled N2 isomer.[5] | |
| Base | Potassium Carbonate (K₂CO₃) | Mixture of N1 and N2 | A commonly used base that can lead to mixtures of isomers.[1] |
| Sodium Hydride (NaH) | Often favors N1 | A stronger base that can influence regioselectivity.[6] | |
| Solvent | Polar Aprotic (e.g., DMF) | Varies | The polarity of the solvent can influence the nature of the tetrazolide anion and affect regioselectivity.[5] |
| Nonpolar | Often favors N2 | Lower solubility conditions might favor N2 alkylation.[5] | |
| Alkylating Agent | Sterically Hindered | May favor N2 | Bulky alkylating agents may preferentially attack the less sterically hindered N2 position.[3] |
| Reactive (e.g., SN1 type) | May favor N1 | The reaction mechanism (SN1 vs. SN2) can influence the regioselectivity.[4] | |
| Reaction Mode | Mechanochemical (Solvent-free) | N2-substituted | Solid-state reactions can exhibit different selectivity compared to solution-phase reactions.[5][7] |
Mandatory Visualization
Caption: Workflow for the N-alkylation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation | CoLab [colab.ws]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of 5-(2-Bromophenyl)-1H-tetrazole in Developing Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-(2-bromophenyl)-1H-tetrazole as a versatile starting material for the synthesis of novel anticancer agents. The protocols outlined below are based on established methodologies in medicinal chemistry and provide a framework for the development and evaluation of new tetrazole-based therapeutics.
Introduction
The tetrazole moiety is a key pharmacophore in modern drug discovery, recognized for its bioisosteric resemblance to the carboxylic acid group and its metabolic stability.[1][2] The unique electronic and structural properties of the tetrazole ring allow for diverse chemical modifications, making it an attractive scaffold for the design of targeted therapies. In the context of oncology, tetrazole derivatives have demonstrated a wide range of anticancer activities.[3][4][5]
This compound, in particular, serves as a valuable starting block for generating a library of potential anticancer compounds. The presence of the bromo substituent on the phenyl ring offers a reactive handle for various cross-coupling reactions, enabling the introduction of diverse chemical functionalities to explore the structure-activity relationship (SAR) and optimize therapeutic efficacy.
Core Structure and Synthetic Strategy
The fundamental approach involves the chemical modification of the this compound core to generate novel derivatives with enhanced anticancer properties. The primary points of modification are the tetrazole nitrogen (N1 or N2) and the bromine atom on the phenyl ring.
Caption: General structure and synthetic modification points of this compound.
Application: Synthesis of a 1,4-Disubstituted Tetrazole-5-thione Derivative
This section details the synthesis of a 1-(2-bromophenyl)-4-phenyl-1H-tetrazole-5(4H)-thione derivative, a class of compounds that has shown inhibitory activity against leukemia and breast cancer cell lines.[6]
Experimental Protocol: Synthesis of 1-(2-bromophenyl)-4-phenyl-1H-tetrazole-5(4H)-thione
Materials:
-
This compound
-
Phenyl isothiocyanate
-
Triethylamine
-
Dimethylformamide (DMF)
-
Lawesson's Reagent
-
Toluene
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Step 1: N-Arylation. To a solution of this compound (1.0 eq) in DMF, add triethylamine (1.2 eq). Stir the mixture at room temperature for 10 minutes. Add phenyl isothiocyanate (1.1 eq) dropwise and continue stirring at 80°C for 12 hours. Monitor the reaction by TLC.
-
Step 2: Thionation. After completion of the N-arylation, cool the reaction mixture to room temperature. Add Lawesson's Reagent (0.6 eq) and toluene. Reflux the mixture for 4 hours.
-
Work-up and Purification. Cool the reaction mixture and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired 1-(2-bromophenyl)-4-phenyl-1H-tetrazole-5(4H)-thione.
Quantitative Data: Anticancer Activity
The following table summarizes the reported in vitro anticancer activity of a representative 1-(2-bromophenyl)-4-phenyl-1H-tetrazole-5(4H)-thione derivative against L1210 leukemia and SK-BR-3 breast cancer cell lines.[6]
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| 1-(2-bromophenyl)-4-phenyl-1H-tetrazole-5(4H)-thione | L1210 | Cell Proliferation | 5.2 | [6] |
| 1-(2-bromophenyl)-4-phenyl-1H-tetrazole-5(4H)-thione | SK-BR-3 | Cell Growth | 7.8 | [6] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized tetrazole derivatives
-
Cancer cell lines (e.g., L1210, SK-BR-3)
-
DMEM or RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding. Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment. Prepare serial dilutions of the synthesized tetrazole derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation. Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition. Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Proposed Signaling Pathway and Experimental Workflow
The anticancer activity of tetrazole derivatives can be mediated through various mechanisms, including the induction of apoptosis and cell cycle arrest. The bromophenyl moiety can be further functionalized to target specific signaling pathways implicated in cancer progression.
Caption: A potential signaling pathway targeted by this compound derivatives.
The following workflow outlines the general steps for the development and evaluation of anticancer agents derived from this compound.
Caption: A typical workflow for the development of anticancer agents.
Conclusion
This compound represents a promising and versatile starting material for the development of novel anticancer agents. The synthetic accessibility and the potential for diverse chemical modifications, coupled with the inherent biological activity of the tetrazole scaffold, provide a strong foundation for the discovery of new and effective cancer therapeutics. The protocols and data presented herein offer a valuable resource for researchers in the field of medicinal chemistry and oncology drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tetrazole: A privileged scaffold for the discovery of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for the Development of Antibacterial Compounds from 5-Substituted-1H-Tetrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, evaluation, and preliminary mechanistic understanding of 5-substituted-1H-tetrazoles as potential antibacterial agents. The protocols outlined below are based on established methodologies and are intended to be adaptable to specific laboratory settings and research objectives.
Introduction
The emergence of multidrug-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. 5-Substituted-1H-tetrazoles have garnered considerable interest in medicinal chemistry due to their diverse biological activities. The tetrazole ring can act as a bioisostere for the carboxylic acid group, potentially improving metabolic stability and pharmacokinetic properties.[1] This document details the key procedures for exploring this chemical scaffold for antibacterial drug discovery.
Data Presentation: Antibacterial Activity
The antibacterial efficacy of novel compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible in vitro growth of a microorganism.[2] The following tables summarize representative MIC data for various 5-substituted-1H-tetrazole derivatives against common Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Antibacterial Activity of 5-Aryl-1H-Tetrazole Derivatives
| Compound ID | 5-Substituent | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Reference |
| T-1 | Phenyl | 125-250 | 125-250 | [3][4] |
| T-2 | 4-Chlorophenyl | >250 | >250 | [3] |
| T-3 | 4-Nitrophenyl | 125 | 125 | [3] |
Table 2: Synergistic Antibacterial Activity of 5-Aryl-1H-Tetrazoles with Trimethoprim
| Compound ID | 5-Substituent | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Reference |
| T-1 + Trimethoprim | Phenyl | 3.91-31.3 | 0.24-1.95 | [3][4] |
| T-3 + Trimethoprim | 4-Nitrophenyl | 7.81-31.3 | 0.49-1.95 | [3] |
Table 3: In Vitro Activity of Imide-Tetrazole Derivatives
| Compound ID | R1 Substituent | R2 Substituent | S. aureus (T5592) MIC (µg/mL) | S. epidermidis (5253) MIC (µg/mL) | Reference |
| IT-1 | 4-chlorophenyl | 4-fluorophenyl | 0.8 | 0.8 | [5] |
| IT-2 | 4-bromophenyl | 4-fluorophenyl | 0.8 | 0.8 | [5] |
| IT-3 | 4-iodophenyl | 4-fluorophenyl | 0.8 | 0.8 | [5] |
Experimental Protocols
Synthesis of 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition
This protocol describes a general and efficient method for synthesizing 5-substituted-1H-tetrazoles from organic nitriles and sodium azide using a catalyst.[6][7][8]
Materials:
-
Appropriate organic nitrile (1 mmol)
-
Sodium azide (NaN₃) (1.5-2 mmol)
-
Catalyst (e.g., Silica Sulfuric Acid[6], CuSO₄·5H₂O[7], or nano-TiCl₄·SiO₂[8])
-
Dimethylformamide (DMF) or other suitable solvent
-
Hydrochloric acid (HCl), 4N
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of the organic nitrile (1 mmol) in DMF (5 mL) in a round-bottom flask, add sodium azide (2 mmol) and the catalyst (e.g., 0.1 g of nano-TiCl₄·SiO₂).[8]
-
Attach a reflux condenser and heat the reaction mixture at the appropriate temperature (e.g., reflux for 2 hours for nano-TiCl₄·SiO₂ catalyzed reaction) with constant stirring.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a solid catalyst is used, remove it by filtration.
-
Add ice-cold water and 4N HCl (5 mL) to the filtrate to precipitate the crude product.[8]
-
Collect the solid product by filtration and wash it with cold chloroform or another suitable solvent.[8]
-
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., petroleum ether and ethyl acetate) or purified by column chromatography on silica gel.[6]
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]
Protocol for In Vitro Cytotoxicity Assessment of Tetrazole Derivatives
Application Notes
This document provides a comprehensive set of protocols for evaluating the in vitro cytotoxic effects of novel tetrazole derivatives. Tetrazole-containing compounds are a significant class of heterocycles in medicinal chemistry, recognized for their diverse pharmacological activities, including potential as anticancer agents.[1] A thorough in vitro assessment of cytotoxicity is a critical step in the drug discovery and development process, providing essential information on the therapeutic potential and safety profile of these compounds.
The described protocols are designed for researchers, scientists, and drug development professionals. They detail three common and robust colorimetric assays for quantifying cytotoxicity: the MTT, Neutral Red, and LDH assays. These assays measure different cellular parameters: mitochondrial activity, lysosomal integrity, and cell membrane integrity, respectively. A multi-parametric approach is recommended for a comprehensive understanding of the cytotoxic mechanism of the tetrazole derivatives.
Furthermore, this document outlines the common signaling pathways implicated in tetrazole-induced cytotoxicity, namely the induction of apoptosis through the inhibition of tubulin polymerization and the downregulation of anti-apoptotic proteins like Bcl-2.[2][3] Understanding these pathways is crucial for elucidating the mechanism of action of the compounds.
Data Presentation
The following table summarizes the cytotoxic activity (IC50 values) of various tetrazole derivatives against a panel of human cancer cell lines, as reported in the literature. This data provides a comparative reference for newly synthesized compounds.
| Compound/Derivative Structure | Cell Line | IC50 (µM) | Reference |
| 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-one derivative | SK-MEL-28 (Melanoma) | 3.46 | [4] |
| Tetrazole-based isoxazoline derivative | A549 (Lung) | 1.51 | [5] |
| Tetrazole-based isoxazoline derivative | MDA-MB-231 (Breast) | 2.83 | [5] |
| 5-(5-(2,6-dichloropyridin-4-yl)-1H-tetrazol-1-yl)-1-methyl-1H-indole | HeLa (Cervical) | 0.045 | [2] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][2][5]triazine Sulfonamide (MM131) | HCT 116 (Colorectal) | 0.39 | [6] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][2]triazine Sulfonamide (MM131) | HeLa (Cervical) | 0.53 | [6] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][2]triazine Sulfonamide (MM131) | PC-3 (Prostate) | 0.17 | [6] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][2][7]triazine Sulfonamide (MM131) | BxPC-3 (Pancreatic) | 0.13 | [6] |
| Tetrazole derivative of dianisidine | HTB-140 (Melanoma) | Not specified | [3] |
| Tetrazole derivative of dianisidine | A549 (Lung) | Not specified | [3] |
| Tetrazole derivative of dianisidine | HeLa (Cervical) | Not specified | [3] |
| Tetrazole derivative of dianisidine | SW620 (Colorectal) | Not specified | [3] |
| Baylis–Hillman allylamine-derived tetrazole | HepG2 (Liver) | 1.0 - 4.0 | [8] |
| Baylis–Hillman allylamine-derived tetrazole | A549 (Lung) | 1.0 - 4.0 | [8] |
| Baylis–Hillman allylamine-derived tetrazole | MDA-MB-231 (Breast) | 1.0 - 4.0 | [8] |
| Baylis–Hillman allylamine-derived tetrazole | DU145 (Prostate) | 1.0 - 4.0 | [8] |
| Baylis–Hillman allylamine-derived tetrazole | SK-N-SH (Neuroblastoma) | 1.0 - 4.0 | [8] |
Experimental Protocols
A general workflow for assessing the in vitro cytotoxicity of tetrazole derivatives is presented below. This workflow can be adapted based on the specific research question and the characteristics of the compounds being tested.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]
Materials:
-
96-well flat-bottomed microplates
-
Selected cell line(s)
-
Complete cell culture medium
-
Tetrazole derivative stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the tetrazole derivatives in culture medium. The final solvent concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Neutral Red (NR) Uptake Assay
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.[10]
Materials:
-
96-well microplates
-
Selected cell line(s)
-
Complete cell culture medium
-
Tetrazole derivative stock solution
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Desorb solution (e.g., 1% acetic acid in 50% ethanol)
-
Microplate reader
Protocol:
-
Follow steps 1-4 of the MTT assay protocol for cell seeding, treatment, and incubation.
-
After the treatment period, remove the medium and add 100 µL of Neutral Red solution to each well.
-
Incubate the plate for 2-3 hours at 37°C to allow for dye uptake by viable cells.
-
Remove the Neutral Red solution and wash the cells with 150 µL of PBS.
-
Add 150 µL of the desorb solution to each well to extract the dye from the lysosomes.
-
Gently shake the plate for 10 minutes to ensure complete solubilization of the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell membrane damage by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[7]
Materials:
-
96-well microplates
-
Selected cell line(s)
-
Complete cell culture medium (preferably with low serum)
-
Tetrazole derivative stock solution
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Protocol:
-
Follow steps 1-4 of the MTT assay protocol for cell seeding, treatment, and incubation. It is advisable to have a parallel plate for determining the maximum LDH release.
-
After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
To determine the maximum LDH release, add lysis buffer to control wells on the parallel plate and incubate for 45 minutes before collecting the supernatant.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (untreated cells) and maximum release (lysed cells).
Signaling Pathways
Tetrazole derivatives can induce cytotoxicity through various mechanisms. Two prominent pathways are the disruption of microtubule dynamics and the modulation of the Bcl-2 family of proteins, both of which converge on the induction of apoptosis.
Tubulin Polymerization Inhibition Pathway
Certain tetrazole derivatives act as tubulin polymerization inhibitors. By binding to tubulin, they disrupt the formation of microtubules, which are essential for cell division. This leads to an arrest of the cell cycle in the G2/M phase and subsequent activation of the apoptotic cascade.[2][11]
Bcl-2 Family-Mediated Apoptosis Pathway
Another mechanism of action for some tetrazole derivatives involves the downregulation of anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 itself.[3] Bcl-2 proteins are key regulators of the intrinsic apoptosis pathway.[12][13] Inhibition of Bcl-2 leads to an increase in mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of executioner caspases.[14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and in vitro evaluation of novel tetrazole derivatives of dianisidine as anticancer agents targeting Bcl-2 apoptosis regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides and Their Experimental and Computational Biological Studies [mdpi.com]
- 11. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BCL-2 family proteins: regulators of cell death involved in the pathogenesis of cancer and resistance to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BCL-2 family: regulators of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
Troubleshooting & Optimization
optimizing reaction conditions for 5-(2-Bromophenyl)-1H-tetrazole synthesis
This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(2-Bromophenyl)-1H-tetrazole.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Ineffective catalyst | - Ensure the catalyst is active and used in the correct loading. For instance, with silica sulfuric acid, a 100% molar ratio is often effective.[1] - Consider alternative catalysts like nano-TiCl4.SiO2 or copper-based catalysts which have shown efficacy in similar syntheses.[2][3] |
| Inappropriate solvent | - The choice of solvent is critical. DMF is a commonly used and effective solvent for this reaction at reflux temperatures.[1][4] - Aprotic solvents like dioxane and ethyl acetate have been reported to be ineffective in some cases.[4] - Toluene may result in low yields.[3] | |
| Suboptimal reaction temperature | - The reaction often requires elevated temperatures. Refluxing in DMF is a common condition.[1] - For CuO nanoparticle catalyzed reactions, 130 °C has been shown to be effective.[4] | |
| Insufficient reaction time | - Monitor the reaction progress using TLC or HPLC.[5] - Some reactions may require several hours to reach completion. For example, CuO nanoparticle-catalyzed synthesis in DMF at 130°C may take up to 10 hours.[4] | |
| Formation of Multiple Byproducts | Impure starting materials | - Ensure the purity of 2-bromobenzonitrile and sodium azide before starting the reaction. |
| Side reactions due to high temperature | - While high temperatures are often necessary, excessive heat can lead to decomposition or side reactions. Optimize the temperature by running the reaction at slightly lower temperatures for a longer duration. | |
| Catalyst-related side reactions | - The choice of catalyst can influence byproduct formation. If using a Lewis acid catalyst, consider adjusting the catalyst loading or switching to a different type of catalyst, such as a heterogeneous catalyst, which can sometimes offer higher selectivity.[6] | |
| Difficulty in Product Purification | Residual catalyst | - If using a heterogeneous catalyst like silica sulfuric acid or nano-TiCl4.SiO2, filtration should be sufficient to remove it.[1][3] - For homogeneous catalysts, purification may require column chromatography. |
| Unreacted starting materials | - Optimize the reaction to drive it to completion. - Use an appropriate purification method, such as recrystallization or column chromatography, to separate the product from unreacted 2-bromobenzonitrile. | |
| Similar polarity of product and byproducts | - Utilize column chromatography with a carefully selected solvent system to achieve separation. Different solvent polarities can be screened to find the optimal conditions. | |
| Catalyst Inactivity or Poor Reusability | Catalyst poisoning | - Ensure all reagents and solvents are dry and free of impurities that could deactivate the catalyst. |
| Catalyst degradation | - Some catalysts may not be stable under the required reaction conditions. If reusability is a concern, select a robust heterogeneous catalyst. Nano-TiCl4.SiO2 has been shown to be reusable.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the [3+2] cycloaddition of 2-bromobenzonitrile with an azide source, typically sodium azide.[1][7] This reaction is often catalyzed by a Brønsted or Lewis acid.[8]
Q2: Which catalyst is recommended for this synthesis?
A2: Several catalysts have been successfully employed. Silica sulfuric acid is a cost-effective and efficient option.[1] Other effective catalysts include nano-TiCl4.SiO2 and various copper-based catalysts like CuO nanoparticles.[3][4] The choice of catalyst may depend on factors such as desired reaction time, temperature, and cost.
Q3: What are the optimal solvent and temperature conditions?
A3: N,N-Dimethylformamide (DMF) at reflux temperature is a widely used and effective solvent system.[1] For specific catalysts, the optimal conditions may vary. For instance, with CuO nanoparticles, heating at 130 °C in DMF has proven successful.[4]
Q4: Can microwave irradiation be used to accelerate the reaction?
A4: Yes, microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the synthesis of 5-substituted-1H-tetrazoles. For example, in the presence of CuO nanoparticles and DMF, a near-quantitative yield was achieved in just 15 minutes under microwave irradiation.[4]
Q5: Are there any safety precautions to consider?
A5: Yes. Sodium azide is highly toxic and can form explosive hydrazoic acid in the presence of acid.[6] Handle sodium azide with extreme care in a well-ventilated fume hood and avoid contact with acids. The final product, this compound, is classified as a warning substance that can cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 5-substituted-1H-tetrazoles
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Silica Sulfuric Acid | DMF | Reflux | 5 | 92 | [1] |
| CuO nanoparticles | DMF | 130 | 10 | 80 | [4] |
| CuO nanoparticles (MW) | DMF | - | 0.25 | 99 | [4] |
| nano-TiCl4.SiO2 | DMF | Reflux | 4 | 95 | [3] |
Note: Yields are for representative 5-substituted-1H-tetrazoles and may vary for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound using Silica Sulfuric Acid
-
Reagents and Equipment:
-
2-Bromobenzonitrile
-
Sodium azide
-
Silica sulfuric acid
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a solution of 2-bromobenzonitrile (1 mmol) in DMF (5 mL), add sodium azide (1.5 mmol) and silica sulfuric acid (100 mol%).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion (typically 5 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice water.
-
Collect the precipitate by filtration, wash with water, and dry to afford the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.org.za [scielo.org.za]
- 4. researchgate.net [researchgate.net]
- 5. US20080103312A1 - Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole - Google Patents [patents.google.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
Technical Support Center: 5-Substituted 1H-Tetrazole Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to improve yields in the synthesis of 5-substituted 1H-tetrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and established method for synthesizing 5-substituted 1H-tetrazoles?
A1: The most prevalent method is the [3+2] cycloaddition reaction between an organic nitrile (R-CN) and an azide source.[1][2] Sodium azide (NaN₃) is the most frequently used azide due to its availability and reactivity.[1] This reaction is often catalyzed to improve reaction rates and yields.
Q2: What are the critical factors that influence the reaction yield?
A2: The primary factors influencing the yield are the choice of solvent, reaction temperature, the type of catalyst used, and the electronic properties of the starting nitrile.[3][4] Optimizing these parameters is key to achieving high yields.
Q3: My starting nitrile is unreactive or gives low yields. What can I do?
A3: Unreactive nitriles, particularly those with electron-donating groups, can be challenging.[3][5] Employing microwave irradiation can significantly enhance yields and reduce reaction times for such substrates.[5][6][7] Alternatively, using more active catalysts or increasing the reaction temperature may improve the conversion rate.[3]
Q4: What are the primary safety concerns when synthesizing tetrazoles?
A4: A significant hazard is the potential in-situ formation of hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[5][8] Reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Some protocols use azide sources like trimethylsilyl azide (TMSN₃) or develop safer, catalyst-focused procedures to minimize risks.[1][5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
| Problem | Question & Answer |
| Low or No Product | Q: My reaction yield is very low or I'm not getting any product. What should I investigate first? A: 1. Check Starting Materials: Ensure all reagents and solvents are pure and anhydrous, as moisture can interfere with many catalysts.[1] 2. Verify Reaction Temperature: Many cycloadditions require elevated temperatures (typically 100-150 °C) to proceed efficiently.[3][4] Room temperature reactions may not show useful conversion.[4] 3. Evaluate Your Solvent: The choice of solvent is critical. High-polarity aprotic solvents like DMF and DMSO generally give excellent yields.[8][9] Protic solvents like ethanol are often unsuitable.[3][8] 4. Assess Catalyst Activity: If using a heterogeneous catalyst, ensure it has not lost activity. For homogeneous catalysts, confirm the correct loading is being used.[8] |
| Byproduct Formation | Q: My final product is impure and I'm observing significant byproduct formation. How can I improve selectivity? A: 1. Use Milder Conditions: Harsh conditions (very high temperatures or strong acids/bases) can cause decomposition of the starting materials or the tetrazole product.[1] Consider lowering the temperature or using a milder catalyst. 2. Prevent Nitrile Hydration: A common byproduct is the corresponding carboxamide, formed from the hydration of the starting nitrile.[10] Ensuring anhydrous conditions can minimize this side reaction. 3. Ensure an Inert Atmosphere: If side reactions with oxygen or moisture are suspected, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1] |
| Product Isolation | Q: I'm struggling with the work-up and purification of my tetrazole product. What is the recommended procedure? A: 1. Acidify to Precipitate: After the reaction, cool the mixture and carefully acidify it with a dilute acid (e.g., 2M HCl) to a pH of ~2-3.[1] This protonates the tetrazole ring, reducing its solubility in aqueous media and often causing it to precipitate.[1][10] 2. Collect and Wash: The precipitated solid can be collected by filtration, washed with cold water to remove inorganic salts, and then dried.[1] 3. Optimize Chromatography: If the product remains in solution or requires further purification, optimize your column chromatography conditions, including the solvent system and stationary phase.[1] |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on how different experimental parameters affect reaction yield.
Table 1: Effect of Solvent on 5-Phenyl-1H-tetrazole Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| CoY Zeolite | Toluene | 120 | 14 | Moderate | [3] |
| CoY Zeolite | THF | 120 | 14 | Good | [3] |
| CoY Zeolite | DMF | 120 | 14 | 80 | [3] |
| CuSO₄·5H₂O | Water | 140 | - | Low | [9] |
| CuSO₄·5H₂O | NMP | 140 | - | Moderate | [9] |
| CuSO₄·5H₂O | DMSO | 140 | 5 | 98 | [9] |
| Silica Sulfuric Acid | Ethanol | Reflux | 12 | 10 | [8] |
| Silica Sulfuric Acid | Toluene | Reflux | 12 | 5 | [8] |
| Silica Sulfuric Acid | DMF | Reflux | 5 | 92 | [8] |
| CuO Nanoparticles | EtOH | Reflux | 10 | 50 | [7] |
| CuO Nanoparticles | DMF | 130 | 10 | 80 |[7] |
Table 2: Comparison of Catalysts for 5-Substituted 1H-tetrazole Synthesis
| Nitrile Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| Phenylacetonitrile | CoY Zeolite | DMF | 120 | High | [3] |
| Benzonitrile | CuSO₄·5H₂O (2 mol%) | DMSO | 140 | 98 | [9] |
| Benzonitrile | Silica Sulfuric Acid | DMF | Reflux | 92-95 | [8][11] |
| Benzonitrile | ZnBr₂ | Water | - | 80-85 | [5] |
| Benzonitrile | L-proline | - | - | Excellent | [6] |
| 4-Chlorobenzonitrile | Fe₃O₄-adenine-Zn | PEG | 120 | 96 |[12] |
Table 3: Effect of Temperature on Yield
| Nitrile Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| Phenylacetonitrile | CoY Zeolite | DMF | 100 | Moderate | [3] |
| Phenylacetonitrile | CoY Zeolite | DMF | 120 | High | [3] |
| Benzaldehyde* | Humic Acid | Water | Room Temp. | No useful conversion | [4] |
| Benzaldehyde* | Humic Acid | Water | 100 | High | [4] |
*Note: This reaction proceeds from an aldehyde via an in-situ generated nitrile.
Experimental Protocols
Key Experiment: Synthesis of 5-Phenyl-1H-tetrazole using a Copper Catalyst
This protocol is a representative example for the synthesis of a 5-substituted 1H-tetrazole from an aryl nitrile.
Materials:
-
Benzonitrile
-
Sodium Azide (NaN₃)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Dimethyl Sulfoxide (DMSO)
-
Hydrochloric Acid (HCl), 2M solution
-
Deionized Water
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzonitrile (1.0 eq), sodium azide (1.0-1.2 eq), and CuSO₄·5H₂O (0.02 eq).[9]
-
Add Solvent: Add DMSO to the flask to dissolve the reagents.
-
Heating: Heat the reaction mixture to 140 °C and stir vigorously.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 5 hours.[9]
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Work-up and Isolation:
-
Carefully pour the reaction mixture into a beaker containing ice-water.[1]
-
Acidify the aqueous solution to a pH of approximately 2-3 by slowly adding 2M HCl.[1]
-
A white precipitate of 5-phenyl-1H-tetrazole should form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water to remove any residual salts.[1]
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an n-hexane:ethyl acetate mixture.[9]
-
Dry the purified product under vacuum to yield colorless crystals.
-
Visualized Workflows and Mechanisms
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
Technical Support Center: Synthesis of 5-(2-Bromophenyl)-1H-tetrazole
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 5-(2-Bromophenyl)-1H-tetrazole. The primary synthetic route discussed is the [3+2] cycloaddition of 2-bromobenzonitrile with sodium azide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question: My reaction is slow or appears to be incomplete. What are the possible causes and solutions?
Answer: An incomplete reaction can be due to several factors. Consider the following troubleshooting steps:
-
Reaction Time and Temperature: Ensure that the reaction has been allowed to proceed for the recommended duration and at the specified temperature. For instance, the zinc chloride-catalyzed method requires heating at 100-110°C for at least 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (2-bromobenzonitrile) is still present after the recommended time, consider extending the reaction time.
-
Catalyst Activity: The efficiency of the Lewis acid or solid acid catalyst is crucial.
-
Lewis Acids (e.g., Zinc Chloride): Ensure the zinc chloride is anhydrous. Moisture can deactivate the catalyst.
-
Solid Acids (e.g., Silica Sulfuric Acid): The catalyst may need to be activated or freshly prepared. If you are reusing the catalyst, it may have lost activity.
-
-
Purity of Reagents: The purity of 2-bromobenzonitrile and sodium azide is important. Impurities in the starting materials can inhibit the reaction.
-
Solvent Quality: Use a dry, high-purity solvent (e.g., DMF, DMSO). Water content in the solvent can negatively impact the reaction, especially when using moisture-sensitive catalysts.
Question: The yield of my product is lower than expected. What could be the reasons?
Answer: Low yields can be attributed to an incomplete reaction (see above) or issues during the work-up and purification steps.
-
Suboptimal Reaction Conditions: The choice of catalyst and reaction conditions significantly impacts the yield. Refer to the table below for a comparison of different protocols.
-
Product Precipitation: The product is typically precipitated by acidifying the reaction mixture. Ensure the pH is sufficiently acidic to fully precipitate the tetrazole.
-
Extraction and Washing: During the work-up, the product might be partially lost if it has some solubility in the aqueous or washing layers. Minimize the volume of washing solutions or perform back-extractions of the aqueous layers with a suitable organic solvent.
-
Purification Losses: Product loss is common during recrystallization or column chromatography. Optimize your purification technique to minimize these losses.
Question: I am observing impurities in my final product. What are the likely side reactions and byproducts?
Answer: While the [3+2] cycloaddition is generally a clean reaction, side products and impurities can arise.
-
Unreacted Starting Material: The most common impurity is unreacted 2-bromobenzonitrile. This can be addressed by ensuring the reaction goes to completion or by efficient purification.
-
Potential Dehalogenation: Although not widely reported for this specific synthesis, dehalogenation of the starting material or product to yield 5-phenyl-1H-tetrazole is a potential side reaction, especially if using certain metal catalysts or under harsh reductive conditions. If you observe a byproduct with a molecular weight corresponding to the loss of bromine, this might be the cause.
-
Formation of Hydrazoic Acid: In the presence of acidic protons, sodium azide can form hydrazoic acid (HN3), which is highly toxic and explosive.[1] While catalysts like zinc salts are used to avoid the direct use of strong acids, the formation of small amounts of HN3 is possible. This is more of a safety concern than a source of impurities.
Table 1: Comparison of Synthetic Protocols for this compound
| Parameter | Protocol 1: Zinc Chloride Catalysis | Protocol 2: Silica Sulfuric Acid Catalysis |
| Starting Materials | 2-bromobenzonitrile, Sodium Azide | 2-bromobenzonitrile, Sodium Azide |
| Catalyst | Zinc Chloride (ZnCl₂) | Silica Sulfuric Acid |
| Solvent | Dimethylformamide (DMF) | Dimethylformamide (DMF) |
| Temperature | 100-110 °C | Reflux |
| Reaction Time | 2 hours | 4-12 hours (general) |
| Yield | 86.5% | 72-95% (for various 5-substituted-1H-tetrazoles)[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a [3+2] cycloaddition reaction. The nitrile group of 2-bromobenzonitrile acts as the 2-atom component, and the azide ion (from sodium azide) acts as the 3-atom component. The reaction is typically catalyzed by a Lewis acid or a solid acid, which activates the nitrile group towards nucleophilic attack by the azide.
Q2: Why is a catalyst necessary for this reaction?
A2: While the reaction can proceed without a catalyst at very high temperatures, catalysts are used to increase the reaction rate and allow for milder reaction conditions. Lewis acids, for example, coordinate to the nitrogen atom of the nitrile, making the carbon atom more electrophilic and thus more susceptible to attack by the azide ion.
Q3: What are the main safety precautions to consider during this synthesis?
A3: The primary safety concern is the use of sodium azide.
-
Toxicity: Sodium azide is highly toxic. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
Explosion Hazard: Avoid contact of sodium azide with acids, as this can generate highly toxic and explosive hydrazoic acid.[1] Also, avoid contact with heavy metals, as this can form explosive heavy metal azides. All waste containing azide should be quenched and disposed of according to institutional safety protocols.
Q4: How can I purify the final product?
A4: The most common method for initial purification is precipitation. After the reaction is complete, the mixture is cooled and acidified (e.g., with HCl), which causes the this compound to precipitate out of the solution. The solid can then be collected by filtration and washed. For higher purity, recrystallization from a suitable solvent or column chromatography on silica gel can be employed.[1]
Q5: How does the ortho-bromo substituent affect the reaction?
A5: The bromo group is an electron-withdrawing group, which can help to activate the nitrile for the cycloaddition reaction. However, its position at the ortho position may introduce some steric hindrance, which could potentially slow down the reaction compared to a para-substituted analogue. However, published protocols show that good yields can be achieved.
Experimental Protocols
Protocol 1: Zinc Chloride Catalyzed Synthesis
This protocol is adapted from a patented procedure.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobenzonitrile (1.0 eq), zinc chloride (1.1 eq), and sodium azide (2.2 eq).
-
Solvent Addition: Add dimethylformamide (DMF) to the flask.
-
Reaction: Heat the mixture to 100-110°C and stir for 2 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice water and acidify with hydrochloric acid to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Silica Sulfuric Acid Catalyzed Synthesis
This is a general procedure for the synthesis of 5-substituted-1H-tetrazoles using a solid acid catalyst.[1]
-
Reaction Setup: In a round-bottom flask with a reflux condenser and magnetic stirrer, prepare a suspension of 2-bromobenzonitrile (1.0 eq), sodium azide (1.2 eq), and silica sulfuric acid in DMF.[1]
-
Reaction: Heat the suspension to reflux and stir for 4-12 hours.[1]
-
Monitoring: Monitor the reaction by TLC.
-
Catalyst Removal: After the reaction is complete, cool the mixture and separate the solid catalyst by filtration. Wash the catalyst with a small amount of solvent.
-
Product Isolation: Evaporate the solvent from the filtrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[1]
Visualizations
References
Technical Support Center: Purification of 5-(2-Bromophenyl)-1H-tetrazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-(2-Bromophenyl)-1H-tetrazole. It is intended for researchers, scientists, and professionals in the field of drug development who are working with this compound.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Issue 1: Oiling out during recrystallization.
-
Question: My this compound is forming an oil instead of crystals during recrystallization. What should I do?
-
Answer: Oiling out occurs when the solute is insoluble in the hot solvent at a temperature above its melting point. Here are several troubleshooting steps:
-
Increase the amount of solvent: Your solution may be too concentrated. Add more hot solvent until the oil fully dissolves, then allow it to cool slowly.
-
Lower the temperature: Ensure the temperature of the hot solvent is below the melting point of the compound (174-176 °C).
-
Change the solvent system: The polarity of your solvent may not be ideal. If you are using a single solvent, try a mixed solvent system. Good starting points for tetrazole derivatives include ethanol/water, isopropanol/water, or ethyl acetate/hexane.[1] For this compound, ethyl acetate or toluene are reported to be suitable.[2]
-
Slow cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation.[1] Rapid cooling can promote oiling.
-
Preliminary purification: If significant impurities are present, they can depress the melting point and cause oiling out. Consider a preliminary purification by column chromatography.[1]
-
Issue 2: The compound is not dissolving during recrystallization.
-
Question: I'm trying to recrystallize my product, but it won't dissolve in the hot solvent. What should I do?
-
Answer: This indicates that the solvent is not a good choice for your compound at elevated temperatures.
-
Select a more suitable solvent: A good recrystallization solvent should dissolve the compound when hot but not when cold. Based on available data, ethyl acetate and toluene are good starting points for this compound.[2] You can also test other polar organic solvents like ethanol or isopropanol.[1]
-
Use a mixed solvent system: Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at room temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
Issue 3: The compound streaks on the TLC plate and is difficult to separate by column chromatography.
-
Question: My this compound streaks on the TLC plate, and I'm having trouble getting good separation with column chromatography. What can I do?
-
Answer: Streaking on TLC and poor separation on a column are often due to the polar nature of tetrazoles and their strong interaction with the silica gel.
-
Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
Add a polar modifier: Adding a small amount (1-5%) of methanol to your eluent can help to elute highly polar compounds from the silica gel.[1]
-
Use a different stationary phase: If the compound is very polar and basic, alumina may be a better choice for the stationary phase than silica gel.
-
Consider reverse-phase chromatography: For highly polar compounds, reverse-phase chromatography using a C18 column may provide better separation.
-
Issue 4: The purified product is not white.
-
Question: After purification, my this compound is off-white or yellowish. How can I improve the color?
-
Answer: A persistent color may indicate the presence of colored impurities.
-
Charcoal treatment: During recrystallization, after dissolving the compound in the hot solvent, you can add a small amount of activated charcoal to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Repeat the purification: A second recrystallization or column chromatography run may be necessary to remove residual impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound? A1: The most common methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.[1]
Q2: What are some recommended recrystallization solvents for this compound? A2: Based on available data, ethyl acetate and toluene are suitable solvents for the recrystallization of this compound.[2] Other common solvents for tetrazole derivatives that can be explored include ethanol, isopropanol, and mixtures with water or hexanes.[1]
Q3: What are potential impurities in the synthesis of this compound? A3: The synthesis of this compound is often achieved through a [3+2] cycloaddition of 2-bromobenzonitrile and sodium azide.[3][4] Potential impurities could include:
-
Unreacted 2-bromobenzonitrile.
-
Residual sodium azide (which is hazardous and should be quenched).
-
Side products from the reaction.
Q4: How can I remove residual sodium azide from my product? A4: Residual sodium azide is a safety concern and should be removed. Before the workup, the reaction mixture can be carefully acidified (in a well-ventilated fume hood) to convert the remaining sodium azide to hydrazoic acid, which can then be safely removed. The subsequent aqueous workup will remove the resulting salts.[1]
Q5: How can I monitor the purity of my this compound? A5: Thin-Layer Chromatography (TLC) is a quick method to assess purity and monitor the progress of column chromatography. High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative analysis of purity. The melting point of the purified compound can also be compared to the literature value (174-176 °C) as an indicator of purity.[1][2]
Data Presentation
| Parameter | Value | Reference |
| Melting Point | 174-176 °C | [2] |
| Appearance | White to off-white powder | [2] |
| Recrystallization Solvents | Ethyl acetate, Toluene | [2] |
Experimental Protocols
Recrystallization Protocol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate or toluene) while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and load it onto the top of the silica gel.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflows for purification by recrystallization and column chromatography.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Copper-Catalyzed Tetrazole Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding catalyst deactivation in copper-catalyzed tetrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common visual indicators of catalyst deactivation in my reaction?
A1: The primary signs of a deactivated or inhibited catalyst system include:
-
Low or no product yield: This is the most direct indication that the catalyst is not performing optimally.[1]
-
Slow reaction rates: Reactions that are expected to complete within a few hours may stall or proceed very slowly over an extended period (e.g., 24 hours or more).[1]
-
Inconsistent results: Significant variations in yield between seemingly identical experimental runs can point to issues with catalyst stability or reaction conditions.[1]
-
Formation of byproducts: An increase in the formation of byproducts, such as the oxidative homocoupling of an alkyne substrate if one is used, can suggest that the active Cu(I) catalyst is not being adequately protected from oxygen.[1]
-
Precipitate formation: The appearance of an unexpected red or purple precipitate may indicate the formation of an insoluble and inactive copper-alkyne complex.[2]
Q2: What is the most common cause of deactivation for homogeneous copper catalysts in tetrazole synthesis?
A2: The most prevalent cause of deactivation is the oxidation of the catalytically active copper(I) species to the inactive copper(II) state.[1] This oxidation is often caused by dissolved oxygen in the reaction mixture.[1] While a reducing agent like sodium ascorbate is frequently used to generate and maintain the Cu(I) state, its effectiveness can be diminished by high levels of oxygen exposure.[1]
Q3: How do ligands impact catalyst stability?
A3: Ligands play a critical role in stabilizing the copper catalyst. Nitrogen-rich ligands, such as triazoles and tetrazoles themselves, can coordinate with the copper center, protecting it from oxidation and disproportionation.[1][3][4] For instance, ligands like BTTAA are crucial for protecting Cu(I) from both oxidation and disproportionation in similar copper-catalyzed reactions.[1] The choice of ligand can also influence the sensitivity and stability of the resulting copper complexes.[3]
Q4: Are heterogeneous copper catalysts also susceptible to deactivation?
A4: Yes, heterogeneous copper catalysts, such as those immobilized on magnetic nanoparticles, can also be deactivated.[5][6] Common deactivation pathways for these catalysts include:
-
Leaching: The active copper species can detach from the support and dissolve into the reaction medium.
-
Sintering: At high temperatures, the copper nanoparticles on the support can aggregate, which reduces the active surface area of the catalyst.[7]
-
Poisoning: The active sites on the catalyst surface can be blocked by impurities from the reactants or solvent.
-
Coking: The decomposition or polymerization of organic molecules on the catalyst surface can form carbon deposits (coke), which block active sites and pores.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Catalyst Oxidation: The active Cu(I) has been oxidized to inactive Cu(II) by dissolved oxygen.[1] | - Use freshly prepared sodium ascorbate solution as a reducing agent.[1]- Minimize headspace in the reaction vial to reduce oxygen exposure.[1]- Briefly degas the solvents before use.[1] |
| Catalyst Poisoning: The presence of thiols (e.g., DTT) or chelating agents in the starting materials or buffers is inhibiting the catalyst.[1] | - Purify substrates to remove potential catalyst poisons.- If possible, switch to a non-chelating buffer system like HEPES or phosphate buffers.[1] | |
| Poor Reagent Quality: Degradation of the reducing agent (e.g., sodium ascorbate) or impurities in the starting materials.[1] | - Use high-purity reagents.- Always prepare solutions of reducing agents fresh before starting the reaction.[1] | |
| Reaction Stalls or is Sluggish | Insufficient Ligand: An improper ligand-to-copper ratio can leave the catalyst unprotected. | - Ensure a proper ligand-to-copper ratio is used (e.g., a 5:1 ratio of BTTAA to copper has been suggested for similar reactions).[1] |
| Substrate Sequestration: Certain functional groups in the substrates may chelate the copper, making it unavailable for catalysis.[1] | - Increase the total concentration of the copper/ligand catalyst system.[1] | |
| Low Reactant Concentration: The reaction rate may be inherently slow due to low concentrations of the azide and nitrile/alkyne. | - If the experimental parameters allow, increase the concentration of the reactants.[1] | |
| Inconsistent Yields Between Batches | Variability in Oxygen Exposure: Differences in how each reaction is set up can lead to varying levels of oxygen contamination. | - Standardize the reaction setup procedure to ensure consistency.- Always use freshly prepared and degassed solvents. |
| Variability in Reagent Quality: Using reagents from different lots or of varying age can introduce inconsistencies. | - Use reagents from the same lot for a series of experiments.- Store reagents under appropriate conditions to prevent degradation. | |
| Formation of a Precipitate | Insoluble Copper-Alkyne Complex: Some alkynes, like propiolic acid, can react with Cu(I) to form an insoluble, inactive precipitate.[2] | - Change the solvent system. Acetonitrile/water systems may help stabilize the Cu(I) by coordination.[2]- Consider using a different copper source or a stabilizing ligand. |
Quantitative Data Summary
Table 1: Reusability of Heterogeneous Copper Catalysts in Tetrazole Synthesis
| Catalyst | Number of Cycles | Efficiency Loss | Reference |
| Fe3O4@SiO2-DAQ-Cu(II) | 6 | "less deterioration in catalytic activity" | [5] |
| Fe3O4-AMPD-Cu | 6 | "less deterioration in catalytic activity" | [5] |
| Cu(II)/Fe3O4@APTMS-DFX | 5 | "less deterioration in catalytic activity" | [5] |
| Fe3O4@CS-TCT-Tet-Cu(II) | 5 | "no considerable loss of catalytic performance" | [8] |
| KIT-6@DABP@Cu | 5 | "without notable loss of its catalytic efficiency" | [9] |
Table 2: Optimized Reaction Conditions for Copper-Catalyzed 1-Aryl-1H-Tetrazole Synthesis
| Parameter | Optimized Value | Reference |
| Substrate 1 (Amine) | 2 mmol | [10][11] |
| Substrate 2 (Sodium Azide) | 2 mmol | [10][11] |
| Substrate 3 (TEOF) | 2 mmol | [10][11] |
| Catalyst Loading (Cu nano-particle) | 50 mg | [10][11] |
| Solvent | Solvent-free | [10][11] |
| Temperature | 100°C | [10][11] |
Experimental Protocols
Protocol 1: General Procedure for Homogeneous Copper-Catalyzed Tetrazole Synthesis
-
Reagent Preparation:
-
Prepare a fresh solution of the reducing agent (e.g., 1 M sodium ascorbate in deoxygenated water) immediately before use.
-
Ensure all solvents are degassed by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
-
Reaction Setup:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the nitrile or alkyne substrate (1.0 eq.).
-
Add the azide substrate (1.0-1.2 eq.).
-
Add the chosen ligand (e.g., 0.1 eq.) if required.
-
Dissolve the reactants in the degassed solvent (e.g., DMF, DMSO, or a water/t-BuOH mixture).
-
Add the copper(I) or copper(II) salt (e.g., CuI, CuSO4·5H2O; 0.01-0.1 eq.).
-
If using a copper(II) salt, add the freshly prepared sodium ascorbate solution (0.05-0.2 eq.).
-
-
Reaction Execution:
-
Seal the reaction vial under an inert atmosphere.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 100°C).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction (e.g., with water or a dilute acid).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Regeneration of Heterogeneous Copper Catalysts
This protocol is a general guideline and may require optimization for specific catalysts.
-
Catalyst Recovery:
-
For magnetic catalysts, use an external magnet to hold the catalyst particles while decanting the reaction mixture.[5]
-
For non-magnetic catalysts, recover by filtration or centrifugation.
-
-
Washing:
-
Wash the recovered catalyst multiple times with the reaction solvent to remove any adsorbed products and reactants.
-
Perform subsequent washes with a different solvent (e.g., ethanol or acetone) to remove residual solvent from the first wash.
-
Dry the catalyst under vacuum.
-
-
Thermal Treatment (for coking or severe poisoning):
-
Place the washed and dried catalyst in a tube furnace.
-
Heat the catalyst to a high temperature (e.g., 400-550°C) under a controlled atmosphere. This is often an inert atmosphere containing a small percentage of oxygen (e.g., 2-5% air in nitrogen) to burn off carbon deposits.
-
Caution: This method is harsh and can lead to sintering if the temperature is too high or the treatment is too long.[7] It is not suitable for all types of supported catalysts.
-
-
Re-activation by Oxidation (for reduced catalysts):
-
If the catalyst has been deactivated by reduction to Cu(0), it can be re-oxidized to the active CuO state by low-temperature calcination in an oxidizing atmosphere (e.g., air).
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Refinement of Copper(II) Azide with 1‐Alkyl‐5H‐tetrazoles: Adaptable Energetic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancement and stabilization of copper(ii) azide by the use of triazole- and tetrazole ligands – enhanced primary explosives - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. nanomaterchem.com [nanomaterchem.com]
- 6. Copper Catalysts Immobilized on Magnetic Nanoparticles: Catalysis in Synthesis of Tetrazoles [nanomaterchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Hydrazoic Acid in Tetrazole Synthesis
Welcome to the Technical Support Center for tetrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed protocols for the safe and efficient synthesis of tetrazoles, with a special focus on managing the formation of hazardous hydrazoic acid (HN₃).
I. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question: My tetrazole synthesis reaction is not proceeding, and I am recovering my starting nitrile. What are the possible causes and solutions?
Answer:
Failure to initiate the reaction is a common issue. Here are several potential causes and corresponding troubleshooting steps:
-
Insufficient Catalyst Activity: The catalyst (e.g., zinc salt, ammonium salt) may be inactive or used in insufficient quantity.
-
Solution: Ensure the catalyst is fresh and anhydrous. Increase the catalyst loading incrementally. For zinc catalysts, pre-formation of a zinc azide complex might be beneficial.[1]
-
-
Low Reaction Temperature: The activation energy for the [3+2] cycloaddition is significant, and the reaction may require higher temperatures.
-
Solution: Gradually increase the reaction temperature. Be aware that higher temperatures can also increase the vapor pressure of hydrazoic acid, so ensure your apparatus is properly sealed and vented to a scrubber if necessary.
-
-
Solvent Effects: The choice of solvent can greatly influence the reaction rate. Polar aprotic solvents like DMF and DMSO are generally effective.[2][3]
-
Solution: If using a non-polar solvent, consider switching to DMF or DMSO. Ensure the solvent is anhydrous, as water can affect the catalyst and reaction equilibrium.
-
-
Deactivated Nitrile: Electron-rich or sterically hindered nitriles can be less reactive.
-
Solution: For these substrates, more forcing conditions (higher temperature, longer reaction time) or a more active catalyst system may be required. The use of microwave irradiation can also be effective in driving the reaction to completion.[4]
-
Question: The yield of my tetrazole product is consistently low. How can I improve it?
Answer:
Low yields can be attributed to several factors, including incomplete conversion, side reactions, or issues with product isolation.
-
Incomplete Conversion: As with the "no reaction" scenario, catalyst activity, temperature, and reaction time are crucial.
-
Solution: Optimize the reaction conditions by screening different catalysts, solvents, and temperatures. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Side Reactions: The formation of byproducts can consume starting materials and complicate purification. One common side reaction is the formation of an imidoyl azide intermediate that may not cyclize efficiently.
-
Solution: The choice of catalyst can influence the reaction pathway. For example, zinc catalysts are known to coordinate to the nitrile, which can lower the activation barrier for the desired cycloaddition.[5] Careful control of pH is also important, as acidic conditions can favor the formation of hydrazoic acid and potentially other side products.
-
-
Product Isolation and Purification: Tetrazoles can be challenging to isolate due to their polarity and solubility.
-
Solution:
-
Precipitation: After the reaction, acidification of the reaction mixture often leads to the precipitation of the tetrazole product. Ensure the pH is adjusted correctly for your specific product.
-
Extraction: If the product is soluble in an organic solvent, extraction can be employed. Be cautious, as residual sodium azide in the aqueous layer can generate hydrazoic acid upon acidification.
-
Crystallization: Recrystallization from a suitable solvent is an effective method for purifying the crude product.[6]
-
Column Chromatography: For non-crystalline products or difficult separations, column chromatography on silica gel can be used. A polar eluent system is typically required.[1][7]
-
-
Question: I am concerned about the formation of explosive hydrazoic acid. How can I minimize its formation and ensure the safety of my experiment?
Answer:
Managing hydrazoic acid is the most critical safety consideration in tetrazole synthesis using sodium azide. Here are key strategies:
-
pH Control: Hydrazoic acid is formed by the protonation of the azide anion. Maintaining a neutral or slightly basic pH can significantly reduce its formation. The Merck Frosst method using a catalytic amount of zinc oxide in aqueous THF at pH 8 resulted in only 2 ppm of HN₃ in the headspace, compared to 2000 ppm with the Sharpless zinc bromide procedure.[8]
-
In Situ Generation in Continuous Flow: Continuous flow reactors offer a much safer way to handle hydrazoic acid. In these systems, hydrazoic acid is generated in situ from sodium azide and an acid and is immediately consumed in the reaction with the nitrile. The small reactor volume minimizes the amount of hazardous material present at any given time.[9]
-
Choice of Reagents:
-
Using a combination of a catalytic amount of a proton source (like a trialkylammonium chloride) with a phase transfer agent can minimize the generation of hydrazoic acid.
-
Alternative azide sources, such as trimethylsilyl azide (TMSN₃), can be used, although they have their own handling considerations.
-
-
Proper Quenching: Always quench any excess sodium azide at the end of the reaction before workup. A common and effective method is the addition of sodium nitrite followed by acidification.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with hydrazoic acid (HN₃)?
A1: Hydrazoic acid is extremely toxic and highly explosive in its pure form or at high concentrations. It is volatile, and its vapors can cause severe headaches.[10] It is comparable in toxicity to cyanides.[2]
Q2: How can I detect the presence of hydrazoic acid?
A2: While online IR spectroscopy can be used for quantitative monitoring in a process setting, a simple qualitative test for laboratory use involves the formation of the reddish-brown ferric azide complex. A drop of the solution can be treated with dilute hydrochloric acid and a drop of ferric chloride solution; a red color indicates the presence of hydrazoic acid.[11]
Q3: What is the correct procedure for quenching excess sodium azide in my reaction mixture?
A3: A widely accepted and effective procedure for quenching sodium azide is as follows:
-
Ensure the reaction mixture is in a well-ventilated fume hood.
-
Dilute the mixture with water so that the concentration of sodium azide does not exceed 5%.[2][12][13]
-
With stirring, add a 20% aqueous solution of sodium nitrite. Use about 1.5 grams of sodium nitrite for every gram of sodium azide to be quenched.[2][12][13]
-
Slowly add a 20% sulfuric acid solution dropwise until the solution is acidic (test with pH paper) and gas evolution ceases. It is crucial to add the acid after the sodium nitrite. [12]
-
To confirm the quench is complete, you can test for the presence of excess nitrite using starch-iodide paper (a blue color indicates completion).[12][14]
Q4: Can I dispose of dilute sodium azide solutions down the drain?
A4: No. You should never pour sodium azide solutions down the drain. Azide can react with lead and copper plumbing to form highly explosive heavy metal azides.[11][15] All azide-containing waste must be properly quenched or disposed of as hazardous waste according to your institution's guidelines.
Q5: Are there alternative, azide-free methods for synthesizing tetrazoles?
A5: Yes, several methods avoid the use of sodium azide and the in situ formation of hydrazoic acid. These include multicomponent reactions and syntheses from other functional groups like amides and isocyanides. However, the [3+2] cycloaddition of nitriles and azides remains one of the most common and versatile methods.[16]
III. Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 5-Phenyl-1H-tetrazole
| Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnBr₂ | Water | 100 | 24 | 91 | [17] |
| NH₄Cl | DMF | 120 | 12 | 85 | [18] |
| CoY Zeolite | DMF | 120 | 14 | 95 | [2][11][19] |
| SO₃H-carbon | DMF | 100 | 6 | 92 | [20] |
| Fe₃O₄-adenine-Zn | PEG | 120 | 1.3 | 96 | [4] |
| Silica Sulfuric Acid | DMF | Reflux | 4 | 95 | [21] |
| Pt NPs@VC | DMF | 90 | 0.5 | 98 | [22] |
Table 2: Yields of 5-Substituted-1H-tetrazoles with Various Nitriles using CoY Zeolite Catalyst
| Substrate (Nitrile) | Product | Time (h) | Yield (%) | Reference |
| Benzonitrile | 5-Phenyl-1H-tetrazole | 14 | 95 | [2][11][19] |
| 4-Chlorobenzonitrile | 5-(4-Chlorophenyl)-1H-tetrazole | 14 | 98 | [2][11][19] |
| 4-Nitrobenzonitrile | 5-(4-Nitrophenyl)-1H-tetrazole | 14 | 99 | [2][11][19] |
| 4-Methylbenzonitrile | 5-(p-Tolyl)-1H-tetrazole | 14 | 92 | [2][11][19] |
| Phenylacetonitrile | 5-Benzyl-1H-tetrazole | 14 | 96 | [2] |
| Acetonitrile | 5-Methyl-1H-tetrazole | 24 | 72 | [2] |
IV. Experimental Protocols
Protocol 1: General Procedure for Zinc-Catalyzed Synthesis of 5-Substituted-1H-tetrazoles in Water (Sharpless Method)
-
Materials:
-
Nitrile (10 mmol)
-
Sodium azide (NaN₃) (12 mmol)
-
Zinc bromide (ZnBr₂) (6 mmol)
-
Deionized water (20 mL)
-
3N Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the nitrile, sodium azide, zinc bromide, and deionized water.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Adjust the pH of the solution to approximately 1 with 3N HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Safe Quenching of Excess Sodium Azide
-
Materials:
-
Reaction mixture containing excess sodium azide
-
Sodium nitrite (NaNO₂)
-
20% Sulfuric acid (H₂SO₄)
-
Starch-iodide paper
-
A three-neck flask equipped with a stirrer and an addition funnel, vented to a fume hood exhaust.
-
-
Procedure:
-
Transfer the reaction mixture to the three-neck flask and dilute with water to ensure the sodium azide concentration is below 5%.[2][12][13]
-
Prepare a 20% aqueous solution of sodium nitrite. Add this solution to the stirred azide mixture in a quantity of 1.5 g of sodium nitrite per gram of residual sodium azide.[2][12][13]
-
Slowly add 20% sulfuric acid from the addition funnel until the mixture is acidic and gas evolution (NOₓ) ceases. Caution: The order of addition is critical. Acid must be added to the nitrite/azide mixture. [12]
-
Test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrous acid and that the decomposition of azide is complete.[12][14]
-
The quenched solution can then be worked up or disposed of according to your institution's guidelines.
-
V. Visualizations
Caption: Zinc-catalyzed [3+2] cycloaddition mechanism.
Caption: Safe handling workflow for sodium azide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 5. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Article - Standard Operating Procedur... [policies.unc.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. reddit.com [reddit.com]
- 15. unomaha.edu [unomaha.edu]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. eurekaselect.com [eurekaselect.com]
- 21. 1H-Tetrazole synthesis [organic-chemistry.org]
- 22. thieme-connect.com [thieme-connect.com]
Technical Support Center: Solvent Effects on the Cycloaddition of Nitriles and Azides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cycloaddition of nitriles and azides to synthesize tetrazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in nitrile-azide cycloadditions are a common issue and can stem from several factors:
-
Insufficient Reaction Temperature: This reaction often requires elevated temperatures to proceed at a reasonable rate.[1] In nonprotic organic solvents like DMF, higher reaction temperatures are generally necessary.
-
Lack of Catalyst: The cycloaddition is often slow without a catalyst. The use of Brønsted or Lewis acids can significantly accelerate the reaction by activating the nitrile group.[2]
-
Inappropriate Solvent Choice: The choice of solvent plays a crucial role in reaction efficiency. Polar aprotic solvents like DMSO and DMF are often effective. Protic solvents such as ethanol may not be suitable for this reaction.[3]
-
Side Reactions: Under certain conditions, side reactions can consume starting materials or intermediates, leading to lower yields of the desired tetrazole.
-
Thermal Decomposition: Prolonged heating at very high temperatures can lead to the thermal decomposition of the tetrazole product, reducing the isolated yield.[1]
Troubleshooting Tips:
-
Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS.
-
Introduce a Catalyst: If not already using one, consider adding a catalyst. Common choices include zinc salts (e.g., ZnBr₂), aluminum salts (e.g., AlCl₃), or solid acids like silica sulfuric acid.
-
Solvent Screening: If possible, screen a variety of solvents. As indicated in the data tables below, DMSO and DMF often provide superior yields compared to less polar or protic solvents.
-
Optimize Reaction Time: Monitor the reaction progress to determine the optimal time for maximum yield, avoiding prolonged heating that could lead to product degradation.[1]
Q2: I am concerned about the safety of using sodium azide. What are the primary hazards and how can they be mitigated?
A2: The primary hazard associated with the use of sodium azide in this reaction is the formation of hydrazoic acid (HN₃), especially in the presence of acids. Hydrazoic acid is highly toxic, volatile, and explosive.
Safety Precautions:
-
Work in a Fume Hood: Always handle sodium azide and conduct the reaction in a well-ventilated fume hood to avoid inhalation of any HN₃ that may form.
-
Avoid Strong Acids: Be cautious when using acidic catalysts. While they can improve reaction rates, they also increase the risk of HN₃ formation.
-
Proper Quenching: At the end of the reaction, any residual azide should be quenched safely. A common method is the addition of a sodium nitrite solution.
-
Waste Disposal: Azide-containing waste should be disposed of according to institutional safety protocols. Azides can form explosive salts with heavy metals, so it is crucial to avoid mixing azide waste with solutions containing metals like lead or copper.
Q3: What is the role of the solvent in the nitrile-azide cycloaddition reaction?
A3: The solvent can influence the reaction in several ways:
-
Solubility: The solvent must be able to dissolve the nitrile, the azide source, and any catalyst used to a sufficient extent for the reaction to occur.
-
Polarity and Dielectric Constant: Polar aprotic solvents like DMF and DMSO are often preferred. Their high dielectric constants can help to stabilize charged intermediates and transition states that may be involved in the reaction mechanism, thereby accelerating the reaction rate.
-
Boiling Point: A solvent with a sufficiently high boiling point is necessary if the reaction requires elevated temperatures.
Q4: Should I use a conventional heat source or a microwave reactor?
A4: Both conventional heating and microwave irradiation can be used for this reaction. Microwave heating can often significantly reduce reaction times, from hours to minutes, and may lead to higher yields by minimizing the formation of side products.[2] However, the choice depends on the available equipment and the scale of the reaction. For small-scale, rapid synthesis and optimization, a microwave reactor can be highly advantageous.
Data Presentation: Solvent Effects on Reaction Yield
The following tables summarize the effect of different solvents on the yield of 5-substituted-1H-tetrazoles from the cycloaddition of nitriles and sodium azide under various catalytic conditions.
Table 1: Effect of Solvent on the Yield of 5-Phenyl-1H-tetrazole from Benzonitrile and Sodium Azide Catalyzed by a Co(II)-complex. [1]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMSO | 110 | 12 | 99 |
| 2 | DMF | 110 | 12 | 80 |
| 3 | Acetonitrile | 110 | 12 | 50 |
| 4 | Methanol | 110 | 12 | 20 |
| 5 | Toluene | 110 | 12 | 15 |
Table 2: Solvent Screening for the Synthesis of 5-Phenyl-1H-tetrazole Catalyzed by nano-TiCl₄·SiO₂. [4]
| Entry | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | DMF | Reflux | 2 | 92 |
| 2 | Acetonitrile | Reflux | 5 | 70 |
| 3 | Toluene | Reflux | 8 | 45 |
| 4 | Dioxane | Reflux | 6 | 65 |
| 5 | Solvent-free | 120 °C | 3 | 60 |
Table 3: Influence of Solvent on the Yield of 5-Phenyl-1H-tetrazole Catalyzed by CoY Zeolite. [3]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 100 | 12 | 52 |
| 2 | THF | 100 | 12 | 61 |
| 3 | DMF | 100 | 12 | 85 |
| 4 | Ethanol | 100 | 12 | 15 |
Experimental Protocols
Protocol 1: Synthesis of 5-Phenyl-1H-tetrazole using a Co(II)-complex Catalyst in DMSO
-
Reactants:
-
Benzonitrile (1 mmol)
-
Sodium azide (1.2 mmol)
-
Co(II)-complex catalyst (1 mol%)
-
DMSO (3 mL)
-
-
Procedure:
-
To a reaction vessel, add benzonitrile, sodium azide, and the Co(II)-complex catalyst.
-
Add DMSO as the solvent.
-
Heat the reaction mixture at 110 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water and acidify with 4N HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 5-phenyl-1H-tetrazole.
-
Protocol 2: Synthesis of 5-Substituted-1H-tetrazoles using a nano-TiCl₄·SiO₂ Catalyst in DMF [4]
-
Reactants:
-
Substituted Benzonitrile (1 mmol)
-
Sodium azide (2 mmol)
-
nano-TiCl₄·SiO₂ catalyst (0.1 g)
-
DMF (5 mL)
-
-
Procedure:
-
In a round-bottom flask, combine the substituted benzonitrile and sodium azide in DMF.
-
Add the nano-TiCl₄·SiO₂ catalyst to the mixture.
-
Reflux the reaction mixture for 2 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the catalyst by filtration.
-
Add ice water and 4N HCl (5 mL) to the filtrate to precipitate the product.
-
Collect the solid by filtration and wash with cold chloroform to yield the pure tetrazole.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to the cycloaddition of nitriles and azides.
References
- 1. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]
troubleshooting low yields in microwave-assisted tetrazole reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in microwave-assisted tetrazole reactions.
Troubleshooting Guide: Low Yields
Low yields in microwave-assisted tetrazole synthesis can arise from several factors. This guide provides a systematic approach to identifying and resolving common issues.
Incomplete Reaction
Symptom: Significant amount of starting material (nitrile or azide) remains after the reaction.
Possible Causes & Solutions:
-
Insufficient Reaction Time or Temperature: Microwave reactions are rapid, but reaction times and temperatures are still critical.[1][2]
-
Low Microwave Power: Inadequate power can lead to insufficient heating and incomplete conversion.
-
Solution: Ensure the microwave power setting is appropriate for the solvent and reaction volume. For many tetrazole syntheses, a power of 100-400W is a good starting point.[4]
-
-
Poor Microwave Absorption: The solvent and reactants must absorb microwave energy effectively.
-
Solution: Use a polar solvent that absorbs microwaves efficiently, such as DMF or DMSO.[5] If the reactants themselves have low polarity, a polar solvent is essential.
-
Substrate Reactivity Issues
Symptom: The reaction works well for some nitriles but gives low yields for others.
Possible Causes & Solutions:
-
Electron-Rich or Sterically Hindered Nitriles: Nitriles with electron-donating groups or significant steric hindrance are often less reactive.[6]
-
Decomposition of Starting Materials: The azide or nitrile starting materials may not be stable under the reaction conditions.
-
Solution: Verify the purity of your starting materials. Use freshly acquired or purified reagents. Consider if the reaction temperature is too high for the specific substrate.
-
Catalyst and Solvent Inefficiency
Symptom: The reaction does not proceed to completion or shows low conversion even with extended time and temperature.
Possible Causes & Solutions:
-
Inappropriate Catalyst: The choice of catalyst is crucial for activating the nitrile.
-
Suboptimal Solvent: The solvent plays a critical role in microwave heating and can influence the reaction pathway.
Formation of Side Products
Symptom: The desired product is formed, but significant amounts of byproducts are also present, complicating purification and reducing the isolated yield.
Possible Causes & Solutions:
-
Nitrile Hydration: In the presence of water, nitriles can be hydrolyzed to the corresponding carboxamide, a common side product.[6]
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. If water is used as a co-solvent, carefully optimize the ratio to minimize this side reaction.[1]
-
-
Decomposition at High Temperatures: Excessive microwave power or temperature can lead to the decomposition of reactants or the desired tetrazole product.
-
Solution: Carefully control the reaction temperature. It is often better to use a lower temperature for a slightly longer time than a very high temperature for a short period.
-
-
Formation of Isomers: Alkylation of 5-substituted tetrazoles can lead to a mixture of N1 and N2 isomers.
-
Solution: While this is more relevant to post-synthesis modification, the initial tetrazole formation should be as clean as possible to simplify subsequent steps. Careful control of reaction conditions can sometimes influence isomer ratios in subsequent reactions.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of microwave-assisted tetrazole synthesis.
Table 1: Effect of Solvent on Tetrazole Yield
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | DMF/Water (7:3) | 120 | 10 | 92 | [1] |
| 2 | DMF | 130 | 15 | 99 | [9] |
| 3 | Dioxane | 130 | 10 | Low | [9] |
| 4 | Ethyl Acetate | 130 | 10 | Low | [9] |
| 5 | Acetonitrile | Reflux | - | No Product | [9] |
| 6 | THF | Reflux | - | No Product | [9] |
| 7 | Toluene | - | - | 62 (5h, conventional) | [4] |
Table 2: Effect of Catalyst on Tetrazole Yield
| Entry | Nitrile | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Benzonitrile | CuO nanoparticles (5 mol%) | DMF | 130 | 15 | 99 | [9] |
| 2 | Benzonitrile | None | DMF | 130 | 10 | 80 | [9] |
| 3 | Various | Cu(I) salt | Solvent-free | - | 5 | High | [10] |
| 4 | Various | ZnCl₂ | - | - | - | High | [11] |
| 5 | Various | Pd/Co nanoparticles | - | - | - | 90-99 | [5] |
Table 3: Comparison of Conventional Heating vs. Microwave Irradiation
| Entry | Reaction | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | 3-Phenylpropionitrile + NaN₃ | Conventional | 130 | 40 h | 69 | [1] |
| 2 | 3-Phenylpropionitrile + NaN₃ | Microwave | 130 | 2 h | 93 | [1] |
| 3 | Pyrazole-carboxamide Synthesis | Conventional | 110 | 5 h | 62 | [4] |
| 4 | Pyrazole-carboxamide Synthesis | Microwave | 110 | 20 min | 85 | [4] |
| 5 | Flavonol Synthesis | Conventional | RT | 10-14 h | 61-68 | [12] |
| 6 | Flavonol Synthesis | Microwave | - | 9-12 min | 79-83 | [12] |
Experimental Protocols
General Procedure for Microwave-Assisted Synthesis of 5-Substituted-1H-Tetrazoles
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Appropriate nitrile (1 mmol)
-
Sodium azide (NaN₃) (1.2 - 3 mmol)
-
Catalyst (e.g., CuO nanoparticles, ZnCl₂, CuI) (0.1 - 5 mol%)
-
Solvent (e.g., DMF, DMSO) (3-5 mL)
-
Microwave synthesis vial (10 mL) with a stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the nitrile (1 mmol), sodium azide (1.2-3 mmol), and the chosen catalyst.
-
Add the solvent (3-5 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Set the desired temperature (e.g., 130°C), power (e.g., 150W), and reaction time (e.g., 15 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction by adding dilute HCl, which will also protonate the tetrazole, making it extractable into an organic solvent.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Experimental Workflow
References
- 1. Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. GREEN ALTERNATIVES FOR THE SYNTHESIS OF TETRAZOLIC ACIDS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Nitrileimines as an alternative to azides in base-mediated click [3 + 2] cycloaddition with methylene active nitriles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01417F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Bot Verification [rasayanjournal.co.in]
stability issues of 5-(2-Bromophenyl)-1H-tetrazole under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-(2-Bromophenyl)-1H-tetrazole under acidic conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the handling and analysis of this compound in acidic environments.
Q1: My solution of this compound in acidic media is showing unexpected peaks in the HPLC chromatogram over time. What could be the cause?
A1: The appearance of new peaks in the HPLC chromatogram suggests that this compound may be degrading under the acidic conditions of your experiment. The tetrazole ring, although generally stable, can undergo acid-catalyzed degradation, leading to the formation of byproducts. We recommend running a time-course stability study to monitor the rate of degradation and the formation of these new species.
Q2: What are the likely degradation products of this compound in an acidic solution?
A2: While specific degradation products for this exact molecule under acidic conditions are not extensively documented in publicly available literature, the general understanding of tetrazole chemistry suggests a plausible degradation pathway. Under acidic conditions, the tetrazole ring can undergo protonation followed by ring cleavage. A potential degradation pathway involves the formation of an acylium ion intermediate, which can then react with water (if present) to form 2-bromobenzamide and hydrazoic acid. Further hydrolysis of 2-bromobenzamide could lead to the formation of 2-bromobenzoic acid. It is crucial to perform analytical studies, such as LC-MS, to identify the exact nature of the degradation products in your specific experimental setup.
Q3: I am observing a decrease in the concentration of my stock solution of this compound prepared in an acidic buffer. How can I minimize this degradation?
A3: To minimize the degradation of this compound in acidic solutions, consider the following:
-
pH Adjustment: If your experimental protocol allows, use the mildest acidic conditions possible. The rate of degradation is often pH-dependent.
-
Temperature Control: Store the acidic solution at lower temperatures (e.g., 2-8 °C) to slow down the degradation kinetics.
-
Fresh Preparation: Prepare the acidic solution of the compound fresh before each experiment to avoid analyzing a partially degraded sample.
-
Solvent Choice: If possible, explore the use of aprotic solvents for your stock solution and introduce the acidic conditions at a later stage in your experiment.
Q4: How can I confirm the identity of the degradation products?
A4: A combination of analytical techniques is recommended for the structural elucidation of degradation products:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for separating the degradation products and determining their molecular weights.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the isolated degradation products.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: IR spectroscopy can help identify functional groups present in the degradation products, such as amide or carboxylic acid groups.
Q5: Is the tetrazole ring generally considered stable?
A5: Yes, the tetrazole ring is generally considered to be a stable aromatic system. It is resistant to many common reagents. However, its stability can be compromised under certain conditions, such as strong acids, high temperatures, or prolonged exposure to UV light.
Hypothetical Degradation Data
| Time (hours) | This compound (%) | 2-Bromobenzamide (%) | 2-Bromobenzoic Acid (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 6 | 95.2 | 3.5 | 1.3 |
| 12 | 90.5 | 6.8 | 2.7 |
| 24 | 82.1 | 12.3 | 5.6 |
| 48 | 68.9 | 20.5 | 10.6 |
| Conditions: 0.1 M HCl in 50:50 Acetonitrile/Water at 40°C |
Experimental Protocols
Protocol for Stability Testing of this compound under Acidic Conditions
This protocol outlines a general procedure for assessing the stability of this compound in an acidic medium using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Phosphate buffer components
2. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile.
-
Acidic Solution (0.1 M HCl): Prepare a 0.1 M solution of HCl in a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Sample Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the 0.1 M HCl solution.
3. HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).
-
Example Gradient: 0-5 min, 30% B; 5-15 min, 30-70% B; 15-20 min, 70% B; 20-22 min, 70-30% B; 22-25 min, 30% B.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
4. Stability Study Procedure:
-
Prepare the working sample solution as described above.
-
Immediately inject a sample (t=0) into the HPLC system to determine the initial concentration of this compound.
-
Store the remaining working sample solution at a controlled temperature (e.g., 40 °C).
-
At predetermined time intervals (e.g., 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot of the sample solution, cool it to room temperature if necessary, and inject it into the HPLC system.
-
Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of the remaining this compound and the formation of degradation products at each time point relative to the initial concentration.
Visualizations
Caption: Putative degradation pathway of this compound in acidic media.
Technical Support Center: Refining Work-up Procedures for 5-Substituted 1H-Tetrazoles
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the work-up procedures for 5-substituted 1H-tetrazoles.
Troubleshooting Guide
Encountering issues during the work-up of 5-substituted 1H-tetrazoles is common. This guide addresses prevalent problems, their probable causes, and recommended solutions to streamline your purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | - Incomplete reaction. - Product loss during extraction due to high water solubility. - Decomposition of the tetrazole under harsh acidic or basic conditions. - Suboptimal reaction conditions (temperature, catalyst, solvent). | - Monitor the reaction by TLC to ensure completion. - Saturate the aqueous layer with NaCl or MgSO₄ before extraction to decrease the solubility of the product.[1] - Use a continuous extraction apparatus for highly water-soluble products. - Perform pH adjustments carefully, avoiding extreme pH values if the product is sensitive. - Optimize reaction conditions; screen different catalysts, solvents, and temperatures.[2] |
| Difficulty in Removing Catalyst | - Use of a homogeneous catalyst that is soluble in the reaction mixture and extraction solvent. - Inefficient filtration of a heterogeneous catalyst. | - Opt for a heterogeneous catalyst like silica sulfuric acid or a polymer-supported catalyst that can be easily removed by filtration.[2][3] - If using a homogeneous catalyst like a zinc salt, consider precipitation of the metal as a hydroxide or sulfide, followed by filtration. |
| Product Fails to Precipitate/Crystallize | - High solubility of the tetrazole in the chosen solvent system. - Presence of impurities that inhibit crystallization. | - After acidification, if the product does not precipitate, saturate the solution with salts like magnesium sulfate before extraction.[1] - Attempt recrystallization from a different solvent system. Common solvents for recrystallization include mixtures of n-hexane and ethyl acetate.[4][5] - If recrystallization fails, purify the crude product by column chromatography.[3][4] |
| Formation of Carboxylic Acid Side Product | - Hydrolysis of the starting nitrile under the reaction conditions, which can be exacerbated by certain catalysts or prolonged reaction times at high temperatures.[6] | - Ensure anhydrous reaction conditions if moisture is a contributing factor. - Consider using milder reaction conditions or a different catalyst system that is less prone to promoting nitrile hydrolysis.[6] - An acid/base extraction can be employed to separate the acidic tetrazole from the potentially more acidic carboxylic acid, although this can be challenging.[6] |
| Safety Concerns (Hydrazoic Acid Formation) | - The reaction of sodium azide with an acid (including Lewis acids or even water under certain conditions) can generate highly toxic and explosive hydrazoic acid (HN₃).[7][8] | - Maintain a slightly alkaline pH (around 8) during the reaction when using zinc salts in water to minimize the release of hydrazoic acid.[7] - Run the reaction in a well-ventilated fume hood and take appropriate safety precautions. - Consider using safer azide sources like trimethylsilyl azide (TMSN₃), although these have their own handling considerations.[9] |
| Product is "Wet" for an Extended Period After Isolation | - Inefficient drying method after precipitation and filtration.[6] | - Instead of centrifugation, use vacuum filtration to more effectively remove residual solvent.[6] - After filtration, dry the product in a vacuum oven, potentially with gentle heating, to expedite the removal of solvent.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-substituted 1H-tetrazoles?
A1: The most prevalent method is the [3+2] cycloaddition of a nitrile with an azide source, typically sodium azide.[10][11] This reaction is often catalyzed by various agents to improve yields and reaction times. Common catalysts include zinc salts (like ZnBr₂), copper salts, and heterogeneous acid catalysts like silica sulfuric acid.[3][4][7]
Q2: My 5-substituted 1H-tetrazole is highly soluble in water. How can I effectively extract it?
A2: For water-soluble tetrazoles, minimizing the water content during work-up is crucial.[12] After quenching the reaction and adjusting the pH, saturate the aqueous solution with a salt such as sodium chloride or magnesium sulfate to decrease the polarity of the aqueous phase and drive the tetrazole into the organic layer during extraction.[1] Using a continuous liquid-liquid extraction apparatus can also be highly effective.
Q3: How do I choose between a homogeneous and a heterogeneous catalyst for my synthesis?
A3: The choice depends on your specific reaction and purification strategy. Homogeneous catalysts, like zinc bromide, are often effective but can be difficult to remove during work-up.[6] Heterogeneous catalysts, such as silica sulfuric acid or zeolites, are generally preferred for easier work-up as they can be removed by simple filtration.[2][3]
Q4: What are the key safety precautions to take when working with sodium azide?
A4: Sodium azide is toxic and can react with acids to form the highly toxic and explosive hydrazoic acid.[7][8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment. Avoid contact with acids and heavy metals, as the latter can form shock-sensitive explosive salts. It is also important to have a proper quenching procedure for any residual azide in the reaction mixture.
Q5: Can I purify my 5-substituted 1H-tetrazole without using column chromatography?
A5: Yes, in many cases, purification can be achieved without chromatography. After an appropriate work-up, recrystallization is a common and effective method for purifying solid tetrazoles.[3][4] A typical solvent system for recrystallization is a mixture of n-hexane and ethyl acetate.[4][5]
Experimental Protocols
Protocol 1: General Work-up Procedure using Acid-Base Extraction
This protocol is suitable for many 5-substituted 1H-tetrazoles synthesized using a homogeneous catalyst in a solvent like DMF.
-
Reaction Quenching: Cool the reaction mixture to room temperature.
-
Solvent Removal: If applicable, remove the bulk of the organic solvent (e.g., DMF) under reduced pressure.
-
Acidification and Extraction:
-
To the residue, add water and a strong acid, such as 4N HCl, to precipitate the tetrazole product.[2]
-
Filter the resulting solid and wash it with cold water or a non-polar solvent like cold chloroform.[2]
-
Alternatively, if the product remains in solution, make the solution basic with an aqueous base (e.g., 1N NaOH) and wash with an organic solvent like ether to remove non-acidic impurities.[6]
-
Carefully re-acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the tetrazole product.[6]
-
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Drying: Dry the isolated product under vacuum.
Protocol 2: Work-up for Heterogeneous Catalysis
This protocol is ideal for reactions employing a solid-supported catalyst.
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and remove the solid catalyst by filtration.[3]
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure.[3]
-
Purification: The crude product can then be purified by either:
-
Recrystallization: Use an appropriate solvent system (e.g., petroleum ether and ethyl acetate) to recrystallize the crude material.[3]
-
Column Chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography with a suitable eluent, such as a mixture of petroleum ether and ethyl acetate.[3]
-
Visualizations
Caption: General experimental workflow for the synthesis and work-up of 5-substituted 1H-tetrazoles.
Caption: A decision tree for troubleshooting low yield in 5-substituted 1H-tetrazole synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]
- 3. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 8. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 9. scielo.org.za [scielo.org.za]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR Spectroscopic Analysis of 5-(2-Bromophenyl)-1H-tetrazole: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 5-(2-Bromophenyl)-1H-tetrazole against structurally related analogs. The data presented herein, including detailed experimental protocols, serves as a valuable resource for the structural elucidation and purity assessment of this important class of compounds.
The structural integrity of pharmacologically active molecules is paramount in drug discovery and development. This compound is a key building block in the synthesis of various pharmaceutical agents. Its unambiguous characterization is therefore of critical importance. 1H NMR spectroscopy is one of the most powerful techniques for the structural analysis of organic molecules in solution. This guide presents the 1H NMR data for this compound and compares it with other substituted phenyl tetrazoles to highlight the influence of substituent position and nature on the proton chemical shifts.
Comparative 1H NMR Data
The following table summarizes the 1H NMR spectral data for this compound and its selected analogs. All spectra were recorded in deuterated dimethyl sulfoxide (DMSO-d6) on a 400 MHz NMR spectrometer.
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Aromatic Protons |
| This compound | 7.88 | bd | 7.5 | 1H | H6' |
| 7.72 | bd | 7.2 | 1H | H3' | |
| 7.58-7.61 | m | 2H | H4', H5' | ||
| 5-(4-Bromophenyl)-1H-tetrazole | 8.00 | d | 8.5 | 2H | H2', H6' |
| 7.85 | d | 8.5 | 2H | H3', H5' | |
| 5-(2-Chlorophenyl)-1H-tetrazole | 7.82 | dd | 7.6, 1.7 | 1H | H6' |
| 7.71 | dd | 8.0, 1.2 | 1H | H3' | |
| 7.63 | ddd | 7.2, 8.0, 1.6 | 1H | H4' or H5' | |
| 7.56 | ddd | 7.6, 7.2, 1.2 | 1H | H5' or H4' | |
| 5-Phenyl-1H-tetrazole | 8.07-8.10 | m | 2H | H2', H6' | |
| 7.64-7.65 | m | 3H | H3', H4', H5' | ||
| 5-(4-Methylphenyl)-1H-tetrazole | 7.91 | d | 8.2 | 2H | H2', H6' |
| 7.40 | d | 8.2 | 2H | H3', H5' | |
| 2.37 | s | 3H | -CH₃ |
Data sourced from a study on the synthesis of 5-substituted 1H-tetrazoles.[1] Abbreviations: s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, m = multiplet, bd = broad doublet.
Experimental Protocol
The 1H NMR spectra were acquired using a standard protocol for the characterization of 5-substituted 1H-tetrazoles.
Sample Preparation: Approximately 5-10 mg of the solid compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).
Instrumentation: A 400 MHz NMR spectrometer was used for data acquisition.
Data Acquisition Parameters:
-
Solvent: DMSO-d6
-
Temperature: 298 K (25 °C)
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
Spectral Width: -2 to 12 ppm
Data Processing: The raw data was processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts were referenced to the residual solvent peak of DMSO-d6 at 2.50 ppm.
Structural Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the 1H NMR spectrum of this compound, leading to its structural confirmation.
Caption: Workflow for 1H NMR based structural elucidation.
The distinct downfield shifts and the complex splitting patterns of the aromatic protons in this compound are characteristic of the ortho-substitution on the phenyl ring. The presence of four distinct aromatic signals, as opposed to the more symmetrical patterns observed for the para-substituted analogs, provides clear evidence for the 2-bromo substitution. This comparative approach is instrumental for the rapid and accurate identification of such isomers in a research and development setting.
References
A Comparative Guide to Catalysts in Tetrazole Synthesis: Silica Sulfuric Acid vs. The Alternatives
For researchers, scientists, and professionals in drug development, the synthesis of tetrazoles is a critical process, with the choice of catalyst playing a pivotal role in the efficiency, yield, and sustainability of the reaction. This guide provides an objective comparison of silica sulfuric acid (SSA) against other common catalysts used in the synthesis of 5-substituted 1H-tetrazoles, supported by experimental data and detailed protocols.
The [3+2] cycloaddition of nitriles and azides is a fundamental method for synthesizing 5-substituted 1H-tetrazoles. This reaction, however, often requires a catalyst to proceed at a reasonable rate and yield. Silica sulfuric acid, a heterogeneous catalyst, has emerged as a promising option due to its low cost, ease of preparation, and reusability.[1] This guide will compare the performance of SSA with other frequently used catalysts, including zinc bromide (ZnBr₂), copper(II) sulfate (CuSO₄·5H₂O), and immobilized aluminum chloride (AlCl₃).
Performance Comparison of Catalysts
The following table summarizes the performance of various catalysts in the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide. For a more direct comparison, the synthesis of 5-phenyl-1H-tetrazole from benzonitrile is highlighted where data is available.
| Catalyst | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reusability | Reference(s) |
| Silica Sulfuric Acid | Benzonitrile | DMF | Reflux | 5 | 95 | Yes, up to 3 times | [2] |
| **Zinc Bromide (ZnBr₂) ** | Benzonitrile | Water | 100+ | 24 | 75 | Not reported | [3][4] |
| Copper(II) Sulfate (CuSO₄·5H₂O) | Benzonitrile | DMSO | 120 | 0.5 | 98 | Not reported | [5] |
| Immobilized AlCl₃ on γ-Al₂O₃ | Benzonitrile | DMF | 50 | 1-3 | 83-96 | Yes, up to 11 times | [1][6] |
| Pyridine hydrochloride | Benzonitrile | DMF | 110 | 8 | 84 | Not reported | [7] |
| None | Benzonitrile | DMSO | 120 | >24 | 40 | N/A | [4] |
As the data indicates, silica sulfuric acid offers high yields with a relatively short reaction time. While CuSO₄·5H₂O provides a slightly higher yield in a shorter time, the reaction is conducted in DMSO, which can be more challenging to remove than DMF. Immobilized AlCl₃ also shows excellent performance and superior reusability. Homogeneous catalysts like ZnBr₂ and pyridine hydrochloride, while effective, may present challenges in product purification and catalyst recovery.
Experimental Workflow
The general workflow for the catalyzed synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide is depicted in the following diagram.
Detailed Experimental Protocols
Below are the detailed methodologies for the synthesis of 5-substituted 1H-tetrazoles using silica sulfuric acid, zinc bromide, and copper(II) sulfate.
Protocol 1: Silica Sulfuric Acid Catalyzed Synthesis in DMF
This protocol utilizes a heterogeneous catalyst for a straightforward work-up.[2]
Materials:
-
Nitrile (1.0 equiv)
-
Sodium azide (NaN₃) (1.5 equiv)
-
Silica sulfuric acid (0.1 g per 1 mmol of nitrile)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a round-bottom flask, combine the nitrile, sodium azide, silica sulfuric acid, and DMF.
-
Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter to remove the silica sulfuric acid catalyst. The catalyst can be washed with ethyl acetate and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate.
Protocol 2: Zinc-Catalyzed Synthesis in Water
This protocol offers a more environmentally friendly approach using water as the solvent.[4]
Materials:
-
Nitrile (1.0 equiv)
-
Sodium azide (NaN₃) (1.2-1.5 equiv)
-
Zinc bromide (ZnBr₂) (1.0-1.5 equiv)
-
Water
-
5% Sodium hydroxide (NaOH) solution
-
Concentrated Hydrochloric acid (HCl)
-
Dilute HCl
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the nitrile, sodium azide, zinc bromide, and water.
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC. Reaction times can vary from 24 to 48 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a 5% NaOH solution to dissolve the product and precipitate zinc hydroxide.
-
Filter the suspension to remove the zinc hydroxide precipitate.
-
Carefully acidify the filtrate with concentrated HCl to a pH of ~1. This will cause the tetrazole product to precipitate.
-
Collect the solid product by filtration, wash with dilute HCl, and dry.
Protocol 3: Copper(II) Sulfate Catalyzed Synthesis in DMSO
This method demonstrates a rapid synthesis using a common metal salt as a catalyst.[5]
Materials:
-
Nitrile (1.0 equiv)
-
Sodium azide (NaN₃) (1.2 equiv)
-
CuSO₄·5H₂O (2 mol%)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, combine the nitrile, sodium azide, CuSO₄·5H₂O, and DMSO.
-
Heat the mixture to 120 °C and stir. Monitor the reaction by TLC. Reaction times are typically short (0.5-5 hours).
-
Upon completion, cool the reaction mixture and proceed with a suitable work-up, which may involve dilution with water and extraction of the product.
-
The crude product can be purified by recrystallization or column chromatography.
Conclusion
Silica sulfuric acid stands as a highly efficient, cost-effective, and reusable catalyst for the synthesis of 5-substituted 1H-tetrazoles. Its performance is comparable, and in some aspects superior, to other catalytic systems. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including substrate scope, desired reaction conditions, and considerations for green chemistry. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. GREEN SYNTHESIS OF 5-SUBSTITUTED-1H-1,2,3,4-TETRAZOLES AND 1-SUSTITUTED-1H-1,2,3,4-TETRAZOLES VIA [3+2] CYCLOADDITION BY REUSABLE IMMOBILEZED AlCl₃ ON γ-Al₂O₃ | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
A Comparative Guide to the Biological Activities of 5-(2-Bromophenyl)-1H-tetrazole and 5-(4-Bromophenyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of two isomeric compounds: 5-(2-Bromophenyl)-1H-tetrazole and 5-(4-Bromophenyl)-1H-tetrazole. While direct comparative studies evaluating the biological effects of these two specific isomers in parallel are limited in publicly available literature, this document consolidates existing data on their derivatives to offer insights into their potential pharmacological profiles. The information is presented to aid researchers in understanding the structure-activity relationships and to guide future research in the development of tetrazole-based therapeutic agents.
Introduction to Phenyltetrazole Isomers
5-Phenyl-1H-tetrazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The position of substituents on the phenyl ring can significantly influence the pharmacological activity of these compounds. This guide focuses on the ortho (2-bromo) and para (4-bromo) substituted isomers of 5-phenyl-1H-tetrazole, exploring how the placement of the bromine atom may impact their biological effects.
Anticancer Activity
Derivatives of both this compound and 5-(4-Bromophenyl)-1H-tetrazole have been investigated for their potential as anticancer agents.
This compound Derivatives
Research into the antiproliferative effects of this compound derivatives has suggested that substitution at the ortho position of the phenyl ring could be advantageous for enhancing activity. A study on novel microtubule destabilizers utilized Ethyl 1-(2-bromophenyl)-1H-tetrazole-5-carboxylate as a key intermediate in the synthesis of a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols. While specific data for a direct derivative of this compound was not the primary focus, the study's structure-activity relationship (SAR) analysis revealed a general preference for ortho-substituents on the A-ring (the phenyl ring attached to the tetrazole) for improved antiproliferative effects[1]. The observed order of preference for substituents at the ortho-position was 2-methyl > 2-fluoro > 2-chloro > H, indicating that steric and electronic factors at this position play a crucial role in the anticancer activity of these compounds[1].
5-(4-Bromophenyl)-1H-tetrazole Derivatives
A study by Bhaskar et al. (2010) synthesized and evaluated the anticancer activity of a series of chalcone-like derivatives of 5-phenyl-1H-tetrazole. Among these, 3-(4-bromophenyl)-1-(5-phenyl-1H-tetrazol-1-yl) prop-2-en-1-one , a derivative incorporating the 4-bromophenyl moiety, was tested against a panel of 60 human tumor cell lines by the National Cancer Institute (NCI). The compound exhibited a varying range of growth inhibition across the different cancer cell lines[2].
Table 1: Anticancer Activity Data for a 5-(4-Bromophenyl)-1H-tetrazole Derivative
| Compound | Cancer Cell Line Panel | Growth Percent Range |
| 3-(4-bromophenyl)-1-(5-phenyl-1H-tetrazol-1-yl) prop-2-en-1-one | NCI-60 Human Tumor Cell Lines | -28.61% to 47.91%[2] |
Experimental Protocol: NCI-60 Human Tumor Cell Line Screening
The anticancer activity of the synthesized compounds was evaluated in vitro against a panel of 60 different human tumor cell lines, representing nine neoplastic cancer types. The screening was performed by the National Cancer Institute (NCI), Bethesda, Maryland, USA. The methodology involves incubating the cancer cell lines with the test compound at a single concentration and measuring the effect on cell growth after a specified period. The results are expressed as a percentage of growth relative to untreated control cells[2].
Antimicrobial Activity
Derivatives of both bromophenyltetrazole isomers have also been explored for their antimicrobial properties.
This compound Derivatives
A study focused on the development of novel antimicrobial agents synthesized a series of imide-tetrazole hybrids. One of the synthesized compounds was 2-((1-(2-Bromophenyl)-1H-tetrazol-5-yl)amino)-4,5,6,7-tetramethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione . This compound was evaluated for its ability to inhibit Staphylococcus aureus DNA topoisomerase IV and gyrase, which are crucial enzymes for bacterial DNA replication[3].
Table 2: Antimicrobial Activity Data for a this compound Derivative
| Compound | Target Enzyme | Activity |
| 2-((1-(2-Bromophenyl)-1H-tetrazol-5-yl)amino)-4,5,6,7-tetramethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | S. aureus Topoisomerase IV | Examined in decatenation assay[3] |
| S. aureus DNA Gyrase | Examined in supercoiling assay[3] |
Experimental Protocol: Topoisomerase IV Decatenation Assay
The inhibitory effect of the test compound on S. aureus topoisomerase IV was assessed using a decatenation assay. In this assay, the enzyme's ability to unlink catenated kinetoplast DNA (kDNA) into minicircles is measured. The reaction mixture, containing the kDNA substrate and topoisomerase IV, is incubated with varying concentrations of the test compound. The reaction products are then analyzed by agarose gel electrophoresis. Inhibition of the enzyme is observed as a decrease in the amount of decatenated DNA minicircles[3].
5-(4-Bromophenyl)-1H-tetrazole Derivatives
A study investigating the antibacterial activity of 5-substituted aryl 1H-tetrazoles reported that some derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli. The study highlighted a synergistic effect when these tetrazole compounds were used in combination with the antibiotic trimethoprim, leading to a significant reduction in the minimum inhibitory concentration (MIC) values[4]. While the specific data for 5-(4-Bromophenyl)-1H-tetrazole was not individually detailed in the abstract, it is plausible that it was among the tested derivatives showing this synergistic activity.
Structure-Activity Relationship (SAR) Insights
The available literature provides some general SAR insights for substituted 5-phenyl-1H-tetrazoles:
-
Position of Substitution: As suggested by the anticancer studies on microtubule destabilizers, the position of the substituent on the phenyl ring is critical. Ortho substitution may be favorable for certain biological activities, potentially due to steric interactions that orient the molecule optimally within the target's binding site[1].
-
Nature of the Substituent: The electronic properties of the substituent (electron-donating or electron-withdrawing) also play a significant role. Halogens, such as bromine, can influence the molecule's lipophilicity and its ability to form halogen bonds with biological targets.
-
Hybrid Molecules: Incorporating the bromophenyltetrazole scaffold into larger molecules (hybridization) can lead to compounds with enhanced or novel biological activities, as seen in the chalcone and imide derivatives[2][3].
Conclusion
While a direct, head-to-head comparison of the biological activities of this compound and 5-(4-Bromophenyl)-1H-tetrazole is not currently available in the scientific literature, this guide summarizes the reported activities of their respective derivatives.
Derivatives of This compound have been investigated for their potential as antimicrobial agents targeting bacterial topoisomerases, and SAR studies suggest that the ortho-substitution pattern may be beneficial for anticancer activity in certain molecular scaffolds.
Derivatives of 5-(4-Bromophenyl)-1H-tetrazole have demonstrated anticancer activity against a broad panel of human tumor cell lines and have shown potential for synergistic antimicrobial effects when combined with existing antibiotics.
These findings underscore the importance of the substitution pattern on the phenyl ring in determining the biological profile of 5-phenyl-1H-tetrazole derivatives. Further research involving the direct comparative evaluation of these two isomers against a range of biological targets is warranted to fully elucidate their therapeutic potential and to guide the rational design of new, more effective tetrazole-based drugs.
References
- 1. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chalcogen.ro [chalcogen.ro]
- 3. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Monosubstituted vs. Disubstituted Tetrazoles in Drug Development
For researchers, scientists, and drug development professionals, understanding the nuanced differences between monosubstituted and disubstituted tetrazoles is critical for designing effective and stable therapeutic agents. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection and optimization of tetrazole scaffolds in medicinal chemistry.
Tetrazoles, five-membered heterocyclic rings containing four nitrogen atoms, are prominent scaffolds in medicinal chemistry. They are often employed as bioisosteric replacements for carboxylic acids (monosubstituted tetrazoles) or cis-amide bonds (disubstituted tetrazoles).[1][2] This substitution can lead to improved metabolic stability and more favorable pharmacokinetic profiles.[3][4] The choice between a monosubstituted and a disubstituted tetrazole can significantly impact a drug candidate's physicochemical properties and biological activity.
Physicochemical and Biological Properties: A Comparative Overview
The substitution pattern on the tetrazole ring dictates its electronic and steric properties, which in turn influence its acidity, lipophilicity, metabolic stability, and interaction with biological targets.
| Property | Monosubstituted (5-substituted) Tetrazoles | 1,5-Disubstituted Tetrazoles | Key Considerations for Drug Design |
| Acidity (pKa) | Acidic, with pKa values typically ranging from 4.5 to 6.0, similar to carboxylic acids.[5] | Generally not acidic due to the absence of the N-H proton. | The acidic nature of monosubstituted tetrazoles can be crucial for interacting with certain biological targets but may also lead to lower cell permeability. |
| Lipophilicity (logP) | Generally more polar and less lipophilic. | Generally more lipophilic due to the additional substituent.[6] | Increased lipophilicity in disubstituted tetrazoles can enhance membrane permeability but may also increase non-specific binding and metabolic susceptibility. |
| Metabolic Stability | The tetrazole ring itself is generally stable to metabolic degradation.[1][7] | Also metabolically stable, offering an advantage over easily hydrolyzed amide bonds.[8] | The primary metabolic sites are often the substituents on the ring, not the ring itself. |
| Biological Activity | Widely used as carboxylic acid bioisosteres, they can act as antagonists for various receptors.[9] | Employed as cis-amide bond mimics in peptidomimetics and as inhibitors for enzymes like cyclooxygenase-2 (COX-2) and as PD-1/PD-L1 antagonists.[10][11] | The choice depends on the target and the desired mode of interaction. Disubstituted tetrazoles offer more vectors for structural modification. |
| Synthesis | Commonly synthesized via [3+2] cycloaddition of nitriles with an azide source.[2][12] | Often prepared through multi-component reactions like the Ugi-azide reaction or by N-alkylation of 5-substituted tetrazoles.[2][6] | The synthetic route can influence the feasibility of generating diverse libraries of compounds for structure-activity relationship (SAR) studies. |
Experimental Protocols
Below are generalized methodologies for key experiments used to characterize and compare monosubstituted and disubstituted tetrazoles.
General Synthesis of 5-Substituted-1H-tetrazoles (Monosubstituted)
This protocol is based on the widely used [3+2] cycloaddition reaction.
Materials:
-
Organic nitrile (1 equivalent)
-
Sodium azide (1.5 equivalents)
-
Zinc chloride or Ammonium chloride (1.5 equivalents)
-
Solvent (e.g., water, DMF)
Procedure:
-
Dissolve the organic nitrile and zinc chloride (or ammonium chloride) in the chosen solvent in a round-bottom flask.
-
Add sodium azide portion-wise while stirring at room temperature.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the 5-substituted-1H-tetrazole.
General Synthesis of 1,5-Disubstituted Tetrazoles via Ugi-Azide Reaction
This multi-component reaction allows for the rapid assembly of 1,5-disubstituted tetrazoles.
Materials:
-
Aldehyde or Ketone (1 equivalent)
-
Amine (1 equivalent)
-
Isocyanide (1 equivalent)
-
Trimethylsilyl azide (TMSN3) (1.1 equivalents)
-
Solvent (e.g., methanol, dichloromethane)
Procedure:
-
To a solution of the aldehyde/ketone and amine in the solvent, add the isocyanide and stir for 10-15 minutes at room temperature.
-
Add trimethylsilyl azide to the mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 1,5-disubstituted tetrazole.[6]
Determination of pKa by Potentiometric Titration
Procedure:
-
Prepare a 0.01 M solution of the tetrazole compound in a suitable solvent mixture (e.g., water-ethanol).[13]
-
Titrate the solution with a standardized 0.1 M solution of a strong base (e.g., NaOH) at a constant temperature (e.g., 25 °C).
-
Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Plot the pH versus the volume of titrant added. The pH at the half-equivalence point corresponds to the pKa of the compound.[13]
Determination of logP by Shake-Flask Method
Procedure:
-
Prepare a stock solution of the tetrazole compound in a suitable solvent.
-
Add a small volume of the stock solution to a mixture of n-octanol and water (pre-saturated with each other).
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the mixture to separate the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Procedure:
-
Pre-incubate the tetrazole compound (e.g., at 1 µM) with pooled human liver microsomes in a phosphate buffer at 37 °C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of the compound.[8]
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Synthetic routes for monosubstituted and disubstituted tetrazoles.
Caption: Experimental workflow for determining in vitro metabolic stability.
Caption: Inhibition of the COX-2 signaling pathway by a 1,5-disubstituted tetrazole.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phmethods.net [phmethods.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. bhumipublishing.com [bhumipublishing.com]
- 8. An Insight into the Metabolism of 2,5-Disubstituted Monotetrazole Bearing Bisphenol Structures: Emerging Bisphenol A Structural Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationship of novel series of 1,5-disubstituted tetrazoles as cyclooxygenase-2 inhibitors: Design, synthesis, bioassay screening and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,5-Disubstituted tetrazoles as PD-1/PD-L1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H-Tetrazole synthesis [organic-chemistry.org]
- 13. Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of 5-(2-Bromophenyl)-1H-tetrazole by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical aspect of the drug development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 5-(2-Bromophenyl)-1H-tetrazole, a key building block in the synthesis of various pharmaceutical compounds.
High-Performance Liquid Chromatography (HPLC) as the Gold Standard
HPLC is the most widely adopted method for determining the purity of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it the gold standard for quality control in the pharmaceutical industry.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This section details a robust RP-HPLC method for the purity assessment of this compound.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
2. Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Elution: A linear gradient from 30% B to 90% B over 20 minutes is a good starting point, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram.
Hypothetical Purity Analysis Data by HPLC
The following table presents a hypothetical comparison of a standard batch of this compound with a batch containing potential impurities.
| Compound | Retention Time (min) | Peak Area (%) - Standard Batch | Peak Area (%) - Impure Batch |
| 2-Bromobenzonitrile (Impurity A) | 8.5 | Not Detected | 1.2 |
| This compound | 12.2 | 99.8 | 98.5 |
| Unidentified Impurity B | 15.1 | 0.2 | 0.3 |
This data clearly demonstrates the ability of HPLC to separate and quantify the main component from its potential process-related impurities.
Alternative Analytical Techniques for Purity Assessment
While HPLC is the primary method for quantitative purity analysis, other techniques provide valuable complementary information.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective qualitative technique for assessing the presence of impurities.
Experimental Protocol:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v).
-
Visualization: UV light at 254 nm.
Comparison with HPLC: TLC is less sensitive and not quantitative compared to HPLC. However, it is an excellent tool for rapid screening and reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can be used for a semi-quantitative purity assessment.
Experimental Protocol:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Analysis: The presence of impurity signals in the NMR spectrum indicates a lower purity. The relative integration of signals can provide an estimation of the impurity levels.
Comparison with HPLC: NMR provides detailed structural information that HPLC cannot. However, for accurate quantification of low-level impurities, HPLC is superior.
Infrared (IR) Spectroscopy
IR spectroscopy is primarily used for the identification of functional groups and confirmation of the compound's identity.
Experimental Protocol:
-
Method: Attenuated Total Reflectance (ATR) or KBr pellet.
-
Analysis: The presence of unexpected peaks in the IR spectrum may suggest the presence of impurities with different functional groups.
Comparison with HPLC: IR is not a separative technique and is not suitable for quantifying impurities, but it is a quick and simple method for identity confirmation.
Summary of Method Comparison
| Feature | HPLC | TLC | NMR | IR |
| Quantitation | Excellent | Poor (Qualitative) | Semi-Quantitative | No |
| Resolution | High | Low to Moderate | N/A (Non-separative) | N/A (Non-separative) |
| Sensitivity | High | Moderate | Moderate | Low |
| Throughput | Moderate | High | Low | High |
| Information | Purity, Retention Time | Presence of Impurities | Structural Information | Functional Groups |
Logical Workflow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound.
Caption: A workflow for the purity validation of this compound.
Signaling Pathway of Analysis
The following diagram illustrates the decision-making process based on the analytical results.
Caption: Decision pathway based on analytical purity validation results.
A Comparative Guide to the Efficacy of Tetrazole Derivatives as Cyclooxygenase (COX) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various tetrazole derivatives as inhibitors of cyclooxygenase (COX) enzymes, key mediators of inflammation and pain. The data presented is compiled from recent scientific literature and is intended to assist researchers in the evaluation and development of novel anti-inflammatory agents.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of selected tetrazole derivatives against COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency. The Selectivity Index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a quantitative measure of COX-2 selectivity. An SI value significantly greater than 1 indicates a preference for COX-2 inhibition, a desirable characteristic for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) | Reference |
| Reference Drug | ||||
| Celecoxib | COX-1 | 15 | >375 | [1] |
| COX-2 | 0.04 | [1] | ||
| 1,5-Diaryl Tetrazole Derivatives | ||||
| Compound 3c | COX-1 | >100 | >16.67 | [2] |
| COX-2 | 6 | [2] | ||
| 5-substituted 1H-tetrazole derivative | COX-1 | >100 | >14.29 | [3] |
| COX-2 | 7 | [3] | ||
| Tetrazole-Pyrazole Hybrids | ||||
| Compound 11 | COX-2 | 0.043 | - | [4] |
| Compound 12 | COX-2 | 0.049 | - | [4] |
| Compound 15 | COX-2 | 0.045 | - | [4] |
| Compound 5u | COX-1 | >100 | 74.92 | [5] |
| COX-2 | 1.33 | [5] | ||
| Compound 5s | COX-1 | >100 | 72.95 | [5] |
| COX-2 | 1.37 | [5] | ||
| Other Tetrazole Derivatives | ||||
| Compound 7c | COX-1 | 3.89 | 16.91 | [6] |
| COX-2 | 0.23 | [6] |
Experimental Protocols
The following is a representative, detailed methodology for an in vitro cyclooxygenase (COX) inhibition assay based on common practices in the field.
In Vitro Cyclooxygenase (COX) Inhibition Assay using Enzyme Immunoassay (EIA)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against ovine COX-1 and human recombinant COX-2.
Materials:
-
Ovine COX-1 enzyme
-
Human recombinant COX-2 enzyme
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., Celecoxib)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
96-well microplates
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of COX-1 and COX-2 enzymes in cold assay buffer.
-
Prepare a working solution of heme in the assay buffer.
-
Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Prepare a working solution of arachidonic acid in the assay buffer.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the following to each well:
-
150 µL of Assay Buffer
-
10 µL of Heme solution
-
10 µL of either COX-1 or COX-2 enzyme solution.
-
-
For inhibitor wells, add 10 µL of the diluted test compound or reference inhibitor.
-
For control (100% activity) wells, add 10 µL of DMSO.
-
For background wells, add 10 µL of DMSO and no enzyme.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).
-
-
Reaction Termination and Prostaglandin Quantification:
-
Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).
-
The amount of PGE2 produced is then quantified using a competitive Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.[7] This typically involves adding the reaction mixture to a plate pre-coated with antibodies, followed by the addition of a PGE2-peroxidase conjugate and a substrate for colorimetric detection.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% activity) wells after subtracting the background absorbance.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
The following diagrams illustrate key biological pathways and experimental workflows relevant to the study of COX inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and evaluation of 1,5-diaryl-substituted tetrazoles as novel selective cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 5-substituted 1H-tetrazoles as cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Phenyl-1H-Tetrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-phenyl-1H-tetrazole scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of a carboxylic acid and its presence in numerous biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-phenyl-1H-tetrazole derivatives across three distinct therapeutic targets: G protein-coupled receptor 35 (GPR35) agonism, P2X7 receptor antagonism, and anticancer activity via microtubule inhibition. The information is compiled from recent studies to aid in the rational design of novel therapeutics.
GPR35 Agonism: Targeting Pain and Inflammation
G protein-coupled receptor 35 (GPR35) has emerged as a promising target for the treatment of pain and inflammatory conditions. The following table summarizes the SAR of a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as GPR35 agonists.
Table 1: SAR of 5-Phenyl-1H-Tetrazole Derivatives as GPR35 Agonists
| Compound ID | R1 | R2 | R3 | R4 | EC50 (µM)[1] |
| 56 | H | Br | H | OCH3 | 0.059 |
| 63 | F | Br | H | OCH3 | 0.041 |
| Zaprinast | - | - | - | - | >10 |
SAR Summary:
-
Substitution on the Phenyl Ring Attached to the Tetrazole: The introduction of a bromine atom at the R2 position significantly enhances agonistic potency.
-
Substitution on the Benzamide Phenyl Ring: A methoxy group at the R4 position is favorable for activity. The addition of a fluorine atom at the R1 position, in combination with the bromine at R2 and methoxy at R4, as seen in compound 63 , leads to the highest potency among the tested derivatives.[1]
Signaling Pathway
Activation of GPR35 can lead to the modulation of several downstream signaling pathways, primarily through coupling with Gαi/o and Gα13 proteins. This can result in the inhibition of adenylyl cyclase, decreased cAMP levels, and activation of the RhoA pathway, influencing cellular processes related to inflammation and pain.[2][3][4]
References
The Superior Metabolic Stability of Tetrazoles: A Comparative Guide for Drug Development
For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a critical step in the journey from a promising lead to a viable drug candidate. One widely adopted and highly effective strategy is the bioisosteric replacement of a carboxylic acid moiety with a tetrazole ring. This guide provides an objective comparison of the metabolic stability of tetrazole-containing compounds versus their carboxylic acid analogs, supported by experimental data and detailed protocols.
The rationale for this bioisosteric substitution is rooted in the similar physicochemical properties of the two functional groups. Both the 5-substituted-1H-tetrazole and the carboxylic acid group are planar, possess comparable acidity (pKa), and can act as proton donors and acceptors, allowing them to engage in similar interactions with biological targets. However, it is their differential susceptibility to metabolic enzymes that sets them apart, often making the tetrazole a superior choice for enhancing a drug's pharmacokinetic profile.
Enhanced Metabolic Resistance of the Tetrazole Moiety
Carboxylic acids are prone to several metabolic transformations that can lead to rapid clearance from the body and, in some cases, the formation of reactive metabolites. The tetrazole ring is significantly more resistant to these common metabolic pathways[1][2].
Key metabolic pathways that carboxylic acids are susceptible to, and which tetrazoles largely evade, include:
-
Glucuronidation: Carboxylic acids can be conjugated with glucuronic acid to form acyl glucuronides. These metabolites can be chemically reactive and have been implicated in toxicological responses[1]. While tetrazoles can undergo N-glucuronidation, the resulting adducts are generally chemically stable and not associated with the same toxicity concerns[1][3].
-
Amino Acid Conjugation: This is another frequent metabolic route for carboxylic acids, from which tetrazoles are typically exempt[1][2].
-
β-Oxidation: Carboxylic acids, particularly those with aliphatic chains, can be metabolized through β-oxidation, a pathway that tetrazoles are resistant to[1].
This inherent resistance to major metabolic routes often translates to a longer in vivo half-life, reduced clearance, and improved oral bioavailability for tetrazole-containing drugs[1].
Quantitative Comparison of Metabolic Stability
The enhanced metabolic stability of tetrazoles over their carboxylic acid counterparts can be quantified using in vitro assays. The following table presents a conceptual comparison based on typical experimental outcomes, illustrating the significant improvements observed when a carboxylic acid is replaced with a tetrazole.
| Parameter | Carboxylic Acid Analog | Tetrazole Analog | Rationale for Difference |
| Target Binding Affinity (Kᵢ) | 100 nM | 120 nM | The tetrazole is an effective mimic, with minor differences in geometry potentially causing a slight change in binding affinity. |
| In Vitro Potency (IC₅₀) | 150 nM | 180 nM | In vitro potency is expected to be comparable, assuming target engagement is the primary driver of activity. |
| Metabolic Half-life (t½) in Liver Microsomes | 15 min | 60 min | The tetrazole ring is more resistant to Phase I and Phase II metabolism (e.g., glucuronidation) compared to the carboxylic acid, leading to a significantly longer half-life. |
| Intrinsic Clearance (CLᵢₙₜ) | High | Low to Moderate | Lower metabolic turnover results in a lower intrinsic clearance for the tetrazole analog. |
| Oral Bioavailability (%F) | 10% | 40% | Improved metabolic stability and potentially better absorption characteristics contribute to a marked increase in oral bioavailability for the tetrazole analog. |
Note: The data in this table is illustrative and represents typical trends observed in bioisosteric replacement studies. Actual values will vary depending on the specific molecular scaffold.
Experimental Workflows and Signaling Pathways
To aid researchers in their own comparative studies, the following diagrams illustrate a standard experimental workflow for assessing metabolic stability and a relevant signaling pathway where this bioisosteric replacement is famously successful.
The renin-angiotensin system (RAS) is a prime example of a signaling pathway where the metabolic stability of a drug is crucial. The angiotensin II receptor blocker (ARB) Losartan, which contains a tetrazole ring, is a well-known case where this bioisostere was essential for achieving oral efficacy, unlike its carboxylic acid precursor[1].
Experimental Protocols
Accurate and reproducible experimental data are the foundation of any robust comparison. Below are detailed protocols for two of the most common in vitro assays used to assess metabolic stability.
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance of a compound by Phase I metabolic enzymes.
Materials:
-
Test compounds (tetrazole and carboxylic acid analogs)
-
Pooled liver microsomes (human or other species)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile with an appropriate internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO).
-
Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer and keep on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, the test compound (final concentration typically 1 µM), and the microsomal solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Sampling and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to a well containing cold acetonitrile with the internal standard.
-
-
Sample Processing and Analysis:
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .
-
Protocol 2: Hepatocyte Stability Assay
Objective: To determine the in vitro intrinsic clearance of a compound in a more physiologically relevant system containing both Phase I and Phase II enzymes.
Materials:
-
Test compounds (tetrazole and carboxylic acid analogs)
-
Cryopreserved hepatocytes (human or other species)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Acetonitrile with an appropriate internal standard
-
Collagen-coated plates (for plated hepatocyte assays) or low-attachment plates (for suspension assays)
-
CO₂ incubator (37°C, 5% CO₂)
-
Orbital shaker
-
LC-MS/MS system
Methodology:
-
Hepatocyte Preparation:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability and density.
-
Dilute the hepatocytes to the desired concentration (e.g., 0.5 x 10⁶ viable cells/mL) in pre-warmed incubation medium.
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of the appropriate plate.
-
Prepare working solutions of the test compounds in the incubation medium.
-
Add the compound working solution to the hepatocytes to initiate the incubation (final concentration typically 1 µM).
-
Place the plate in a CO₂ incubator at 37°C on an orbital shaker.
-
-
Sampling and Termination:
-
At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the hepatocyte suspension.
-
Immediately terminate the reaction by adding the aliquot to cold acetonitrile with the internal standard.
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Analysis:
-
Calculate the half-life (t½) as described in the microsomal stability assay protocol.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/10⁶ cells) = (0.693 / t½) / (cell density in millions of cells/mL) .
-
Conclusion
The bioisosteric replacement of carboxylic acids with tetrazoles is a well-established and powerful strategy in medicinal chemistry to enhance metabolic stability. The tetrazole ring's resistance to common metabolic pathways, such as glucuronidation and amino acid conjugation, frequently leads to a longer half-life, reduced clearance, and improved pharmacokinetic properties. By utilizing robust in vitro assays, researchers can quantitatively assess these advantages and make informed decisions in the optimization of their drug candidates. This guide provides the foundational knowledge, comparative data, and experimental protocols to effectively evaluate and leverage the metabolic benefits of tetrazole-containing compounds.
References
comparison of thermal stability between different 5-aryl-1H-tetrazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of various 5-aryl-1H-tetrazole derivatives. The thermal stability of these compounds is a critical parameter in drug development and materials science, influencing their storage, handling, and application. This document summarizes key experimental data on the thermal decomposition of these compounds and provides detailed experimental protocols for their analysis.
Comparative Thermal Stability Data
The thermal stability of substituted aryl tetrazoles is influenced by the nature and position of substituents on the phenyl ring. While comprehensive comparative data for a series of 5-aryl-1H-tetrazoles is limited in publicly available literature, a study on the isomeric 1-aryl-1H-tetrazoles provides valuable insights into these structure-stability relationships. The following table summarizes the differential thermal analysis (DTA) peak temperatures for a series of 1-phenyl-1H-tetrazoles, which indicate the temperature of maximum exothermic decomposition.[1] It is important to note that while these compounds are isomers of the 5-aryl-1H-tetrazoles, the general trends observed are expected to be similar. All the listed tetrazole compounds were observed to decompose exothermically between 190°C and 240°C.[1]
| Compound | Substituent on Phenyl Ring | DTA Peak Temperature (°C) |
| 1-phenyl-1H-tetrazole | H | 218 |
| 1-(2-chlorophenyl)-1H-tetrazole | 2-Cl | 191 |
| 1-(4-chlorophenyl)-1H-tetrazole | 4-Cl | 204 |
| 1-(4-hydroxyphenyl)-1H-tetrazole | 4-OH | 236 |
| 1-(4-methoxyphenyl)-1H-tetrazole | 4-OCH₃ | 208 |
| 1-(4-nitrophenyl)-1H-tetrazole | 4-NO₂ | 213 |
Experimental Protocols
The data presented in this guide is primarily obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques are standard for characterizing the thermal stability of chemical compounds.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The onset temperature of mass loss is a key indicator of thermal stability.
Instrumentation: A standard thermogravimetric analyzer is used.
Sample Preparation:
-
Accurately weigh 1-5 mg of the 5-aryl-1H-tetrazole sample into a tared TGA pan (typically aluminum or platinum).
-
Ensure the sample is evenly distributed at the bottom of the pan.
Experimental Conditions:
-
Atmosphere: Dry nitrogen (or other inert gas) at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Rate: A linear heating rate of 10 °C/min is commonly used.
-
Temperature Range: Typically from ambient temperature to a temperature above the final decomposition, for example, 30 °C to 600 °C.
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and exothermic or endothermic decomposition events.
Instrumentation: A standard differential scanning calorimeter is used.
Sample Preparation:
-
Accurately weigh 1-3 mg of the 5-aryl-1H-tetrazole sample into a DSC pan (typically aluminum).
-
Seal the pan hermetically to contain any evolved gases during decomposition.
Experimental Conditions:
-
Atmosphere: Dry nitrogen (or other inert gas) at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Rate: A linear heating rate of 10 °C/min is standard.
-
Temperature Range: Typically from ambient temperature to a temperature that encompasses the melting and decomposition events, for example, 30 °C to 400 °C.
Thermal Decomposition Pathway
The thermal decomposition of 5-aryl-1H-tetrazoles generally proceeds through the elimination of molecular nitrogen (N₂) to form a highly reactive intermediate, which then rearranges to produce a more stable aryl isonitrile.[1] This decomposition pathway is a key consideration in the application of these compounds at elevated temperatures.
Caption: Thermal decomposition of 5-aryl-1H-tetrazole.
Experimental Workflow
The characterization of the thermal stability of 5-aryl-1H-tetrazoles follows a logical workflow, from synthesis and purification to instrumental analysis.
Caption: Experimental workflow for thermal stability analysis.
References
Evaluating 5-(2-Bromophenyl)-1H-tetrazole as a Tubulin Polymerization Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the potential of 5-(2-Bromophenyl)-1H-tetrazole as a tubulin polymerization inhibitor. As direct experimental data for this specific compound is not publicly available, this analysis leverages data from structurally related tetrazole and triazole analogs to forecast its potential efficacy and compares it with established tubulin-targeting agents. The methodologies for key biological assays are detailed to provide a framework for the experimental validation of this compound.
Microtubules, dynamic polymers of α- and β-tubulin, are essential for several cellular functions, including cell division, motility, and intracellular transport. Their critical role in mitosis makes them a well-established target for anticancer drug development. Agents that interfere with tubulin polymerization, either by inhibiting it or by stabilizing microtubules, can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells. The tetrazole scaffold has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anticancer properties. This guide explores the prospects of this compound as a novel therapeutic agent in this class.
Comparative Performance Data
The following tables present a comparison of the cytotoxic activity and tubulin polymerization inhibition of various compounds. Due to the absence of direct data for this compound, data for a structurally similar compound, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine, is included as a surrogate to provide a preliminary assessment.
Table 1: In Vitro Cytotoxicity (IC50) of Selected Compounds Against Various Cancer Cell Lines
| Compound | A549 (Lung) | HeLa (Cervical) | SGC-7901 (Gastric) | MCF-7 (Breast) | HCT116 (Colon) | IC50 (µM) |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (Analog) | >10 | >10 | >10 | >10 | >10 | PGI of 17.03-24.57% at 10µM against EKVX (NSCLC)[1] |
| Compound 6-31 (1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazol) | 0.650 | 0.110 | 0.090 | - | - | [2] |
| Colchicine | - | - | - | - | - | Reference Compound |
| Paclitaxel | - | - | - | - | - | Reference Compound |
| Combretastatin A-4 (CA-4) | - | - | - | - | - | Reference Compound |
Note: The data for the 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog is presented as Percent Growth Inhibition (PGI) at a 10µM concentration, as specific IC50 values were not provided in the primary literature. A higher PGI indicates greater cytotoxic activity.[1]
Table 2: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 (µM) | Binding Site |
| Compound 6-31 (1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazol) | Concentration-dependent inhibition | Colchicine |
| Colchicine | ~2-5 | Colchicine |
| Paclitaxel | (Promotes Polymerization) | Taxol |
| Vincristine | ~1-3 | Vinca Alkaloid |
| Combretastatin A-4 (CA-4) | ~1-2 | Colchicine |
Note: The IC50 values for tubulin polymerization can vary based on the specific assay conditions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of tubulin inhibitors and a typical workflow for evaluating novel compounds.
Caption: Mechanism of tubulin polymerization inhibitors.
Caption: Workflow for evaluating tubulin inhibitors.
Experimental Protocols
This assay measures the effect of a test compound on the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Glycerol
-
Fluorescent reporter dye
-
Test compound (this compound)
-
Positive control (e.g., Paclitaxel)
-
Negative control (e.g., Colchicine)
-
96-well microplates
-
Temperature-controlled microplate reader
Procedure:
-
On ice, prepare a tubulin solution in General Tubulin Buffer containing glycerol and the fluorescent reporter dye.
-
Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include wells for positive and negative controls.
-
Initiate the polymerization reaction by adding the tubulin solution to each well and immediately placing the plate in a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals for 60-90 minutes.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Determine the rate of polymerization from the slope of the linear phase of the curve.
-
Calculate the percentage of inhibition at each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
While direct experimental evidence for the tubulin polymerization inhibitory activity of this compound is currently lacking, the analysis of structurally related compounds suggests that the tetrazole scaffold is a promising pharmacophore for the development of novel anticancer agents targeting tubulin. The provided experimental protocols offer a clear path for the comprehensive evaluation of this and other novel compounds. Further investigation, including in vitro tubulin polymerization assays, cytotoxicity screening against a panel of cancer cell lines, and cell-based mechanism of action studies, is warranted to determine the therapeutic potential of this compound.
References
- 1. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of 5-(2-Bromophenyl)-1H-tetrazole Derivatives in Drug Development
A detailed examination of the selectivity and off-target interactions of key angiotensin II receptor blockers (ARBs) derived from 5-(2-Bromophenyl)-1H-tetrazole reveals a generally high specificity for the angiotensin II type 1 (AT1) receptor, with some notable off-target effects primarily involving cytochrome P450 (CYP) enzymes. This guide provides a comparative analysis of the cross-reactivity profiles of prominent sartan drugs, including losartan, valsartan, irbesartan, and candesartan, offering valuable insights for researchers, scientists, and drug development professionals.
The this compound scaffold is a cornerstone in the chemical structure of many widely prescribed sartan medications for hypertension and heart failure. The primary mechanism of action for these drugs is the selective blockade of the AT1 receptor, which mitigates the hypertensive effects of angiotensin II. However, understanding their potential interactions with other biological targets is crucial for predicting adverse effects and identifying opportunities for therapeutic optimization.
AT1 Receptor Selectivity
The hallmark of the sartan class of drugs is their remarkable selectivity for the AT1 receptor over the AT2 receptor. This high degree of selectivity is a key factor in their favorable safety profile.
| Compound | AT1 Receptor Affinity (Kᵢ) | AT2 Receptor Affinity | Selectivity (AT2/AT1) |
| Losartan | ~25.2 nM[1] | Low affinity[1] | >10,000-fold |
| Valsartan | ~2.38 nM[2][3] | ~30,000 times less active than at AT1[2][3] | High |
| Irbesartan | ~4.05 nM | Low affinity[1] | High |
| Candesartan | High affinity (pKi = 8.61)[4][5] | >10,000-fold lower affinity than for AT1[6] | High |
Table 1: Comparative AT1 Receptor Binding Affinities and Selectivity of Sartan Derivatives. This table summarizes the high selectivity of common sartan drugs for the AT1 receptor, a key characteristic of this class of antihypertensives.
Cross-Reactivity with Cytochrome P450 Enzymes
While highly selective for their primary target, some sartan derivatives exhibit interactions with various cytochrome P450 enzymes, which are critical for drug metabolism. These interactions can have implications for drug-drug interactions and patient-specific metabolic profiles.
A study investigating the inhibitory potential of five sartans on human hepatic P450 enzymes revealed varying degrees of interaction.[7]
| Compound | CYP2C9 (Tolbutamide hydroxylation) Kᵢ | CYP2C19 (S-mephenytoin 4'-hydroxylation) IC₅₀ | CYP1A2 (Ethoxyresorufin O-deethylation) IC₅₀ | CYP3A4 (Testosterone 6β-hydroxylation) IC₅₀ |
| Losartan | 4.1 µM | 138 µM | 200-500 µM | 200-500 µM |
| Irbesartan | 24.5 µM | >1000 µM | 200-500 µM | 200-500 µM |
| Valsartan | 135 µM | >1000 µM | >1000 µM | >1000 µM |
| Candesartan | 155 µM | >1000 µM | >1000 µM | >1000 µM |
| Eprosartan | >1000 µM | >1000 µM | >1000 µM | >1000 µM |
Table 2: Inhibitory Activity of Sartan Derivatives against Human Cytochrome P450 Isoforms. This table presents the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of several sartans against key CYP enzymes, highlighting potential metabolic drug interactions.[7]
Other Off-Target Interactions
Beyond the AT2 receptor and CYP enzymes, some studies have explored other potential off-target activities of sartan derivatives.
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Some research suggests that telmisartan, and to a lesser extent candesartan and losartan, may act as agonists for PPARγ, a nuclear receptor involved in regulating carbohydrate and lipid metabolism.[8] Valsartan and olmesartan, however, were found to be inactive in this regard in vitro.[8]
-
Thromboxane A2 (TxA2) Receptor: One study indicated that irbesartan could inhibit vasoconstriction induced by a TxA2 analog, suggesting a potential interaction with the TxA2 receptor.[9] In contrast, other AT1 receptor antagonists like CV11974 and valsartan did not show this effect.[9]
Experimental Protocols
The data presented in this guide are derived from established in vitro experimental methodologies.
Radioligand Binding Assays for Receptor Affinity
These assays are fundamental for determining the binding affinity of a compound to a specific receptor.
In Vitro Cytochrome P450 Inhibition Assays
These assays are used to assess the potential of a drug to inhibit the activity of specific CYP enzymes.
Signaling Pathway of Angiotensin II and ARB Intervention
The therapeutic effect of this compound derivatives is achieved by interrupting the renin-angiotensin-aldosterone system (RAAS) signaling pathway at the AT1 receptor.
References
- 1. The angiotensin AT(1) receptor antagonist irbesartan has near-peptide affinity and potently blocks receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of valsartan: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of valsartan: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. In vitro inhibition screening of human hepatic P450 enzymes by five angiotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel angiotensin II AT(1) receptor antagonist irbesartan prevents thromboxane A(2)-induced vasoconstriction in canine coronary arteries and human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Tetrazole Analogs Across Key Enzyme Targets
A Guide for Researchers in Drug Discovery
The tetrazole ring is a key pharmacophore in medicinal chemistry, valued for its bioisosteric resemblance to the carboxylic acid group and its role in enhancing metabolic stability and binding affinity. Molecular docking studies are crucial in silico tools that predict the binding interactions of tetrazole analogs with various enzyme targets, thereby guiding the rational design of potent and selective inhibitors. This guide provides a comparative overview of docking studies for tetrazole derivatives against several therapeutically relevant enzymes, supported by quantitative data and detailed experimental protocols.
Comparative Docking Performance of Tetrazole Analogs
The binding affinity of a ligand to its target is often quantified by a docking score, where a more negative value typically indicates a stronger interaction. The following tables summarize the docking scores and binding energies of various tetrazole analogs against key enzyme targets from recent studies.
Table 1: Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 is a primary target for anti-inflammatory drugs. Docking studies have been instrumental in developing selective tetrazole-based COX-2 inhibitors.
| Compound/Analog | Docking Score (kcal/mol) | Key Interactions/Notes | Reference |
| Tetrazole Analog 7c | -10.6652 | Forms hydrogen bonds with His90 and Tyr355. | [1] |
| 5-substituted 1H-tetrazole 1 | -24 | Contains NH-CH3 functional group. | |
| 5-substituted 1H-tetrazole 3 | -22 | Contains NH2 functional group. Interacts with Tyr355, Tyr385, Met522. | |
| 5-substituted 1H-tetrazole 4 | -20 | Contains NH2 functional group. Interacts with Tyr355, Ser530, Arg120. | |
| Parent 1H-tetrazole | -13 | Serves as a reference compound. |
A strong correlation has been observed between docking scores and the experimental IC50 values for these compounds against COX-2, validating the predictive power of the docking protocol.
Table 2: Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain cancers.
| Compound/Analog | Target Isoform | Docking Score (kcal/mol) | Key Interactions/Notes | Reference |
| Analog 4m | hCA | -5.217 | Highest score among a series of potent derivatives. | [2] |
| ZINC77699643 | hCA | Not specified | Interacts with Pro201 and Thr199. Identified via virtual screening. | [2] |
| ZINC89275054 | hCA | Not specified | Binds in the same cavity as the crystal ligand, interacting with His94, Gln92, and Thr199. | [2] |
| Hydrazide-Sulfonamide 32 | hCA IX | Favorable | Docked to investigate high selectivity for hCA IX over hCA XII. | [3] |
| Hydrazide-Sulfonamide 36 | hCA IX | Favorable | Docked to investigate high selectivity for hCA IX over hCA XII. | [3] |
Table 3: Antimicrobial and Anticancer Enzyme Targets
Tetrazole derivatives have also been explored as inhibitors of various enzymes crucial for the survival of pathogens and cancer cells.
| Compound/Analog | Target Enzyme | Docking Score/Binding Affinity (kcal/mol) | Key Interactions/Notes | Reference |
| Tetrazole Derivative 2b | K. pneumoniae DHFR (4OR7) | -7.8 | Higher binding affinity than the control drug, cefazolin (-7.2 kcal/mol). | [4] |
| Tetrazole Derivative T8 | DNA Gyrase | -6.685 | Showed the lowest binding affinity in its series. | [5] |
| Benzimidazole-tetrazole e1 | C. albicans CYP51 | Highest in its series | Identified as the most effective antifungal with the best docking energy. | [6] |
| Tetrazole Derivative [F7] | Cancer Proteins | Not specified | Contains two tetrazole rings, enhancing cytotoxic activity. | [7] |
General Experimental Protocol for Molecular Docking
The methodologies for molecular docking studies generally follow a standardized workflow, although specific parameters may vary depending on the software and target.[8]
1. Preparation of the Receptor (Enzyme)
-
Structure Retrieval: The 3D crystal structure of the target enzyme is downloaded from the Protein Data Bank (PDB).[9]
-
Protein Preparation: The raw PDB file is processed to prepare it for docking. This typically involves:
-
Removing water molecules and other non-essential co-factors or ligands.[10]
-
Adding polar hydrogen atoms.
-
Assigning partial charges to the atoms.
-
Optimizing the hydrogen bond network.
-
Minimizing the energy of the structure to relieve any steric clashes, often to a root-mean-square deviation (RMSD) of 0.3 Å.[10]
-
2. Preparation of the Ligands (Tetrazole Analogs)
-
Structure Generation: The 2D structures of the tetrazole analogs are drawn using chemical drawing software (e.g., ChemDraw).
-
3D Conversion and Optimization: These 2D structures are converted into 3D models. An energy minimization step is performed using a suitable force field to obtain the most stable, low-energy conformation of each ligand.[11]
3. Docking Simulation
-
Binding Site Definition: The active site, or the region of the enzyme where the ligand is expected to bind, is defined. This is often determined from the location of a co-crystallized native ligand in the experimental structure.[9] A "grid box" is generated around this site to define the search space for the docking algorithm.
-
Execution: The docking simulation is run using specialized software such as AutoDock, Glide, or MOE (Molecular Operating Environment).[2][11] The software's algorithm samples a vast number of possible orientations and conformations of the ligand within the defined active site.[8]
4. Scoring and Analysis
-
Binding Affinity Calculation: Each generated pose is evaluated by a scoring function that calculates the binding affinity, typically expressed in kcal/mol.[12] The pose with the most favorable (lowest) score is considered the most probable binding mode.
-
Interaction Analysis: The best-ranked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the tetrazole analog and the amino acid residues of the enzyme's active site.[1] This analysis provides critical insights into the structural basis of inhibition.
Visualizing the Docking Workflow
The following diagram illustrates the logical steps involved in a typical comparative molecular docking study.
Caption: A generalized workflow for comparative molecular docking studies.
References
- 1. researchgate.net [researchgate.net]
- 2. An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Safety Operating Guide
Proper Disposal of 5-(2-Bromophenyl)-1H-tetrazole: A Guide for Laboratory Professionals
Researchers and drug development professionals handling 5-(2-Bromophenyl)-1H-tetrazole must adhere to strict safety and disposal protocols due to its hazardous nature. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Safety and Hazard Information
This compound is classified as a hazardous chemical, and it is crucial to understand its associated risks before handling. The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Always consult the Safety Data Sheet (SDS) for detailed information.
Key Hazard Information:
| Identifier | Value |
| CAS Number | 73096-42-1[1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2][3] |
| Signal Word | Warning[1][2] |
| Storage Class | 11 (Combustible Solids)[1] |
Personal Protective Equipment (PPE)
When handling this compound, appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
-
Hand Protection: Wear compatible chemical-resistant gloves.[4]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.[3] A face shield may also be necessary.
-
Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[4]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
Disposal Workflow
The proper disposal of this compound is a regulated process that must be followed to ensure safety and compliance. The following workflow diagram illustrates the necessary steps from waste generation to final disposal.
Caption: Logical steps for the safe and compliant disposal of this compound.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled by a licensed professional waste disposal service.[3] On-site chemical treatment or disposal down the drain is strictly prohibited.
-
Waste Collection and Storage:
-
Collect waste this compound and any materials contaminated with it (e.g., filter paper, gloves, empty containers) in a designated, compatible, and properly labeled hazardous waste container.
-
It is recommended to leave the chemical in its original container if possible. Do not mix with other waste.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The container must be kept tightly closed.[2][5]
-
-
Hazardous Waste Classification:
-
Engage Professional Disposal Services:
-
Handling of Empty Containers:
-
Uncleaned containers should be treated as if they still contain the product.
-
These containers must also be disposed of through a licensed hazardous waste disposal service.
-
-
Spill Management:
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 5-(2-Bromophenyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 5-(2-Bromophenyl)-1H-tetrazole (CAS No. 73096-42-1). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedures are based on the known hazards of this compound and general best practices for handling tetrazole derivatives.
Hazard Summary
This compound is a combustible solid that can cause skin, eye, and respiratory irritation[1][2]. Tetrazole compounds, as a class, can be energetic and may decompose explosively with heat, shock, or friction[1][3][4]. Therefore, it is imperative to handle this compound with caution.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields or tightly fitting safety goggles. A face shield is required for splash hazards. | Conforming to EN166 (EU) or NIOSH (US) approved standards. |
| Skin | Chemical-resistant, impervious gloves (e.g., nitrile rubber). A flame-retardant lab coat must be worn. | Gloves should meet EN 374 standards. |
| Respiratory | A NIOSH-approved N95 dust mask is required for handling small quantities. For procedures that may generate significant dust or aerosols, a full-face respirator should be used. | Follow OSHA respirator regulations (29 CFR 1910.134). |
| Body | Fire/flame resistant and impervious clothing should be worn, especially for larger scale operations. | --- |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound in a laboratory setting.
1. Preparation and Pre-Handling Check:
-
Consult the SDS: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Designate a Work Area: All handling of this compound must be conducted within a certified chemical fume hood.
-
Assemble PPE: Don all required personal protective equipment as detailed in the table above. Inspect gloves for any signs of damage before use.
-
Prepare Equipment: Use non-sparking tools and ground all equipment to prevent static discharge[5]. Ensure an eyewash station and safety shower are readily accessible.
2. Weighing and Transfer:
-
Small Quantities: Handle only the smallest practical quantities of the compound.
-
Avoid Dust Generation: To minimize dust, carefully weigh the solid on a tared weigh paper or in a suitable container within the fume hood. Do not pour the powder directly from a large container.
-
Controlled Transfer: Use a non-metal spatula for transfers to avoid friction and potential ignition sources.
3. In-Reaction Handling:
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Avoid excessive heat, as tetrazole compounds can be thermally unstable. Monitor reaction temperatures closely.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and bases[6].
4. Post-Reaction Work-up and Decontamination:
-
Quenching: If necessary, quench the reaction mixture carefully according to established laboratory protocols.
-
Cleaning: Decontaminate all glassware and equipment that has come into contact with the compound. Wash the work area thoroughly.
-
Hand Washing: After handling is complete and PPE has been removed, wash hands thoroughly with soap and water.
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water[7]. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[5][7].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5][7].
-
Spills: In the event of a small spill, carefully clean it up using wet methods to prevent dust generation. Use non-sparking tools and place the spilled material in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact emergency services.
-
Fire: In case of a small fire not involving the compound, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. If the compound is involved, do not attempt to fight the fire. Evacuate the area immediately due to the risk of explosion and call for emergency assistance[1].
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all unused or contaminated solid this compound in a dedicated, clearly labeled, and sealed container for hazardous waste.
-
Contaminated Materials: Any items such as gloves, weigh papers, and absorbent pads that are contaminated with the compound must be collected in a separate, sealed waste container.
-
Solutions: Unused or waste solutions containing the compound should be collected in a labeled, sealed container designated for flammable and toxic liquid waste.
2. Labeling and Storage:
-
Clear Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Irritant).
-
Secure Storage: Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials, heat, and ignition sources.
3. Final Disposal:
-
Licensed Disposal Service: All waste containing this compound must be disposed of through a licensed and approved hazardous waste disposal company.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
